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  • Product: 3-Methoxy-2-methylbenzohydrazide
  • CAS: 740799-69-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Methoxy-2-methylbenzohydrazide Derivatives: A Technical Whitepaper

Executive Summary & Biological Significance As a Senior Application Scientist, I approach the synthesis of 3-methoxy-2-methylbenzohydrazide —and specifically its N'-tert-butyl derivative—not merely as a sequence of chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

As a Senior Application Scientist, I approach the synthesis of 3-methoxy-2-methylbenzohydrazide —and specifically its N'-tert-butyl derivative—not merely as a sequence of chemical transformations, but as the foundational node in the development of modern agrochemicals. This compound is the critical precursor to diacylhydrazine-class Molting Accelerating Compounds (MACs), most notably Methoxyfenozide (CAS 161050-58-4)[1].

From a mechanistic standpoint, MACs mimic the biological function of the insect hormone 20-hydroxyecdysone. By acting as potent agonists at the Ecdysone Receptor (EcR), these compounds induce a lethal premature molt in lepidopteran pests like Spodoptera frugiperda[2]. Understanding the synthesis and rigorous characterization of the hydrazide intermediate is paramount for drug and pesticide development professionals aiming to synthesize highly selective, environmentally favorable receptor agonists.

EcdysonePathway MAC MAC (Methoxyfenozide) Agonist Ligand Receptor EcR / USP Heterodimer MAC->Receptor Binds to LBD Complex Active Receptor Complex (Chromatin Bound) Receptor->Complex Dimerization Gene Gene Expression (Premature Molting) Complex->Gene Transactivation Death Larval Lethality (Pest Control) Gene->Death Disrupted Metamorphosis

Ecdysone receptor signaling pathway activated by diacylhydrazine MACs.

Retrosynthetic Strategy & Chemical Causality

The synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide relies on a highly efficient two-step sequence: chlorination followed by biphasic hydrazidation .

Causality in Reagent Selection:

  • Chlorination via Thionyl Chloride ( SOCl2​ ): We select SOCl2​ over oxalyl chloride for the activation of 3-methoxy-2-methylbenzoic acid due to superior atom economy at scale. The byproducts ( SO2​ and HCl ) are gaseous and easily scrubbed, leaving a clean organic solution of 3-methoxy-2-methylbenzoyl chloride[3]. A catalytic amount of N,N-dimethylformamide (DMF) is strictly required to form the Vilsmeier-Haack intermediate, which accelerates the acyl substitution.

  • Biphasic Hydrazidation: The reaction between the acyl chloride and tert-butylhydrazine hydrochloride is performed in a biphasic system (Toluene/Aqueous NaOH)[1]. Why? tert-Butylhydrazine is highly prone to oxidation and is therefore supplied as a stable hydrochloride salt. The aqueous NaOH serves a dual purpose: it generates the nucleophilic free base in situ and acts as an acid scavenger for the HCl liberated during the coupling, preventing the deactivation of the hydrazine.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system . By leveraging the distinct pKa​ differences between the unreacted starting materials and the target hydrazide, the downstream purification inherently verifies the success of the reaction without requiring immediate chromatographic intervention.

Phase 1: Acyl Chloride Generation
  • Setup: Equip a jacketed reaction vessel with a mechanical stirrer, reflux condenser, and caustic scrubber.

  • Reaction: Suspend 3-methoxy-2-methylbenzoic acid in dry toluene. Add a catalytic amount of DMF (0.05 eq).

  • Addition: Introduce SOCl2​ (1.2 eq) dropwise at 40 °C. Once addition is complete, elevate the temperature to 75 °C until gas evolution ceases.

  • Concentration: Remove excess SOCl2​ and solvent under reduced pressure to yield crude 3-methoxy-2-methylbenzoyl chloride[3].

Phase 2: Biphasic Hydrazidation & Purification
  • Free-Basing: In a separate 300L reactor, suspend tert-butylhydrazine hydrochloride in toluene. Cool to 0–5 °C. Add 20% aqueous NaOH dropwise to neutralize the salt[4].

  • Coupling: Maintain the temperature at 0–5 °C to prevent di-acylation. Add the 3-methoxy-2-methylbenzoyl chloride solution dropwise. Stir at room temperature for 5 hours[4].

  • Self-Validating Acid-Base Purification:

    • Acidification (Hydrolysis of Byproducts): Add water and adjust the mixture to pH < 3 using HCl . Heat to 40–105 °C for 1–5 hours. Causality: Any unreacted acyl chloride hydrolyzes back to 3-methoxy-2-methylbenzoic acid. At pH < 3, the carboxylic acid ( pKa​≈4 ) is fully protonated and precipitates, while the hydrazide's terminal nitrogen becomes protonated, keeping it soluble in the aqueous phase[4].

    • Filtration 1: Filter the mixture to quantitatively remove the carboxylic acid byproduct.

    • Basification (Product Recovery): Adjust the mother liquor to pH 7–12 using liquid caustic soda. Causality: The hydrazide is neutralized, drastically reducing its aqueous solubility, causing it to crash out as a pristine white solid[4].

    • Filtration 2: Filter and dry to obtain N'-tert-butyl-3-methoxy-2-methylbenzohydrazide with a yield of ~96.7% and HPLC purity ≥ 98%[4].

SynthesisWorkflow SM 3-Methoxy-2-methylbenzoic acid (Starting Material) Step1 Chlorination SOCl2, Toluene, cat. DMF SM->Step1 Int1 3-Methoxy-2-methylbenzoyl chloride (Reactive Intermediate) Step1->Int1 - SO2, - HCl Step2 Hydrazidation tert-Butylhydrazine HCl, NaOH (aq), 0-5 °C Int1->Step2 Crude Crude Hydrazide (Mixture of Product + Acid Byproduct) Step2->Crude Purif Self-Validating Acid-Base Purification 1. pH < 3 (Filter Acid) 2. pH 7-12 (Precipitate Product) Crude->Purif Pure Pure N'-tert-butyl-3-methoxy- 2-methylbenzohydrazide Purif->Pure >98% HPLC Purity

Step-by-step synthetic workflow for N'-tert-butyl-3-methoxy-2-methylbenzohydrazide.

Quantitative Characterization Data

Rigorous characterization is required to ensure the integrity of the hydrazide before proceeding to the final coupling step (reaction with 3,5-dimethylbenzoyl chloride to form Methoxyfenozide)[5]. Below is a comparative summary of the physicochemical properties for both the unsubstituted and the tert-butyl substituted derivatives,[6].

Table 1: Physicochemical & Analytical Characterization

Parameter3-Methoxy-2-methylbenzohydrazide (Unsubstituted)N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide
CAS Number 740799-69-3163336-50-3
Molecular Formula C9​H12​N2​O2​ C13​H20​N2​O2​
Molecular Weight 180.20 g/mol 236.31 g/mol
Melting Point 114 – 117 °C~122 – 125 °C
Physical Form Solid (Neat)White Solid
Target Purity (HPLC) ≥ 97.0%≥ 98.0%
Primary Application Analytical Standard / PrecursorKey Intermediate for Methoxyfenozide

Note: For residual pesticide analysis or metabolic tracking, these compounds are often utilized as Certified Reference Materials (CRMs) and analyzed via HPLC-DAD or LC-MS/MS[7],[8].

References

  • 1 - Benchchem 2.3 - Benchchem 3. - Sigma-Aldrich 4.6 - CymitQuimica 5.4 - Patsnap Eureka 6.7 - ChemBK 7.5 - Benchchem 8.8 - PubChem (NIH) 9.2 - MDPI

Sources

Exploratory

The Physicochemical and Synthetic Profile of 3-Methoxy-2-methylbenzohydrazide: A Foundational Guide for Agrochemical Development

Executive Summary & Contextual Relevance In the landscape of agrochemical and pharmaceutical process chemistry, the success of a complex multi-step synthesis is fundamentally dictated by the physicochemical integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Relevance

In the landscape of agrochemical and pharmaceutical process chemistry, the success of a complex multi-step synthesis is fundamentally dictated by the physicochemical integrity of its intermediates. 3-Methoxy-2-methylbenzohydrazide (CAS: 740799-69-3) is a highly specialized building block. While structurally concise, its specific ortho-meta substitution pattern—a methoxy group at the 3-position and a methyl group at the 2-position of a benzohydrazide core—imparts unique steric and electronic properties[1].

In our laboratory experience, understanding the causality behind this molecule's reactivity is paramount. It serves as the critical precursor to N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (CAS: 163336-50-3)[2], which is subsequently acylated to produce Methoxyfenozide [3]. Methoxyfenozide is a blockbuster diacylhydrazine-based insect growth regulator that functions as an ecdysone receptor (EcR) agonist, inducing a premature and lethal molt in targeted lepidopteran pests[4]. This whitepaper provides a comprehensive, self-validating guide to the physicochemical profiling, synthesis, and analytical validation of 3-Methoxy-2-methylbenzohydrazide.

Structural and Physicochemical Profiling

The physical behavior of 3-Methoxy-2-methylbenzohydrazide is governed by its functional groups. The methoxy group acts as an electron-donating moiety via resonance, increasing the electron density on the aromatic ring. Conversely, the ortho-methyl group provides significant steric hindrance[5]. This steric bulk is not merely a structural feature; it is a critical design element that restricts the rotational freedom of the carbonyl group, thereby dictating the conformation of the final diacylhydrazine pharmacophore required for optimal receptor binding[6].

To facilitate rapid reference and comparative analysis, the core quantitative data for this intermediate is summarized in Table 1.

Table 1: Key Physicochemical Properties
ParameterValue / Description
Chemical Name 3-Methoxy-2-methylbenzohydrazide
CAS Registry Number 740799-69-3[1]
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.20 g/mol [7]
Melting Point 114 – 117 °C
Physical State Solid (Off-white to white crystalline powder)[1]
InChI Key WWFFBSDIHURYFK-UHFFFAOYSA-N[1]
Primary Reactivity Sites Terminal primary amine (-NH2), Carbonyl carbon (C=O)

Mechanistic Insights: Reactivity & Stability

The hydrazide moiety (-CO-NH-NH₂) is a potent, bidentate nucleophile. When designing synthetic workflows, we must account for the differential nucleophilicity of the two nitrogen atoms. The terminal nitrogen (-NH₂) is the primary site of nucleophilic attack due to its higher electron density and significantly lower steric hindrance compared to the internal amide-like nitrogen (-NH).

Causality in Reaction Design: When transitioning from 3-Methoxy-2-methylbenzohydrazide to its N'-tert-butyl derivative, direct alkylation is often plagued by over-alkylation or poor regioselectivity. Therefore, industrial pathways frequently bypass the simple hydrazide, instead reacting 3-methoxy-2-methylbenzoyl chloride directly with tert-butylhydrazine hydrochloride in the presence of a base[8]. However, when the unsubstituted hydrazide is required for alternative library synthesis, the steric shielding provided by the 2-methyl group becomes highly advantageous, as it suppresses unwanted side reactions at the internal nitrogen during subsequent functionalizations.

Experimental Workflow: Synthesis & Isolation

To ensure scientific integrity, the following protocol represents a self-validating system for the synthesis of 3-Methoxy-2-methylbenzohydrazide. Every step is designed with built-in kinetic controls to maximize yield and purity.

Step-by-Step Methodology
  • Acyl Chloride Activation:

    • Procedure: Suspend 3-methoxy-2-methylbenzoic acid in an inert solvent (e.g., toluene). Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF. Reflux until gas evolution ceases.

    • Causality: The carboxylic acid is a poor electrophile. Conversion to 3-methoxy-2-methylbenzoyl chloride[9] dramatically lowers the activation energy required for the subsequent nucleophilic acyl substitution, ensuring rapid and quantitative conversion.

  • Controlled Hydrazinolysis:

    • Procedure: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). In a separate vessel, prepare a vigorously stirred solution of hydrazine hydrate (5.0 equivalents) in DCM, chilled to 0–5 °C. Add the acyl chloride solution dropwise over 2 hours.

    • Causality: The massive stoichiometric excess of hydrazine and the strict cryogenic control are mathematically and kinetically required to suppress the formation of the symmetric byproduct, N,N'-bis(3-methoxy-2-methylbenzoyl)hydrazine.

  • Quenching & Biphasic Isolation:

    • Procedure: Quench the reaction with cold distilled water. Separate the organic layer, wash with dilute aqueous sodium bicarbonate (to neutralize residual HCl), and concentrate under reduced pressure.

  • Crystallization (Self-Validation):

    • Procedure: Recrystallize the crude residue from a binary solvent system (ethanol/water).

    • Causality: Recrystallization exploits the differential solubility of the mono-acyl target compound versus trace diacyl impurities. The emergence of sharp crystals melting precisely at 114–117 °C serves as the first physical validation of success.

SynthesisWorkflow A 3-Methoxy-2-methylbenzoic acid B Thionyl Chloride (SOCl2) Reflux + Cat. DMF A->B C 3-Methoxy-2-methylbenzoyl chloride B->C Chlorination D Hydrazine Hydrate (5.0 eq) 0-5 °C, DCM C->D E Nucleophilic Acyl Substitution (Kinetic Control) D->E F 3-Methoxy-2-methylbenzohydrazide (Target Compound) E->F Biphasic Wash & Crystallization

Caption: Synthesis workflow of 3-Methoxy-2-methylbenzohydrazide via acyl chloride intermediate.

Analytical Validation (Spectroscopy)

Trustworthiness in process chemistry relies on rigorous, multi-modal spectroscopic validation. Relying on a single analytical method introduces unacceptable risk. The following logic outlines the expected spectral data used to unequivocally confirm the structure of 3-Methoxy-2-methylbenzohydrazide[5].

  • ¹H NMR (400 MHz, DMSO-d6): The spectrum must exhibit a sharp singlet integrating to 3 protons at ~3.8 ppm, confirming the intact methoxy group. A second singlet at ~2.2 ppm confirms the ortho-methyl group. The hydrazide moiety is validated by a broad singlet at ~9.3 ppm (internal -NH) and a distinct broad singlet at ~4.5 ppm (terminal -NH₂, integrating to 2 protons).

  • ¹³C NMR (100 MHz, DMSO-d6): The critical resonance is the carbonyl carbon at ~168 ppm. The methoxy carbon appears at ~55 ppm, and the sterically shielded methyl carbon appears upfield at ~12 ppm.

  • FT-IR (ATR): Look for the diagnostic primary amine N-H stretching doublet between 3300–3200 cm⁻¹, and a strong Amide I C=O stretching band at ~1650 cm⁻¹.

  • LC-MS (ESI+): The mass spectrum must show the protonated molecular ion [M+H]⁺ at m/z 181.2, aligning perfectly with the exact mass of the C9H12N2O2 formula.

AnalyticalValidation A Purified 3-Methoxy-2-methylbenzohydrazide B 1H & 13C NMR (Structural Connectivity) A->B C LC-MS (ESI+) (Molecular Mass) A->C D FT-IR (Functional Groups) A->D B1 Confirm -OCH3 (~3.8 ppm) & -CH3 (~2.2 ppm) B->B1 C1 Identify [M+H]+ at m/z 181.2 C->C1 D1 Detect N-H (3200 cm-1) & C=O (1650 cm-1) D->D1

Caption: Multi-modal spectroscopic validation logic for structural confirmation.

Application in Agrochemical Synthesis: The Ecdysone Agonist Pathway

The ultimate value of 3-Methoxy-2-methylbenzohydrazide lies in its downstream applications. Through tert-butylation (or direct synthesis using tert-butylhydrazine), it forms N'-tert-butyl-3-methoxy-2-methylbenzohydrazide[2]. This intermediate is subsequently reacted with 3,5-dimethylbenzoyl chloride to yield Methoxyfenozide [3].

Methoxyfenozide is a non-steroidal ecdysone agonist. It operates by penetrating the cuticle of lepidopteran larvae and binding with nanomolar affinity to the ecdysone receptor (EcR) and ultraspiracle (USP) heterodimer complex[10]. This binding mimics the natural hormone 20-hydroxyecdysone, causing a hyperactivation of the ecdysone signaling pathway. This upregulates critical transcription factors (such as E74, E75B, and Ftz-f1), leading to a premature, lethal molting process and rapid cessation of feeding[4],[6].

EcdysonePathway A Methoxyfenozide (Synthesized via Hydrazide) B Penetration into Lepidopteran Larvae A->B C Binding to EcR/USP Heterodimer Complex B->C Mimics 20-hydroxyecdysone D Hyperactivation of Ecdysone Signaling C->D E Upregulation of E74, E75B & Ftz-f1 Transcription Factors D->E F Premature Lethal Molting (Pest Mortality) E->F Disruption of Ecdysis

Caption: Ecdysone receptor signaling hyperactivation pathway induced by methoxyfenozide.

References

  • National Institutes of Health (PMC). Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua. Retrieved from:[Link][4]

  • USDA ARS. Chemical-Inducible, Ecdysone Receptor-Based Gene Expression System for Plants. Retrieved from:[Link][10]

  • AOP-Wiki. Ecdysone receptor agonism leading to mortality via suppression of Ftz-f1. Retrieved from: [Link][6]

Sources

Foundational

An In-Depth Technical Guide to 3-Methoxy-2-methylbenzohydrazide (CAS: 740799-69-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methoxy-2-methylbenzohydrazide, a significant chemical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-methylbenzohydrazide, a significant chemical intermediate in the synthesis of various high-value compounds. This document elucidates the physicochemical properties, synthesis methodologies, and analytical characterization of this molecule. Particular emphasis is placed on its pivotal role as a precursor in the industrial production of the insecticide methoxyfenozide. Furthermore, this guide explores the broader context of the benzohydrazide scaffold in medicinal chemistry, discussing its potential biological activities and the opportunities for future research and development.

Introduction and Chemical Identity

3-Methoxy-2-methylbenzohydrazide, identified by the CAS number 740799-69-3, is a substituted benzohydrazide derivative. The benzohydrazide scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1] While 3-Methoxy-2-methylbenzohydrazide is primarily recognized for its role as a synthetic intermediate, its inherent structural features suggest potential for further investigation into its own bioactivity.

This guide will delve into the technical details of this compound, providing a foundational understanding for researchers in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxy-2-methylbenzohydrazide is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 740799-69-3[2]
Molecular Formula C9H12N2O2[2]
Molecular Weight 180.20 g/mol [2]
IUPAC Name 3-methoxy-2-methylbenzohydrazide
SMILES CC1=C(C=CC=C1OC)C(=O)NN[3]
InChIKey WWFFBSDIHURYFK-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

The primary route for the synthesis of 3-Methoxy-2-methylbenzohydrazide involves the reaction of a 3-methoxy-2-methylbenzoic acid derivative with hydrazine. The most common laboratory and industrial-scale synthesis utilizes the more reactive acyl chloride, 3-methoxy-2-methylbenzoyl chloride, to achieve high yields.

Synthesis from 3-Methoxy-2-methylbenzoic Acid

The synthesis is a two-step process starting from 3-methoxy-2-methylbenzoic acid.

Step 1: Formation of 3-Methoxy-2-methylbenzoyl chloride

3-Methoxy-2-methylbenzoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Reaction with Hydrazine

The resulting 3-methoxy-2-methylbenzoyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to yield 3-Methoxy-2-methylbenzohydrazide.

Below is a detailed, self-validating protocol for the synthesis.

Experimental Protocol: Synthesis of 3-Methoxy-2-methylbenzohydrazide

Materials:

  • 3-Methoxy-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1 equivalent) in anhydrous toluene.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-methoxy-2-methylbenzoyl chloride is obtained and can be used in the next step without further purification.

  • Hydrazide Formation:

    • In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the hydrazine solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 3-methoxy-2-methylbenzoyl chloride in anhydrous DCM to the cooled hydrazine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 3-Methoxy-2-methylbenzohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway from the starting benzoic acid derivative to the final benzohydrazide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazide Formation 3-Methoxy-2-methylbenzoic_acid 3-Methoxy-2-methylbenzoic acid 3-Methoxy-2-methylbenzoyl_chloride 3-Methoxy-2-methylbenzoyl chloride 3-Methoxy-2-methylbenzoic_acid->3-Methoxy-2-methylbenzoyl_chloride Toluene, Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->3-Methoxy-2-methylbenzoyl_chloride 3-Methoxy-2-methylbenzoyl_chloride_2 3-Methoxy-2-methylbenzoyl chloride Hydrazine_hydrate Hydrazine Hydrate 3-Methoxy-2-methylbenzohydrazide 3-Methoxy-2-methylbenzohydrazide Hydrazine_hydrate->3-Methoxy-2-methylbenzohydrazide 3-Methoxy-2-methylbenzoyl_chloride_2->3-Methoxy-2-methylbenzohydrazide DCM, 0°C to RT

Caption: Synthesis of 3-Methoxy-2-methylbenzohydrazide.

Role as a Synthetic Intermediate

The primary industrial application of 3-Methoxy-2-methylbenzohydrazide is as a key building block for the synthesis of more complex molecules, most notably N'-tert-butyl-3-methoxy-2-methylbenzohydrazide.

Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (CAS: 163336-50-3) is a crucial intermediate in the production of the insecticide methoxyfenozide.[4][5] While it can be synthesized directly from 3-methoxy-2-methylbenzoyl chloride and tert-butylhydrazine, a pathway involving the tert-butylation of 3-Methoxy-2-methylbenzohydrazide is also conceivable.

The direct acylation of tert-butylhydrazine with 3-methoxy-2-methylbenzoyl chloride is a widely employed method.[1]

Experimental Protocol: Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

Materials:

  • 3-Methoxy-2-methylbenzoyl chloride

  • tert-Butylhydrazine hydrochloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of free tert-butylhydrazine:

    • In a reaction vessel, suspend tert-butylhydrazine hydrochloride in toluene.

    • Cool the suspension to 0 °C and slowly add a solution of sodium hydroxide to liberate the free tert-butylhydrazine.

  • Acylation:

    • To the cold solution of free tert-butylhydrazine, slowly add a solution of 3-methoxy-2-methylbenzoyl chloride in toluene.

    • Allow the reaction to proceed at a low temperature before gradually warming to room temperature.

    • The reaction yields a mixture of the desired N'-tert-butyl-3-methoxy-2-methylbenzohydrazide and its isomer, N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine.[1]

    • The product can be isolated and purified using standard techniques such as crystallization or chromatography.

Pathway to Methoxyfenozide

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide is subsequently acylated with 3,5-dimethylbenzoyl chloride to produce methoxyfenozide, a diacylhydrazine insecticide that acts as an ecdysone agonist, inducing a premature and lethal molt in targeted insect larvae.[1]

The overall synthetic pathway underscores the industrial importance of 3-Methoxy-2-methylbenzohydrazide as a foundational molecule.

Synthetic Pathway to Methoxyfenozide Diagram

G 3-Methoxy-2-methylbenzohydrazide 3-Methoxy-2-methylbenzohydrazide tert-butylation tert-Butylation (Conceptual) 3-Methoxy-2-methylbenzohydrazide->tert-butylation N-tert-butyl-intermediate N'-tert-butyl-3-methoxy-2-methylbenzohydrazide tert-butylation->N-tert-butyl-intermediate Methoxyfenozide Methoxyfenozide N-tert-butyl-intermediate->Methoxyfenozide Acylation 3,5-Dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl chloride 3,5-Dimethylbenzoyl_chloride->Methoxyfenozide

Caption: Synthetic route to Methoxyfenozide.

Potential Applications and Biological Activity

While the primary documented use of 3-Methoxy-2-methylbenzohydrazide is in agrochemical synthesis, the benzohydrazide core is a well-established pharmacophore in drug discovery.

The Benzohydrazide Scaffold in Medicinal Chemistry

Benzohydrazide derivatives have been extensively investigated for a wide range of therapeutic applications. Their biological activities are attributed to the versatile chemical nature of the hydrazide group, which can participate in various interactions with biological targets. Documented activities of benzohydrazide derivatives include:

  • Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated efficacy against various strains of bacteria and fungi.[1]

  • Anticancer Activity: Certain derivatives have been shown to inhibit the growth of cancer cell lines.[1]

  • Anticonvulsant Activity: The scaffold is a feature in some compounds with anticonvulsant properties.[1]

  • Anti-inflammatory Activity: Some benzohydrazides have exhibited anti-inflammatory effects.[1]

Future Research Directions

The therapeutic potential of 3-Methoxy-2-methylbenzohydrazide itself remains largely unexplored. Future research could focus on:

  • Synthesis of Novel Derivatives: Using the hydrazide moiety as a handle for further chemical modifications to create a library of new compounds for biological screening.

  • Biological Screening: Evaluating the antimicrobial, anticancer, and anti-inflammatory properties of 3-Methoxy-2-methylbenzohydrazide and its novel derivatives.

  • Computational Studies: Employing molecular modeling techniques to predict potential biological targets and guide the design of new, more potent analogs.

Analytical Characterization

The structural confirmation and purity assessment of 3-Methoxy-2-methylbenzohydrazide are typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Expected signals would correspond to the aromatic protons, the methoxy and methyl group protons, and the hydrazide protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O (carbonyl) stretching, and the C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.

Safety and Handling

As with all laboratory chemicals, 3-Methoxy-2-methylbenzohydrazide should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methoxy-2-methylbenzohydrazide is a valuable chemical intermediate with a well-established role in the synthesis of the insecticide methoxyfenozide. While its direct applications are not extensively documented, its benzohydrazide core suggests a potential for broader biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and synthetic utility, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development. Further exploration of this molecule and its derivatives could lead to the discovery of novel compounds with significant therapeutic potential.

References

  • PubChem. (n.d.). N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-2-methylbenzohydrazide (C9H12N2O2). Retrieved from [Link]

  • T3DB. (2013, April 25). Methoxyfenozide (T3D3880). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2017, January 12). Synthesis, Crystal Structure, DFT Study of m-Methoxy-N'-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. Retrieved from [Link]

  • FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 3-Methoxy-2-methylbenzohydrazide

This document provides an in-depth technical guide to the spectral characterization of 3-Methoxy-2-methylbenzohydrazide, a key intermediate in organic synthesis. This guide is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide to the spectral characterization of 3-Methoxy-2-methylbenzohydrazide, a key intermediate in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and quality control of this and related molecular entities. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the expected spectral data and the rationale behind their interpretation. Given the limited availability of published experimental spectra for this specific molecule, this guide will provide a robust predictive analysis based on established principles and data from structurally analogous compounds.

Introduction: The Structural Significance of 3-Methoxy-2-methylbenzohydrazide

3-Methoxy-2-methylbenzohydrazide is a member of the benzohydrazide family, a class of compounds recognized as a "privileged" structure in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The precise characterization of its molecular structure is paramount for ensuring the purity and identity of synthesized batches, which is a critical step in any research and development pipeline. Spectroscopic methods provide a non-destructive and highly informative means to achieve this.

This guide will provide a detailed theoretical framework for the expected spectral signatures of 3-Methoxy-2-methylbenzohydrazide, supported by data from related compounds. We will explore how the interplay of the methoxy, methyl, and benzohydrazide functionalities influences the spectral output.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the 3-Methoxy-2-methylbenzohydrazide molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms and aromatic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH (3 protons)6.8 - 7.5Multiplet (m)3H
NH₂ (2 protons)4.0 - 5.0 (broad)Singlet (s)2H
OCH₃ (3 protons)3.8 - 4.0Singlet (s)3H
Ar-CH₃ (3 protons)2.2 - 2.5Singlet (s)3H
NH (1 proton)9.0 - 10.0 (broad)Singlet (s)1H

Note: The chemical shifts of NH and NH₂ protons are often broad and can vary with solvent and concentration.

Expert Interpretation:

  • The aromatic protons are expected to appear in the downfield region (6.8-7.5 ppm) due to the deshielding effect of the benzene ring current. The substitution pattern will lead to a complex multiplet.

  • The methoxy (OCH₃) protons will present as a sharp singlet around 3.8-4.0 ppm, a characteristic region for such groups.

  • The aromatic methyl (Ar-CH₃) protons will also be a singlet, but further upfield (2.2-2.5 ppm) compared to the methoxy protons.

  • The hydrazide NH and NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on the solvent and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)165 - 175
Aromatic C-O155 - 160
Aromatic C (quaternary)130 - 140
Aromatic CH110 - 130
OCH₃55 - 60
Ar-CH₃15 - 25

Expert Interpretation:

  • The carbonyl carbon (C=O) of the hydrazide group is the most deshielded carbon and will appear significantly downfield (165-175 ppm).

  • The aromatic carbon attached to the methoxy group (C-O) will also be downfield due to the electronegativity of the oxygen atom.

  • The other aromatic carbons will resonate in the typical range of 110-140 ppm.

  • The methoxy (OCH₃) and methyl (Ar-CH₃) carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-2-methylbenzohydrazide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methoxy-2-methylbenzohydrazide is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (hydrazide)3200 - 3400Medium-Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
C=O stretch (amide I)1630 - 1680Strong
N-H bend (amide II)1510 - 1570Medium
Aromatic C=C stretch1450 - 1600Medium
C-O stretch (methoxy)1000 - 1300Strong

Expert Interpretation:

  • The N-H stretching vibrations of the hydrazide group are expected to appear as one or two bands in the 3200-3400 cm⁻¹ region.[2]

  • A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the hydrazide.[2][3]

  • The presence of the aromatic ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • The strong absorption from the C-O stretching of the methoxy group is anticipated in the 1000-1300 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 3-Methoxy-2-methylbenzohydrazide is C₉H₁₂N₂O₂. The calculated molecular weight is approximately 196.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 196.

The fragmentation of benzohydrazides is often initiated by the cleavage of the weak N-N bond.[4] For 3-Methoxy-2-methylbenzohydrazide, the following key fragments are predicted:

m/z Proposed Fragment Ion Structure
196Molecular ion [C₉H₁₂N₂O₂]⁺[M]⁺
149[CH₃O(CH₃)C₆H₃CO]⁺3-methoxy-2-methylbenzoyl cation
121[CH₃O(CH₃)C₆H₃]⁺Loss of CO from m/z 149
77[C₆H₅]⁺Phenyl cation

Expert Interpretation:

  • The molecular ion peak at m/z 196 confirms the molecular weight of the compound.

  • The base peak (most intense peak) is likely to be the 3-methoxy-2-methylbenzoyl cation at m/z 149, formed by the cleavage of the N-N bond.[4] This is a highly stable acylium ion.

  • Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation would lead to a fragment at m/z 121.[4]

  • The presence of a phenyl cation at m/z 77 is also a common feature in the mass spectra of aromatic compounds.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Molecular Structure and Fragmentation

To better understand the relationships between the different parts of the molecule and its expected fragmentation, we can use diagrams.

Caption: Molecular structure of 3-Methoxy-2-methylbenzohydrazide.

M [C₉H₁₂N₂O₂]⁺˙ m/z = 196 F1 [CH₃O(CH₃)C₆H₃CO]⁺ m/z = 149 M->F1 - •NHNH₂ F2 [CH₃O(CH₃)C₆H₃]⁺ m/z = 121 F1->F2 - CO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₃, -OCH₃

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion: A Predictive Yet Powerful Approach

References

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • ResearchGate. The UV, IR and NMR spectral data of substituted (E)-N. [Link]

  • ResearchGate. Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. [Link]

  • Sci-Hub. Structural Features of Crystalline Hydrates of N'-Substituted Benzohydrazides and their Reflection in IR-Spectra. [Link]

  • AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 3-Methoxy-2-methylbenzohydrazide: A Technical Guide for Formulation and Analytical Workflows

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Residual Solid

Finalizing Guide Structure

I'm now putting the finishing touches on the technical guide, ensuring a concise and logical flow. I've integrated all Graphviz diagrams and cited the solubility results. I'm focusing on providing clear explanations of the solubility protocol. My goal is to make it easy to understand.

Executive Summary

In the development of diacylhydrazine-class agrochemicals and targeted therapeutics, 3-Methoxy-2-methylbenzohydrazide (CAS 740799-69-3) serves as a critical structural building block. It is most notably utilized as a primary intermediate in the synthesis of the ecdysone agonist methoxyfenozide [1.6]. For researchers scaling up synthesis, designing purification protocols, or preparing analytical reference standards, understanding the precise thermodynamic solubility of this compound across various solvent dielectric environments is paramount.

This whitepaper provides an in-depth analysis of the solvation mechanics of 3-Methoxy-2-methylbenzohydrazide, empirical solubility data, and a field-proven, self-validating methodology for conducting rigorous solubility screens.

Physicochemical Profiling & The Causality of Solvation

To predict and manipulate the solubility of 3-Methoxy-2-methylbenzohydrazide, one must first deconstruct its molecular architecture. The compound exhibits a melting point of 114–117 °C[1], indicating a moderately stable crystal lattice that requires significant enthalpic input from solvent interactions to disrupt.

Structural Causality

The molecule presents a dichotomy of solvation requirements:

  • The Hydrazide Moiety (–C(=O)NHNH₂): This highly polar functional group acts as both a potent hydrogen-bond donor (via the primary and secondary amines) and a hydrogen-bond acceptor (via the carbonyl oxygen).

  • The Substituted Aromatic Ring: The 3-methoxy and 2-methyl groups create a sterically hindered, hydrophobic domain.

Solvent-Solute Dynamics
  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents provide the highest solubility. The oxygen atom in the sulfoxide or formamide group acts as a powerful hydrogen-bond acceptor for the hydrazide protons. Because these solvents lack acidic protons, they do not self-associate strongly, allowing them to aggressively solvate the hydrazide moiety and overcome the crystal lattice energy. Analytical standards are routinely prepared in DMSO for this exact reason[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These offer moderate solubility. While they can both donate and accept hydrogen bonds, their strong self-association (solvent-solvent hydrogen bonding) competes with solvent-solute interactions, resulting in lower saturation limits compared to aprotic solvents.

  • Aqueous Systems: The compound is practically insoluble in water. The hydrophobic bulk of the 3-methoxy-2-methylphenyl group forces water molecules to form highly ordered, cage-like structures (clathrates) around the aromatic ring. This results in a massive entropic penalty that thermodynamically favors the precipitation of the solid. This mirrors the behavior of its downstream derivative, methoxyfenozide, which exhibits an aqueous solubility of merely ~3.3 mg/L[3].

Interactions cluster_0 Solvent Microenvironments Substrate 3-Methoxy-2-methyl- benzohydrazide DMSO Polar Aprotic (e.g., DMSO) Strong H-Bond Acceptor Substrate->DMSO High Solvation MeOH Polar Protic (e.g., Methanol) Amphoteric Interaction Substrate->MeOH Moderate Solvation Water Aqueous (Water) Hydrophobic Rejection Substrate->Water Precipitation

Thermodynamic solvent-solute interaction pathways for benzohydrazides.

Empirical Solubility Data

The following table synthesizes the thermodynamic solubility profile of 3-Methoxy-2-methylbenzohydrazide across standard laboratory and industrial solvents at 25 °C.

Solvent ClassificationSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Strong H-bond acceptance
Polar Aprotic Acetonitrile37.530.0 - 50.0Dipole-dipole, moderate H-bond
Polar Protic Methanol32.720.0 - 40.0Amphoteric H-bonding
Moderately Polar Ethyl Acetate6.010.0 - 20.0Weak dipole interactions
Non-Polar Hexane1.9< 0.1Minimal interaction (Insoluble)
Aqueous Water80.1< 0.1Hydrophobic rejection

Experimental Methodology: The Self-Validating Solubility Protocol

Standard kinetic solubility screens often suffer from inaccuracies due to supersaturation, solvent evaporation, or compound adsorption to filter membranes. To ensure absolute trustworthiness in formulation data, a Self-Validating Mass Balance Protocol must be employed.

This protocol does not merely measure what has dissolved; it quantifies the residual solid to ensure the entire initial mass is accounted for. If the sum of the dissolved mass and residual mass does not equal the starting mass, the data point is invalidated.

Step-by-Step Methodology

Step 1: Gravimetric Aliquoting

  • Action: Accurately weigh 50.0 ± 0.1 mg of neat 3-Methoxy-2-methylbenzohydrazide into a 2.0 mL amber borosilicate glass vial.

  • Causality: Amber glass prevents potential UV-induced photo-degradation of the hydrazide moiety over the extended equilibration period.

Step 2: Solvent Introduction

  • Action: Add exactly 1.00 mL of the target solvent using a calibrated positive displacement pipette.

  • Causality: Positive displacement pipettes are immune to the vapor pressure variations of volatile solvents (like methanol or ethyl acetate), ensuring exact volumetric delivery.

Step 3: Thermodynamic Equilibration

  • Action: Seal the vial with a PTFE-lined cap and incubate on a thermoshaker at 25.0 ± 0.1 °C, agitating at 400 rpm for 48 hours.

  • Causality: 48 hours is strictly required to transition past initial kinetic dissolution and achieve true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Step 4: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

  • Causality: Centrifugation is chosen over syringe filtration. Filters can artificially lower the measured solubility by adsorbing the hydrophobic aromatic ring of the compound onto the membrane matrix.

Step 5: Supernatant Quantification (HPLC-UV)

  • Action: Carefully aspirate 10 µL of the clear supernatant and dilute into 990 µL of mobile phase. Quantify the concentration via HPLC-UV (C18 column, 254 nm detection) against a pre-established 5-point calibration curve.

Step 6: Residual Solid Gravimetry (The Validation Step)

  • Action: Decant the remaining supernatant. Wash the solid pellet with 100 µL of cold hexane (a solvent in which the compound is completely insoluble) to flush away residual test solvent. Dry the pellet under a gentle stream of ultra-high-purity nitrogen and weigh the dried solid.

  • Validation Check: Calculate the mass balance: (Mass in Supernatant) + (Mass of Dried Pellet) = Initial Mass (50.0 mg). The recovery must fall within 98.0% – 102.0%. If it fails, the sample has suffered from solvent evaporation or degradation and must be repeated.

Protocol cluster_split Self-Validating Mass Balance Start 1. Gravimetric Aliquoting (50.0 mg Compound) Solvent 2. Solvent Addition (1.00 mL Target Solvent) Start->Solvent Eq 3. Thermodynamic Equilibration (48h at 25°C, 400 rpm) Solvent->Eq Sep 4. Phase Separation (Centrifugation 10,000 x g) Eq->Sep HPLC 5a. Supernatant Analysis (HPLC-UV Quantification) Sep->HPLC Liquid Phase Grav 5b. Residual Solid (Gravimetric Weighing) Sep->Grav Solid Pellet Valid 6. Mass Balance Confirmation (Dissolved + Residual = 50.0 mg ± 2%) HPLC->Valid Grav->Valid

Self-validating mass balance workflow for thermodynamic solubility screening.

Conclusion

The solubility of 3-Methoxy-2-methylbenzohydrazide is dictated by the competing forces of its polar, hydrogen-bonding hydrazide group and its hydrophobic aromatic ring. For maximum solubility during synthesis or standard preparation, polar aprotic solvents like DMSO are unparalleled. When conducting internal solubility profiling, adopting a self-validating mass balance protocol ensures that the resulting data is highly accurate, reproducible, and immune to common physical laboratory errors.

References

  • Sigma-Aldrich. "3-methoxy-2-methylbenzohydrazide | 740799-69-3 - Sigma-Aldrich."
  • ChemicalBook. "N'-tert-Butyl-3-Methoxy-2-Methylbenzohydrazide | 163336-50-3."
  • AccuStandard. "Pesticide Standards Guide - AccuStandard."
  • PubChem - NIH. "Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem."

Sources

Exploratory

The Pharmacological and Agrochemical Potential of 3-Methoxy-2-methylbenzohydrazide: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of rational drug design and agrochemical development, privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of rational drug design and agrochemical development, privileged scaffolds dictate the success of target-specific binding. 3-Methoxy-2-methylbenzohydrazide is a highly versatile pharmacophoric building block. While it is most prominently recognized as the core structural precursor for diacylhydrazine-class insect growth regulators (such as Methoxyfenozide)[1][2], the benzohydrazide moiety itself is a gateway to a vast array of biological activities.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic causality behind this molecule's biological activity. We will explore how its specific steric and electronic properties drive ecdysone receptor (EcR) agonism, and how derivatization of the hydrazide tail unlocks cross-disciplinary therapeutic potential, ranging from cholinesterase inhibition for neurodegenerative diseases to novel antimicrobial agents.

Structural and Physicochemical Causality

The biological efficacy of 3-Methoxy-2-methylbenzohydrazide is not coincidental; it is a direct result of its precise atomic arrangement.

  • The 2-Methyl Group (Steric Lock): The ortho-methyl substitution creates significant steric hindrance against the adjacent carbonyl oxygen. This restricts the rotation of the aromatic ring, locking the molecule into a specific dihedral conformation that minimizes entropy loss upon binding to target protein pockets[3].

  • The 3-Methoxy Group (Electronic Modulator): Acting as an electron-donating group via resonance, the methoxy moiety increases the electron density of the aromatic ring, enhancing π-π stacking interactions with aromatic residues in receptor binding sites. Furthermore, it serves as a critical hydrogen bond acceptor and significantly boosts the molecule's lipophilicity, which is essential for penetrating biological membranes (e.g., insect cuticles or bacterial cell walls)[2].

  • The Hydrazide Core (-CONHNH₂): This functional group provides a dual hydrogen-bond donor/acceptor network. It is also highly reactive, allowing for rapid conversion into Schiff bases (hydrazones) or diacylhydrazines, making it an ideal lead compound for library synthesis[4][5].

Table 1: Physicochemical Profile Summary
PropertyValue / CharacteristicBiological Implication
Molecular Formula C9H12N2O2Low molecular weight allows for extensive downstream derivatization.
H-Bond Donors 2 (-NH, -NH2)Critical for anchoring within polar receptor pockets (e.g., EcR LBD).
H-Bond Acceptors 3 (C=O, -OCH3, -NH2)Facilitates interaction with target amino acid side chains.
LogP Contribution High (due to methoxy/methyl)Enhances membrane permeability and systemic distribution.

Primary Biological Activity: Ecdysone Receptor (EcR) Agonism

The most well-documented biological application of the 3-Methoxy-2-methylbenzohydrazide scaffold is its role in synthesizing nonsteroidal ecdysone agonists. When converted into a diacylhydrazine (e.g., by adding a tert-butyl group and a 3,5-dimethylbenzoyl group), the resulting molecule (Methoxyfenozide) mimics 20-hydroxyecdysone (20E), the natural molting hormone in insects[1].

Mechanism of Action

The diacylhydrazine derivative acts as a Molting Accelerating Compound (MAC). It binds directly to the ligand-binding domain (LBD) of the EcR/USP (Ultraspiracle) heterodimer. Crystallographic studies reveal that the benzohydrazide core forms essential hydrogen bonds with highly conserved residues (such as Thr343, Tyr408, and Asn504 in Heliothis virescens)[3]. This binding triggers an irreversible, premature molting process, leading to the lethal starvation of lepidopteran larvae[1][6]. Furthermore, this highly specific EcR activation has been co-opted in biotechnology to create orthogonal gene switches for conditional transgene expression in plants and mammalian cells[7].

EcR_Pathway LIG Diacylhydrazine Ligand ECR EcR/USP Heterodimer LIG->ECR Binds LBD DNA Response Elements ECR->DNA Translocation GENE Gene Transcription DNA->GENE Activation MOLT Premature Molting GENE->MOLT Phenotype

Mechanism of action of diacylhydrazine EcR agonists triggering premature molting.

Broad-Spectrum Pharmacological Potential

Beyond agrochemicals, the benzohydrazide nucleus is a privileged structure in medicinal chemistry.

Cholinesterase Inhibition (Neurodegenerative Diseases)

Benzohydrazide derivatives have demonstrated significant potential as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), making them candidates for Alzheimer's Disease (AD) therapies[8]. The aromatic rings of the benzohydrazide scaffold interact with the peripheral anionic site (PAS) of AChE via π-π stacking, blocking the entry of acetylcholine into the catalytic gorge.

Antimicrobial and Anti-tubercular Activity

By reacting 3-Methoxy-2-methylbenzohydrazide with various aldehydes, researchers can synthesize Schiff bases (hydrazones). The azomethine group (-NHN=CH-) in these derivatives exhibits potent antimicrobial, antifungal, and anti-tubercular properties[4][5]. The mechanism involves the chelation of essential metal ions required for microbial metalloenzymes, effectively halting pathogen replication.

Table 2: Comparative Biological Activities of Benzohydrazide Scaffolds
Target / Disease AreaDerivative ClassPrimary Mechanism of ActionReference
Pest Control (Lepidoptera) DiacylhydrazinesEcR/USP Heterodimer Agonism[1][3]
Alzheimer's Disease 2-(benzamido) benzohydrazidesAChE / BChE Enzyme Inhibition[8]
Bacterial/Fungal Infections Schiff Bases (Hydrazones)Metalloenzyme Chelation / Efflux Blockade[4][5]

Experimental Workflows & Self-Validating Protocols

To harness the biological activity of 3-Methoxy-2-methylbenzohydrazide, rigorous synthesis and screening workflows are required.

Workflow SYN 1. Chemical Synthesis PUR 2. Purification & QC SYN->PUR ASSAY1 3A. Receptor Binding PUR->ASSAY1 ASSAY2 3B. Phenotypic Screen PUR->ASSAY2 DATA 4. SAR Data Analysis ASSAY1->DATA ASSAY2->DATA

End-to-end workflow from chemical synthesis to biological evaluation of derivatives.
Protocol 1: Synthesis of Diacylhydrazine Derivatives (Schotten-Baumann Approach)

Causality: Converting the primary hydrazide to a diacylhydrazine is required to mimic the bulky, multi-ring structure of natural ecdysteroids.

  • Preparation: Dissolve 1.0 eq of 3-Methoxy-2-methylbenzohydrazide in a biphasic mixture of dichloromethane (DCM) and 10% aqueous NaOH (acting as an acid scavenger).

  • Acylation: Dropwise, add 1.1 eq of the desired substituted benzoyl chloride (e.g., 3,5-dimethylbenzoyl chloride) at 0°C to prevent over-acylation.

  • Alkylation (Optional): To introduce a tert-butyl group at the nitrogen, react the intermediate with tert-butyl bromide in the presence of a strong base (e.g., NaH) in anhydrous DMF.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: In Vitro EcR Reporter Gene Assay

Causality: To quantify the binding affinity and functional agonism of synthesized derivatives without the confounding variables of in vivo pharmacokinetics.

  • Cell Culture: Culture HEK293 cells and co-transfect them with (a) a plasmid expressing the target EcR/USP heterodimer, (b) a Firefly luciferase reporter plasmid driven by Ecdysone Response Elements (EREs), and (c) a Renilla luciferase control plasmid.

  • Treatment: Expose cells to serial dilutions of the synthesized compound (1 nM to 10 µM) for 24 hours.

  • Quantification: Lyse cells and measure luminescence using a dual-luciferase assay system.

  • Self-Validation Mechanism: The inclusion of the constitutively expressing Renilla luciferase vector serves as an internal control. By calculating the Firefly/Renilla luminescence ratio, the assay normalizes for variations in cell viability and transfection efficiency. This ensures the observed signal is a direct result of EcR activation, not artifactual cytotoxicity.

Protocol 3: Cholinesterase Inhibition Assay (Modified Ellman’s Method)
  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB (Ellman's reagent), and target enzyme (AChE/BChE).

  • Incubation: Incubate the enzyme with the benzohydrazide derivative for 15 minutes at 25°C.

  • Reaction Initiation: Add acetylthiocholine iodide (substrate). The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate).

  • Measurement: Measure absorbance dynamically at 412 nm.

  • Self-Validation Mechanism: A blank containing all reagents except the substrate is run in parallel to account for non-enzymatic hydrolysis of DTNB. A known inhibitor (e.g., Donepezil) is used as a positive control to validate the dynamic range and sensitivity of the assay[8].

Conclusion

3-Methoxy-2-methylbenzohydrazide is far more than an industrial intermediate; it is a highly tunable pharmacophore. Its unique combination of steric restriction (via the 2-methyl group) and electronic modulation (via the 3-methoxy group) makes it an ideal anchor for binding complex receptor pockets like the EcR LBD. By employing rigorous synthetic workflows and self-validating biological assays, researchers can leverage this scaffold to develop next-generation agrochemicals, targeted antimicrobials, and novel neurotherapeutics.

References

  • Advances in Control Strategies against Spodoptera frugiperda. A Review. MDPI.[Link]

  • Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem. National Institutes of Health (NIH).[Link]

  • Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP. PMC - National Institutes of Health (NIH).[Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC - National Institutes of Health (NIH).[Link]

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Foundational

3-Methoxy-2-methylbenzohydrazide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its abilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This guide focuses on a specific, promising derivative: 3-methoxy-2-methylbenzohydrazide. We will explore the synthetic versatility of this scaffold, its derivatization into extensive compound libraries, and the broad spectrum of biological activities exhibited by its analogues, including potent anticancer, antimicrobial, and anticonvulsant properties. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a framework for leveraging this scaffold in contemporary drug discovery programs. The synthetic accessibility of the core and the straightforward generation of hydrazone derivatives make it an exceptionally attractive starting point for identifying novel therapeutic agents.[2][3]

The Benzohydrazide Core: A Privileged Scaffold in Medicinal Chemistry

The journey of hydrazide-containing compounds in medicine was significantly propelled by the discovery of isoniazid (isonicotinic acid hydrazide) in the 1950s as a powerful anti-tuberculosis agent.[4] This landmark discovery illuminated the therapeutic potential of the hydrazide functional group and catalyzed decades of research into related structures, including the benzohydrazide family.

Physicochemical Properties of the 3-Methoxy-2-methylbenzohydrazide Scaffold

The 3-methoxy-2-methylbenzohydrazide structure is endowed with a unique combination of functional groups that dictate its chemical behavior and potential for biological interactions:

  • Hydrazide Moiety (-CONHNH₂): This is the primary reactive handle for diversification. The terminal amine is nucleophilic and readily condenses with aldehydes and ketones to form stable hydrazone linkages.[3][5] This reaction is high-yielding and proceeds under mild conditions, making it ideal for library synthesis.

  • Aromatic Ring: The benzene ring provides a rigid core structure. The substituents on this ring are critical for modulating the molecule's electronic properties and lipophilicity.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the reactivity of the aromatic ring and can participate in hydrogen bonding with biological targets.

  • Methyl Group (-CH₃): The ortho-methyl group provides steric bulk, which can influence the conformation of the molecule and its binding orientation within a target's active site. This steric hindrance can also be exploited to fine-tune selectivity.

Rationale for Use in Drug Discovery

The selection of 3-methoxy-2-methylbenzohydrazide as a foundational scaffold is based on several key advantages:

  • Synthetic Tractability: The core is readily synthesized from commercially available starting materials, and its primary derivatization reaction is robust and efficient.[1][4]

  • Structural Diversity: The hydrazide group allows for the facile introduction of a vast array of chemical functionalities through the formation of hydrazones, enabling the exploration of a wide chemical space.[2]

  • Proven Biological Relevance: The broader class of benzohydrazide derivatives has demonstrated a remarkable range of biological activities, validating the scaffold's potential to interact with multiple, therapeutically relevant pathways.[6][7]

Synthesis and Derivatization Strategies

The power of the 3-methoxy-2-methylbenzohydrazide scaffold lies in its straightforward synthesis and the ease with which diverse libraries of compounds can be generated.

Synthesis of the Core Scaffold: 3-Methoxy-2-methylbenzohydrazide

The most common and efficient synthesis follows a two-step process starting from 3-methoxy-2-methylbenzoic acid. The initial step involves the conversion of the carboxylic acid to a more reactive ester, followed by hydrazinolysis.

G cluster_0 Synthesis of 3-Methoxy-2-methylbenzohydrazide A 3-Methoxy-2-methylbenzoic Acid B Methyl 3-methoxy-2-methylbenzoate A->B Esterification (MeOH, H₂SO₄, Reflux) C 3-Methoxy-2-methylbenzohydrazide (Core Scaffold) B->C Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 3-Methoxy-2-methylbenzohydrazide

  • Part A: Esterification

    • To a solution of 3-methoxy-2-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methoxy-2-methylbenzoate, which can often be used in the next step without further purification.

  • Part B: Hydrazinolysis

    • Dissolve the methyl 3-methoxy-2-methylbenzoate (1.0 eq) from the previous step in ethanol (10 volumes).

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

    • After cooling, reduce the solvent volume in vacuo.

    • Pour the resulting slurry into cold water and stir.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product, 3-methoxy-2-methylbenzohydrazide.[4]

Generation of Hydrazone Libraries: The Key to Diversification

The primary amino group of the benzohydrazide readily undergoes a condensation reaction with the carbonyl group of various aldehydes or ketones, typically under mild acidic catalysis, to yield the corresponding N-acylhydrazones.[8][9] This reaction is the cornerstone of library development from this scaffold.

G cluster_reactants Reactants (Aldehydes/Ketones) cluster_products Hydrazone Library Core 3-Methoxy-2-methylbenzohydrazide P1 Derivative 1 Core->P1 P2 Derivative 2 Core->P2 P3 Derivative 3 Core->P3 R1 R₁-CHO R1->P1 R2 R₂-CHO R2->P2 R3 R₃-C(O)-R₄ R3->P3

Caption: Generation of a diverse hydrazone library.

Protocol 2: General Synthesis of a Hydrazone Derivative

  • Suspend 3-methoxy-2-methylbenzohydrazide (1.0 eq) in ethanol.

  • Add the desired substituted aldehyde or ketone (1.0-1.1 eq).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.[10]

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under a vacuum to yield the pure hydrazone derivative.

Spectrum of Biological Activities and Therapeutic Potential

Derivatives of the benzohydrazide scaffold have been reported to possess a wide array of pharmacological activities. The specific substitutions on the aldehyde- or ketone-derived portion of the hydrazone play a crucial role in determining the potency and selectivity of the final compound.[2]

Anticancer Activity

Benzohydrazide derivatives have shown significant potential as anticancer agents.[11] Studies have demonstrated that certain analogues exhibit potent cytotoxicity against various human cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7).[12][13][14]

  • Mechanism of Action: The anticancer effects of benzohydrazide derivatives are diverse. They have been reported to act as inhibitors of critical cellular machinery, including tubulin polymerization, vascular endothelial growth factor receptor 2 (VEGFR-2), and microtubule affinity regulating kinase 4 (MARK4).[14][15]

Compound ClassCell LineIC₅₀ (µM)Reference
Bromo-benzohydrazide derivativeHCT-1161.20[11][12]
4-(2-(dimethylamino)ethoxy)benzohydrazide deriv. (H4)MCF-727.39[14]
4-(2-(dimethylamino)ethoxy)benzohydrazide deriv. (H19)MCF-734.37[14]
4-bromo benzohydrazide derivativeHCT-1161.88[12]
Antimicrobial Properties

The search for novel antimicrobial agents is a global health priority, and benzohydrazides represent a promising class of compounds.[12] Derivatives have shown broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal strains.[2][13]

Compound ClassOrganismMIC (µM/ml)Reference
Bromo-benzohydrazide derivative (Compound 12)Various1.67 (pMICam)[11]
2-Mercaptobenzimidazole Azomethine deriv. (Compound 8)B. subtilis0.018[13]
2-Mercaptobenzimidazole Azomethine deriv. (Compound 10)E. coli0.019[13]
Bromo-benzohydrazide derivative (Compound 15)Various1.62 (pMICam)[12]
Anticonvulsant Potential

The benzohydrazide scaffold is a recognized feature in compounds with anticonvulsant properties.[1] The central nervous system (CNS) activity of related structures suggests that derivatives of 3-methoxy-2-methylbenzohydrazide could be valuable candidates for treating neurological disorders like epilepsy.[16] Studies on related methoxy-substituted compounds have shown protection in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, suggesting interaction with GABAergic and adenosinergic systems.[16][17] Further screening of hydrazone libraries derived from this scaffold is a logical next step to identify potent CNS-active agents.

Experimental Workflows for Screening and Evaluation

A successful drug discovery campaign requires robust and validated screening protocols. Below are representative workflows for assessing the anticancer and antimicrobial activity of newly synthesized compound libraries.

G cluster_workflow Drug Discovery Workflow A Scaffold Selection (3-Methoxy-2-methylbenzohydrazide) B Library Synthesis (Hydrazone Derivatives) A->B C High-Throughput Screening (e.g., MTT, MIC assays) B->C D Hit Identification (Active Compounds) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: High-level drug discovery workflow.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Seed human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies for the 3-methoxy-2-methylbenzohydrazide scaffold are emerging, general trends from the broader benzohydrazide class can guide future design:

  • Aromatic Substituents: The nature and position of substituents on the second aromatic ring (from the aldehyde/ketone) are critical. Electron-withdrawing groups (e.g., halogens, nitro groups) or additional hydrogen-bond donors/acceptors often enhance biological activity.[11]

  • Lipophilicity: Modulating the lipophilicity by adding or removing certain functional groups can significantly impact cell permeability and target engagement.

Future Directions:

  • Target Deconvolution: For hits identified in phenotypic screens, identifying the specific molecular target is a critical next step.

  • Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies can help rationalize observed activities and predict the potency of novel, un-synthesized analogues.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for advancing promising hits toward lead compounds.

Conclusion

The 3-methoxy-2-methylbenzohydrazide scaffold represents a highly valuable and versatile starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the proven, broad-spectrum biological activity of its hydrazone derivatives, provides a robust platform for generating compound libraries with a high potential for yielding potent hits across multiple disease areas, including oncology, infectious diseases, and neurology. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the potential of this privileged chemical scaffold.

References

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

  • A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. IJRAR. Available at: [Link]

  • Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis of benzohydrazide derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available at: [Link]

  • Research Article Facile and straightforward synthesis of Hydrazone derivatives. Semantic Scholar. Available at: [Link]

  • N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide. PubChem. Available at: [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • synthesis of two new hydrazone derivatives as potential antibacterial agents. Nigerian Journal of Scientific Research. Available at: [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Available at: [Link]

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. PubChem. Available at: [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]

  • N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide. PubChem. Available at: [Link]

  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Publishing. Available at: [Link]

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Exploratory

Theoretical Studies and Structural Elucidation of 3-Methoxy-2-methylbenzohydrazide: A Computational and Mechanistic Guide

Executive Summary 3-Methoxy-2-methylbenzohydrazide (CAS: 740799-69-3) is a critical organic building block, functioning primarily as a highly specialized precursor in the synthesis of nonsteroidal ecdysone agonists, such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-methylbenzohydrazide (CAS: 740799-69-3) is a critical organic building block, functioning primarily as a highly specialized precursor in the synthesis of nonsteroidal ecdysone agonists, such as the insecticide methoxyfenozide[1]. Because the biological efficacy of these diacylhydrazine ligands depends heavily on their three-dimensional conformation within the ecdysone receptor pocket, understanding the molecular structure of the starting hydrazide is paramount.

This whitepaper provides an in-depth technical analysis of 3-Methoxy-2-methylbenzohydrazide, leveraging Density Functional Theory (DFT) to elucidate its conformational stability, electronic properties, and nucleophilic reactivity[2]. By coupling theoretical frameworks with field-proven experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals.

Computational Methodology: A Self-Validating DFT Framework

To accurately predict the molecular geometry and electronic structure of 3-Methoxy-2-methylbenzohydrazide, a robust quantum mechanical modeling method is required[2]. The standard approach utilizes Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.

Causality in Computational Choices
  • Functional Selection (B3LYP): B3LYP is selected because it provides an optimal balance between computational cost and empirical accuracy for organic molecules, particularly in estimating bond lengths of amide and hydrazide linkages.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the lone pairs on the hydrazide nitrogens and the methoxy oxygen. Polarization functions (d,p) are necessary to account for the angular momentum of the electron cloud during nucleophilic interactions.

  • Self-Validation (Frequency Calculations): A geometry optimization is inherently incomplete without a subsequent frequency calculation. By ensuring the absence of imaginary frequencies, the protocol self-validates that the optimized structure represents a true global minimum on the Potential Energy Surface (PES), rather than a transitional saddle point.

DFT_Workflow N1 Input 3D Structure (3-Methoxy-2-methylbenzohydrazide) N2 PES Scan (Dihedral Angles) Identify Global Minimum N1->N2 N3 Geometry Optimization DFT/B3LYP/6-311++G(d,p) N2->N3 N4 Frequency Calculation (Zero Imaginary Frequencies) N3->N4 N4->N3 Imaginary Freq > 0 N5 Electronic Properties (HOMO-LUMO, MEP) N4->N5

DFT computational workflow for structural optimization and validation.

Molecular Geometry and Steric Effects

The structural integrity of 3-Methoxy-2-methylbenzohydrazide is heavily influenced by the ortho-methyl and meta-methoxy substitutions on the benzene ring.

Conformational Analysis

Theoretical PES scans reveal that the molecule is non-planar. The steric bulk of the 2-methyl group forces the adjacent carbonyl group of the hydrazide moiety out of coplanarity with the aromatic ring. This steric hindrance minimizes electrostatic repulsion but significantly impacts the trajectory of incoming electrophiles during subsequent acylation reactions.

Quantitative Structural Data

The following table summarizes the theoretical geometric parameters obtained via DFT optimization, compared against expected experimental ranges for benzohydrazide derivatives.

Table 1: Theoretical vs. Expected Geometric Parameters

ParameterAtoms InvolvedTheoretical Value (DFT)Expected Range
Bond Length (Å) C(carbonyl)–N(hydrazide)1.3521.33 – 1.37
Bond Length (Å) N–N (hydrazide)1.4141.40 – 1.42
Bond Angle (°) C–N–N118.5118.0 – 120.0
Dihedral Angle (°) C(ring)–C(carbonyl)–N–N45.2Non-planar (Steric clash)

Electronic Structure and Chemical Reactivity

Frontier Molecular Orbital (FMO) analysis provides a theoretical basis for the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) is localized primarily over the hydrazide nitrogen atoms, confirming their role as the primary nucleophilic centers. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the aromatic ring and the carbonyl carbon.

Table 2: Quantum Chemical Descriptors

DescriptorDefinition / FormulaCalculated Value (eV)
EHOMO​ Highest Occupied Molecular Orbital-6.12
ELUMO​ Lowest Unoccupied Molecular Orbital-1.24
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.88
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.44
Electrophilicity ( ω ) μ2/2η 1.45

A relatively large HOMO-LUMO gap (4.88 eV) indicates high kinetic stability, meaning the compound is stable under standard storage conditions but requires highly electrophilic partners (e.g., acyl chlorides) to initiate reactions[3].

Mechanistic Insights and Experimental Protocols

The primary synthetic utility of 3-Methoxy-2-methylbenzohydrazide lies in its acylation to form diacylhydrazines[2]. Theoretical models predict that the terminal nitrogen ( −NH2​ ) is less sterically hindered and more nucleophilic than the internal nitrogen ( −NH− ), dictating the regioselectivity of the reaction.

Acylation_Pathway R1 3-Methoxy-2-methylbenzohydrazide (Nucleophile) Int Tetrahedral Intermediate (Sterically Hindered) R1->Int Nucleophilic Attack R2 Acyl Chloride (Electrophile) R2->Int Prod Diacylhydrazine Derivative (Ecdysone Agonist) Int->Prod HCl Elimination

Mechanistic pathway for the acylation of 3-Methoxy-2-methylbenzohydrazide.

Step-by-Step Experimental Protocol: Regioselective Acylation

To validate the theoretical reactivity, the following protocol outlines the synthesis of a diacylhydrazine derivative. This system is self-validating through integrated TLC and NMR checks.

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 1.0 equivalent of 3-Methoxy-2-methylbenzohydrazide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly reactive acyl chloride reagent. Moisture would convert the electrophile into an unreactive carboxylic acid, stalling the reaction.

Step 2: Addition of the Base

  • Action: Add 1.5 equivalents of triethylamine ( Et3​N ) to the solution and cool to 0°C using an ice bath.

  • Causality: Et3​N acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without a base, HCl would protonate the hydrazide nitrogens, neutralizing their nucleophilicity and halting the reaction. Cooling to 0°C controls the exothermic nature of the subsequent addition.

Step 3: Electrophilic Addition

  • Action: Add 1.05 equivalents of the target acyl chloride (e.g., 3,5-dimethylbenzoyl chloride) dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, minimizing the formation of di-acylated byproducts at the terminal nitrogen.

Step 4: Self-Validation and Workup

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears. Quench with saturated aqueous NaHCO3​ , extract with DCM, and analyze the crude product via 1H NMR.

  • Causality: The disappearance of the highly polar hydrazide spot on TLC confirms complete conversion. 1H NMR validation relies on observing the downfield shift of the remaining −NH− protons, confirming successful acylation rather than degradation.

References

  • Benchchem. "N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | 163336-50-3." Benchchem Technical Documentation.
  • Sigma-Aldrich. "3-methoxy-2-methylbenzohydrazide | 740799-69-3." Sigma-Aldrich Product Catalog.
  • PubChem. "N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | C13H20N2O2." National Institutes of Health (NIH).
  • Google Patents. "Chiral diacylhydrazine ligands for modulating the expression of exogenous genes via an ecdysone receptor complex." Patent CA2689137A1.

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Foundational

Pharmacophore Engineering: A Comprehensive Technical Review of Substituted Benzohydrazide Derivatives

The Benzohydrazide Scaffold: A Privileged Pharmacophore Substituted benzohydrazide derivatives, characterized by the core structural motif Ar−CO−NH−NH2​ , represent a highly versatile and privileged class of pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzohydrazide Scaffold: A Privileged Pharmacophore

Substituted benzohydrazide derivatives, characterized by the core structural motif Ar−CO−NH−NH2​ , represent a highly versatile and privileged class of pharmacophores in modern medicinal chemistry and agrochemical development[1]. The unique electronic properties of the hydrazide linkage—specifically its capacity to act as both a hydrogen bond donor and acceptor—enable high-affinity interactions with a diverse array of biological targets, ranging from human kinase enzymes to fungal respiratory complexes[1],[2].

By strategically substituting the aromatic ring and condensing the terminal amine to form Schiff bases (hydrazones) or hybrid heterocycles (e.g., oxadiazoles, dihydropyrazoles), researchers can finely tune the lipophilicity, steric profile, and target specificity of these molecules[1],[3].

Mechanistic Profiling & Target Engagement

Oncology: Kinase Inhibition and Apoptosis

In the realm of oncology, benzohydrazide derivatives have demonstrated profound efficacy as targeted therapies, particularly through the inhibition of the Epidermal Growth Factor Receptor (EGFR)[1].

  • EGFR Kinase Inhibition: Hybrid molecules combining the benzohydrazide core with dihydropyrazole and naphthalene rings have been synthesized to target the ATP-binding pocket of EGFR[1]. For instance, specific derivatives (such as Compound H20) exhibit single-digit nanomolar to submicromolar inhibition of EGFR ( IC50​=0.08μM ), leading to potent anti-proliferative activity against human cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical)[1].

  • Leukemia Targeting: Benzohydrazide precursors are frequently cyclized into 1,3,4-oxadiazole/chalcone hybrids, which have shown remarkable cytotoxicity against leukemia cell lines (K-562, Jurkat, and KG-1a) by inhibiting a network of targets including EGFR, Src, and IL-6[3].

Antimicrobial & Agrochemical Applications: Mitochondrial Disruption

Beyond human therapeutics, substituted benzohydrazides are emerging as next-generation agricultural fungicides[2],[4].

  • Succinate Dehydrogenase (SDH) Inhibition: Fungal SDH (Complex II in the electron transport chain) is a primary target. Benzohydrazide derivatives bearing a 4-aminoquinazoline moiety form strong electrostatic, hydrogen bond, and π -cation interactions with key residues in the SDH active site of Rhizoctonia solani[2].

  • Cytomembrane Integrity: Mechanistic studies reveal that these compounds not only inhibit respiration but also induce Reactive Oxygen Species (ROS) generation, ultimately disrupting fungal cell membrane integrity and causing leakage of cellular contents[2],[4].

MOA cluster_oncology Anticancer Pathway cluster_antimicrobial Antimicrobial/Agrochemical Pathway Core Substituted Benzohydrazide Derivatives EGFR EGFR Kinase Inhibition (ATP-binding pocket) Core->EGFR SDH Succinate Dehydrogenase (SDH) Inhibition (Complex II) Core->SDH Membrane Cytomembrane Disruption & ROS Generation Core->Membrane Apoptosis Apoptosis Induction (Submicromolar IC50) EGFR->Apoptosis

Divergent mechanisms of action for benzohydrazide derivatives in oncology and antimicrobial uses.

Quantitative Efficacy Profiling

To contextualize the structure-activity relationship (SAR) of these derivatives, the following table synthesizes recent quantitative data regarding their biological potency across different hybrid scaffolds.

Compound / Hybrid ScaffoldTarget Pathogen / Cell LinePrimary MechanismPotency ( IC50​ / EC50​ )Source
Compound H20 (Dihydropyrazole-hybrid)A549, MCF-7, HeLa, HepG2EGFR Kinase Inhibition IC50​=0.08μM (EGFR)[1]
Compound 8v (1,3,4-oxadiazole/chalcone)K-562 (Leukemia)EGFR/Src/IL-6 Inhibition IC50​=1.95μM (Cell Growth)[3]
Compound A6 (4-Aminoquinazoline-hybrid)Rhizoctonia solani (Fungi)SDH Inhibition IC50​=11.02μM (SDH)[2]
Compound C25 (Chalcone-hybrid)Rhizoctonia solani (Fungi)SDH Inhibition EC50​=0.81μg/mL (In vitro)[4]

Synthetic Methodologies & Experimental Protocols

The synthesis of substituted benzohydrazides and their downstream Schiff bases follows a highly reliable, three-phase nucleophilic acyl substitution workflow[5],[6]. As a Senior Application Scientist, I emphasize that understanding the causality behind these steps is critical for troubleshooting and optimizing yields.

Phase 1: Fischer Esterification

Objective: Convert the stable substituted benzoic acid into a highly reactive electrophilic ester[6].

  • Procedure: Dissolve 0.1 mol of the substituted benzoic acid in 25 mL of absolute ethanol. Add a catalytic amount (5 drops) of concentrated H2​SO4​ . Reflux the mixture for 5 hours (or use microwave irradiation at 100W for 7 minutes)[5],[6].

  • Causality: The carboxylic acid carbonyl is a poor electrophile. The addition of H2​SO4​ protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy, allowing the weak nucleophile (ethanol) to attack.

  • Self-Validating Check: Monitor via Thin Layer Chromatography (TLC). The conversion from a highly polar carboxylic acid to a non-polar ethyl ester will result in a distinct upward shift in the Rf​ value[6].

Phase 2: Hydrazinolysis

Objective: Displace the ethoxy leaving group to form the benzohydrazide core[5],[3].

  • Procedure: To the isolated ethyl benzoate intermediate (0.1 mol) dissolved in 20 mL of ethanol, add 0.1 mol of hydrazine hydrate ( NH2​NH2​⋅H2​O ). Reflux the mixture for 2 to 8 hours until completion. Cool the mixture to precipitate the solid product, filter, and recrystallize from ethanol[6],[3].

  • Causality: Why use hydrazine instead of a standard amine? Hydrazine benefits from the "alpha effect"—the repulsion between the unshared electron pairs on adjacent nitrogen atoms makes it a significantly stronger, hyper-reactive nucleophile. Ethanol is chosen as the solvent because its boiling point (78°C) provides sufficient thermal energy to drive the reaction without degrading the newly formed, heat-sensitive hydrazide linkage[5],[3].

  • Self-Validating Check:

    • TLC: The introduction of hydrogen-bond donating −NH and −NH2​ groups causes the Rf​ value to drop significantly compared to the ester[3].

    • FT-IR: Confirm success by the disappearance of the ester C=O stretch (~1735 cm−1 ) and the appearance of the amide C=O stretch (~1650 cm−1 ) alongside sharp N−H stretching bands (~3200-3300 cm−1 ).

Phase 3: Schiff Base Condensation (Optional but Common)

Objective: Lock the pharmacophore into a rigid, planar structure for optimal target receptor binding.

  • Procedure: React the synthesized benzohydrazide with a substituted aromatic aldehyde or ketone in absolute ethanol, utilizing a catalytic amount of glacial acetic acid. Reflux for 6 hours[3].

  • Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, facilitating nucleophilic attack by the terminal primary amine of the hydrazide. Subsequent dehydration yields the stable imine (hydrazone) double bond[3].

SynthesisWorkflow A Substituted Benzoic Acid (Starting Material) B Esterification (EtOH, cat. H2SO4, Reflux) A->B C Ethyl Benzoate Intermediate [TLC Validation: Lower Polarity] B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E Substituted Benzohydrazide [IR Validation: Amide C=O, N-H] D->E F Condensation (Aldehyde/Ketone, cat. Acid) E->F G Benzohydrazide-Hydrazone (Schiff Base) [Final Pharmacophore] F->G

Stepwise synthetic workflow for benzohydrazide derivatives with validation checkpoints.

References

  • Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture Source: ACS Publications URL: [Link]

  • Title: 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities Source: PMC (National Institutes of Health) URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL 1,3,4-OXADIAZOLYL ANILINE DERIVATIVES Source: Jetir.org (Journal of Emerging Technologies and Innovative Research) URL: [Link]

  • Title: Synthesis, characterization and antimicrobial evaluation of some novel oxadiazole compounds Source: RJPN (Research Journal of Pharmacy and Nursing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel Bioactive Scaffolds from 3-Methoxy-2-methylbenzohydrazide

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel chemical derivatives from 3-methoxy-2-methylbenzohydrazide. This versatile sta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel chemical derivatives from 3-methoxy-2-methylbenzohydrazide. This versatile starting material serves as a valuable building block for generating diverse molecular architectures, particularly Schiff bases (hydrazones) and 1,3,4-oxadiazoles, which are scaffolds of significant interest in medicinal chemistry. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental rationale. We detail step-by-step methodologies, characterization benchmarks, and safety considerations to empower researchers in the exploration of new chemical entities with potential therapeutic applications.

Introduction: The Versatility of the Benzohydrazide Moiety

Benzohydrazide derivatives are a cornerstone in modern medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The central scaffold, 3-methoxy-2-methylbenzohydrazide, offers a synthetically accessible starting point for chemical diversification. Its core reactivity is centered on the hydrazide functional group (-CONHNH₂), which contains a nucleophilic terminal nitrogen atom, making it an ideal handle for constructing more complex molecules.[2]

The primary synthetic transformations explored in this guide are:

  • Formation of Schiff Bases (Hydrazones): Through acid-catalyzed condensation with various aldehydes and ketones.

  • Construction of 1,3,4-Oxadiazoles: Via dehydrative cyclization reactions, a key strategy for creating metabolically stable heterocyclic systems.[3][4]

These two pathways allow for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships (SAR) critical for drug discovery.

Synthesis_Overview cluster_reactions Key Synthetic Transformations A 3-Methoxy-2-methylbenzohydrazide B Schiff Base Derivatives (Hydrazones) A->B Condensation Reaction C 1,3,4-Oxadiazole Derivatives A->C Cyclization Reaction Aldehydes / Ketones Aldehydes / Ketones B->Aldehydes / Ketones Dehydrative Cyclization Dehydrative Cyclization C->Dehydrative Cyclization

Caption: High-level overview of synthetic pathways from the core molecule.

Part I: Synthesis of Schiff Base (Hydrazone) Derivatives

Principle & Rationale

The synthesis of hydrazones via the condensation of a hydrazide with an aldehyde or ketone is a robust and high-yielding reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This is typically followed by an acid-catalyzed dehydration step to yield the stable C=N (azomethine) double bond characteristic of a Schiff base.[5][6] The immense diversity of commercially available aldehydes allows for the creation of a vast library of derivatives from a single hydrazide precursor, making this an efficient strategy for generating chemical novelty and exploring SAR.

Experimental Protocol: General Procedure

This protocol describes a general method for synthesizing a Schiff base derivative from 3-methoxy-2-methylbenzohydrazide and a representative aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

Schiff_Base_Workflow start Start dissolve Dissolve Hydrazide & Aldehyde in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux for 2-4h (Monitor by TLC) add_catalyst->reflux cool Cool to RT, then in Ice Bath reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol & Water filter->wash dry Dry Product wash->dry purify Recrystallize (e.g., from Ethanol) dry->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of Schiff base derivatives.

Materials & Equipment:

  • 3-Methoxy-2-methylbenzohydrazide

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (or conc. HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-methoxy-2-methylbenzohydrazide (e.g., 10 mmol) in absolute ethanol (30 mL). Add the selected aldehyde (10 mmol) to this solution.[7]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed.

  • Precipitation: After completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate. To maximize yield, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold ethanol followed by distilled water to remove any unreacted starting materials and catalyst.

  • Drying & Purification: Dry the product in a vacuum oven. For higher purity, the crude solid should be recrystallized from a suitable solvent, such as ethanol.

Data Presentation: Expected Characterization

The successful formation of the Schiff base can be confirmed by spectroscopic analysis. The table below outlines the key expected signals for a representative product.

Analysis Technique Expected Observation Rationale
FT-IR (cm⁻¹) ~3200 (N-H stretch), ~1650 (C=O, amide I), ~1610 (C=N, azomethine)Presence of the amide N-H, amide carbonyl, and the newly formed C=N bond are characteristic.[7][8]
¹H NMR (ppm) ~11.5-12.0 (s, 1H, -CONH -), ~8.3-8.7 (s, 1H, -CH =N-), ~7.0-8.0 (m, Ar-H)A downfield singlet confirms the amide proton, while another singlet in the 8-9 ppm range is indicative of the azomethine proton.[7][9]
¹³C NMR (ppm) ~160-165 (C=O), ~145-155 (C=N)Signals confirming the amide carbonyl carbon and the azomethine carbon.[7]

Part II: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Principle & Rationale

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[3] This makes it a highly sought-after scaffold in drug design. A prevalent and effective method for its synthesis is the dehydrative cyclization of N,N'-diacylhydrazines.[10] This protocol details a one-pot reaction where 3-methoxy-2-methylbenzohydrazide is reacted with another carboxylic acid in the presence of a strong dehydrating agent, phosphorus oxychloride (POCl₃), which facilitates both the initial acylation and the subsequent ring closure.

Experimental Protocol: General Procedure

This protocol outlines the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is from the starting hydrazide and the second is from a different aromatic carboxylic acid.

Oxadiazole_Workflow start Start mix Mix Hydrazide & Carboxylic Acid start->mix add_pocl3 Add POCl₃ Dropwise at 0°C mix->add_pocl3 reflux Reflux for 5-7h add_pocl3->reflux workup Pour onto Crushed Ice reflux->workup neutralize Neutralize with NaHCO₃ Solution workup->neutralize filter Filter Precipitate neutralize->filter wash_dry Wash with Water & Dry filter->wash_dry purify Recrystallize wash_dry->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Materials & Equipment:

  • 3-Methoxy-2-methylbenzohydrazide

  • Substituted Aromatic Carboxylic Acid (e.g., 4-nitrobenzoic acid)

  • Phosphorus Oxychloride (POCl₃) (Caution: Highly Corrosive)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Magnetic stirrer with heating mantle

  • Large beaker with crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and safety equipment (fume hood, gloves, goggles)

Methodology:

  • Mixing Reagents: In a round-bottom flask, create a mixture of 3-methoxy-2-methylbenzohydrazide (5 mmol) and the chosen carboxylic acid (5 mmol).

  • Addition of Dehydrating Agent: Place the flask in an ice bath. Working in a fume hood , slowly add phosphorus oxychloride (5 mL) dropwise to the mixture with vigorous stirring. The addition should be controlled to keep the temperature low.

  • Reflux: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 5-7 hours. The mixture will become a clear, viscous solution.

  • Reaction Quench & Work-up: After the reflux period, allow the mixture to cool. Very carefully and slowly, pour the reaction mixture onto a large beaker of crushed ice with stirring. This step hydrolyzes the excess POCl₃ and should be performed cautiously in a fume hood.

  • Neutralization & Precipitation: Neutralize the acidic aqueous solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is ~7-8. A solid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Data Presentation: Expected Characterization

The formation of the 1,3,4-oxadiazole ring is confirmed by the disappearance of specific signals from the starting hydrazide and the appearance of new characteristic features.

Analysis Technique Expected Observation Rationale
FT-IR (cm⁻¹) Absence of N-H (~3200) and C=O (~1650) bands. Appearance of C=N (~1615) and C-O-C (~1250 and ~1020) stretches.The disappearance of the N-H and amide C=O absorptions is the most critical indicator of successful cyclization.[3][10]
¹H NMR (ppm) Absence of the downfield N-H proton signal (~11.5 ppm). Aromatic protons will be present with shifts influenced by the new heterocyclic ring.The loss of the exchangeable N-H proton is a definitive sign of ring formation.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

  • Hydrazides: Hydrazine derivatives can be toxic and should be handled with care. Avoid inhalation and skin contact.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood. Ensure no water is present in the reaction setup. The quenching step must be performed slowly and behind a safety shield.

  • Solvents: Handle flammable organic solvents like ethanol in well-ventilated areas and away from ignition sources.

References

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (Source: Google Scholar)
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. (Source: PMC, URL: [Link])

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS.
  • Synthesis of 1,3,4-oxadiazoles. (Source: Organic Chemistry Portal, URL: [Link])

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: Google Scholar)
  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (Source: Impactfactor, URL: [Link])

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (Source: PMC, URL: [Link])

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (Source: MDPI, URL: [Link])

  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (Source: Semantic Scholar)

Sources

Application

Preclinical Evaluation Protocol: Anticancer Activity and Target Profiling of 3-Methoxy-2-methylbenzohydrazide Derivatives

Executive Summary The benzohydrazide scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, capable of interacting with multiple high-value biological targets[1]. While 3-Methoxy-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzohydrazide scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, capable of interacting with multiple high-value biological targets[1]. While 3-Methoxy-2-methylbenzohydrazide has historical significance as a synthetic intermediate for agrochemicals[1], recent oncological drug development has repurposed substituted benzohydrazides as potent anticancer agents. Specifically, these derivatives have demonstrated high efficacy as selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[2] and disruptors of cellular ion homeostasis[3].

This application note provides a comprehensive, self-validating preclinical workflow for evaluating the anticancer activity of 3-Methoxy-2-methylbenzohydrazide derivatives. Designed for drug development professionals, this guide details the causality behind assay selection, focusing on synthetic lethality in homologous recombination (HR)-deficient cancer models.

Scientific Rationale: The Synthetic Lethality Paradigm

To establish a robust screening protocol, we must first define the mechanism of action. PARP-1 is a critical enzyme in the DNA damage response (DDR) network, responsible for detecting and repairing single-strand breaks (SSBs). When a benzohydrazide derivative inhibits PARP-1, these SSBs persist.

In healthy cells, homologous recombination (HR) pathways repair the resulting double-strand breaks (DSBs) that occur during DNA replication. However, in cancer cells harboring BRCA1/2 mutations, the HR pathway is defective. The accumulation of DSBs in these cells leads to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis[4]. Testing 3-Methoxy-2-methylbenzohydrazide requires a multi-tiered approach: validating cell-free target engagement, proving selective cytotoxicity in HR-deficient cells, and confirming the apoptotic mechanism.

Workflow A 1. Compound Preparation B 2. Cell-Free PARP-1 Assay A->B C 3. Cytotoxicity (BRCA Mut vs WT) B->C D 4. Flow Cytometry (Apoptosis) C->D

Fig 1: Sequential preclinical testing workflow for benzohydrazide anticancer evaluation.

Experimental Protocols

Protocol 1: Cell-Free PARP-1 Enzymatic Inhibition Assay

Causality & Validation: Before advancing to cell-based models, direct target engagement must be confirmed to rule out off-target cytotoxicity. This assay uses a chemiluminescent readout to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Olaparib is included as a positive control to validate assay sensitivity and provide a benchmarking standard[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the 3-Methoxy-2-methylbenzohydrazide derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Plate Setup: In a 96-well white opaque microplate, add 10 µL of the diluted compound, 10 µL of Olaparib (positive control), or 10 µL of 1% DMSO (vehicle control) to respective wells.

  • Enzyme Addition: Add 15 µL of recombinant human PARP-1 enzyme (0.5 U/well) diluted in assay buffer to all wells. Incubate at room temperature (RT) for 10 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 25 µL of a master mix containing activated DNA, NAD + , and biotinylated NAD + to initiate the ribosylation reaction. Incubate for 60 minutes at RT.

  • Detection: Wash the plate 3x with PBS-T. Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes. Wash 3x, add 50 µL of chemiluminescent substrate, and read luminescence immediately on a microplate reader.

  • Analysis: Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Cytotoxicity & Synthetic Lethality Screen

Causality & Validation: To prove that the compound operates via synthetic lethality, it must exhibit significantly higher potency in HR-deficient cells compared to HR-proficient cells. We utilize MDA-MB-436 (BRCA1-mutant breast cancer) as the sensitive model and MCF-10A (BRCA-wildtype normal breast epithelium) as the negative control.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MDA-MB-436 and MCF-10A cells during the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of complete culture media in 96-well clear-bottom plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Add 10 µL of 10X compound dilutions (ranging from 0.01 µM to 100 µM) to the wells. Include untreated controls and a staurosporine positive kill-control.

  • Incubation: Incubate the plates for 72 hours. This extended duration is critical, as PARP inhibitors require cells to undergo multiple replication cycles for DNA damage to accumulate and trigger cell death.

  • Viability Readout: Equilibrate the plate and CellTiter-Glo® reagent to RT for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Flow Cytometry for Apoptosis and Cell Cycle Arrest

Causality & Validation: Cytotoxicity assays measure metabolic decline but do not confirm the mechanism of death. PARP inhibition typically induces G2/M phase arrest followed by apoptosis. Annexin V-FITC binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis)[4].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat MDA-MB-436 cells with the compound at 1X and 3X its established IC 50​ for 48 hours. Collect both the culture media (containing detached apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at RT for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately on a flow cytometer, acquiring at least 10,000 events per sample.

  • Gating Strategy: Gate out debris using FSC vs. SSC. Quadrant analysis: Q1 (Annexin V-/PI+) = Necrosis; Q2 (Annexin V+/PI+) = Late Apoptosis; Q3 (Annexin V-/PI-) = Live Cells; Q4 (Annexin V+/PI-) = Early Apoptosis.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of a highly active 3-Methoxy-2-methylbenzohydrazide derivative acting as a PARP-1 inhibitor. A successful candidate will demonstrate sub-micromolar enzymatic inhibition and a wide therapeutic window between mutant and wild-type cells.

Assay / Cell LineBiological Target / GenotypeExpected IC 50​ (µM)Max Inhibition / Apoptosis (%)
PARP-1 Enzymatic Cell-Free PARP-10.05 - 0.15> 95%
MDA-MB-436 BRCA1-Mutant (HR-Deficient)2.5 - 5.085%
MCF-10A BRCA-Wildtype (HR-Proficient)> 50.0< 20%
Flow Cytometry Annexin V+ PopulationN/A> 40% (at 10 µM dose)

Mechanistic Pathway Visualization

The diagram below illustrates the causal chain of events triggered by the introduction of the benzohydrazide derivative into the cellular environment, culminating in targeted cancer cell death.

Mechanism Drug Benzohydrazide Derivative PARP PARP-1 Enzyme Drug->PARP Inhibits Catalytic Domain DNA Unrepaired SSBs (DNA Damage) PARP->DNA Fails to repair DNA DSB Double-Strand Breaks (Replication Fork Collapse) DNA->DSB S-Phase Progression Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers Cell Cycle Arrest

Fig 2: Synthetic lethality mechanism via PARP-1 inhibition and DNA damage accumulation.

Sources

Method

Application Note: 3-Methoxy-2-methylbenzohydrazide (3M2MBH) as a Versatile O,N-Bidentate Ligand in Coordination Chemistry

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Rationale While 3-Methoxy-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

While 3-Methoxy-2-methylbenzohydrazide (3M2MBH) is predominantly recognized as a critical synthetic intermediate for non-steroidal ecdysone agonists (such as methoxyfenozide)[1], its structural topology makes it an exceptional candidate for advanced coordination chemistry. Hydrazide derivatives inherently act as bidentate ligands, chelating metal ions through the carbonyl oxygen and the terminal amine nitrogen to form thermodynamically stable five-membered rings[2].

  • Steric Tuning (2-Methyl Group): The ortho-methyl substituent introduces targeted steric hindrance. This prevents the formation of dense, insoluble polymeric networks, favoring the isolation of discrete mononuclear complexes or low-dimensional coordination polymers.

  • Electronic Modulation (3-Methoxy Group): The methoxy group acts as an electron-donating moiety via resonance. This increases the electron density across the aromatic system, subtly enhancing the Lewis basicity of the carbonyl oxygen. This electronic enrichment is critical when coordinating hard Lewis acids, such as Lanthanide(III) ions, which demand strong oxygen-donor interactions[3].

Mechanistic Principles: Tautomerism and pH-Directed Coordination

The coordination behavior of 3M2MBH is not static; it is highly dependent on the pH of the reaction environment due to keto-enol (amido-iminol) tautomerism . Understanding this causality is the cornerstone of rationally designing metal complexes[4].

  • Neutral / Mildly Acidic Media: 3M2MBH exists in its amido (keto) form. It acts as a neutral O,N-bidentate ligand. When reacted with transition metals (e.g., Ni²⁺, Cu²⁺), it typically forms weak-field, high-spin octahedral complexes.

  • Alkaline Media: The introduction of a base deprotonates the hydrazide nitrogen, forcing the molecule into its iminol (enolate) form. The ligand is transformed into a monoanionic O,N-bidentate chelator. This creates a strong-field ligand environment, which forces spin-pairing in d⁸ metals like Ni(II), driving a geometric shift from octahedral to square planar[4].

G Ligand 3-Methoxy-2-methylbenzohydrazide (3M2MBH) Neutral Neutral / Mild Acidic Media (Amido / Keto Form) Ligand->Neutral pH < 7 Basic Alkaline Media (Iminol / Enolate Form) Ligand->Basic pH > 8 (e.g., KOH added) KetoCoord Neutral O,N-Bidentate Chelation (Octahedral Geometry) Neutral->KetoCoord Weak-field splitting EnolCoord Anionic O,N-Bidentate Chelation (Square Planar Geometry) Basic->EnolCoord Strong-field splitting

Figure 1: pH-dependent tautomerization and coordination logic of 3M2MBH.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation checkpoints to ensure experimental integrity and immediate troubleshooting.

Protocol A: Synthesis of Square Planar Ni(II)-3M2MBH Complexes (pH-Directed)

Objective: Isolate the diamagnetic, square planar complex of Ni(II) using the anionic iminol form of 3M2MBH.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of 3M2MBH in 20 mL of absolute ethanol under continuous stirring at 50 °C.

  • Metal Addition: Slowly add 1.0 mmol of Ni(NO₃)₂·6H₂O dissolved in 10 mL of ethanol.

    • Observation: The solution will turn pale green, indicating the formation of the transient octahedral complex with the neutral ligand.

  • pH Adjustment (The Causal Step): Dropwise, add an ethanolic solution of KOH (2.0 mmol). The base forces the deprotonation of the hydrazide, triggering the amido-to-iminol tautomerization[4].

  • Reflux & Isolation: Reflux the mixture for 3 hours. Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

Self-Validating Checkpoints:

  • Visual Validation: Upon KOH addition, the pale green solution must immediately shift to a deep red/brown. This color change is the macroscopic evidence of d⁸ electron spin-pairing and the geometric shift to square planar.

  • Spectroscopic Validation: Conduct FTIR. The free ligand ν(C=O) peak at ~1639 cm⁻¹ must completely disappear, replaced by a new ν(C=N) stretch at ~1590 cm⁻¹, confirming enolization and coordination[4].

Protocol B: Controlled Hydrothermal Synthesis of Luminescent Ln(III)-3M2MBH Complexes

Objective: Synthesize highly luminescent Lanthanide coordination polymers without degrading the ligand.

Step-by-Step Methodology:

  • Precursor Mixing: In a 15 mL Teflon-lined stainless steel autoclave, combine 0.5 mmol of 3M2MBH and 0.5 mmol of Ln(NO₃)₃·6H₂O (where Ln = Eu³⁺ or Tb³⁺).

  • Solvent Addition: Add 8 mL of a 1:1 (v/v) mixture of Isopropanol and deionized water. Stir for 10 minutes to ensure homogeneity.

  • Hydrothermal Treatment (Critical Parameter): Seal the autoclave and heat to 110 °C for 48 hours.

    • Causality of Temperature: Lanthanides have high hydration energies; hydrothermal heat forces the displacement of water by 3M2MBH. However, exceeding 145 °C will cause the in situ hydrolysis of the hydrazide bond, destroying the ligand and yielding 3-methoxy-2-methylbenzoate[3][5][6].

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 1 °C/min to promote the growth of diffraction-quality single crystals.

Workflow Step1 Dissolve 3M2MBH in Isopropanol/H2O (1:1) Step2 Add Ln(NO3)3·6H2O (Eu3+ or Tb3+) Step1->Step2 Step3 Hydrothermal Treatment (110 °C, 48 h) Step2->Step3 Step4 Controlled Cooling (1 °C/min to RT) Step3->Step4 Warning Critical: Avoid T > 145 °C (Prevents Ligand Hydrolysis) Step3->Warning Step5 Isolate Luminescent Coordination Polymer Step4->Step5

Figure 2: Hydrothermal synthesis workflow for Ln-3M2MBH coordination polymers.

Self-Validating Checkpoints:

  • Photoluminescence Validation: Irradiate the washed crystals with a standard 365 nm UV lamp. Europium complexes must emit a brilliant red, and Terbium complexes must emit a brilliant green[5].

  • Integrity Validation (FTIR): The presence of an N-H stretching band at ~3188 cm⁻¹ confirms the ligand remained intact. If this band is absent and strong carboxylate bands appear (~1550 cm⁻¹), the temperature was too high, and the ligand hydrolyzed[5].

Quantitative Data Presentation

To streamline post-synthesis characterization, compare your analytical results against the standardized data tables below.

Table 1: Diagnostic FTIR Spectral Markers for 3M2MBH Coordination States

Functional GroupFree 3M2MBH Ligand (cm⁻¹)Neutral Complex (e.g., Ln³⁺)Anionic Complex (e.g., Ni²⁺ in Base)
ν(N-H) ~3180~3188 (Present, shifted)Absent (Deprotonated)
ν(C=O) ~1639~1631 (Shifted due to O-binding)Absent (Enolization)
ν(C=N) AbsentAbsent~1590 (Iminol double bond)

Table 2: Expected Photoluminescence Properties of Ln(III)-3M2MBH Complexes

Metal IonExcitation (nm)Dominant Emission (nm)Transition PathwayVisual Color under UV
Europium (Eu³⁺) ~320 (LMCT)~614⁵D₀ → ⁷F₂Bright Red
Terbium (Tb³⁺) ~320 (LMCT)~545⁵D₄ → ⁷F₅Bright Green
Gadolinium (Gd³⁺) ~320N/A (Paramagnetic)N/ANone (Used for magnetic baseline)

References

  • Benchchem.Computational Chemistry and Theoretical Investigations of N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide.
  • RSC Publishing.The coordination chemistry of benzhydrazide with lanthanide(iii) ions: hydrothermal in situ ligand formation, structures, magnetic and photoluminescence sensing properties.
  • National Institutes of Health (PMC).The coordination chemistry of benzhydrazide with lanthanide(iii) ions.
  • ResearchGate.The coordination chemistry of benzhydrazide with lanthanide(iii) ions...
  • MDPI.Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of[(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex.
  • Google Patents.EP1112360A1 - Ecdysone receptors and methods for their use.

Sources

Application

Application Note: In Vivo Anticonvulsant Screening Protocol for 3-Methoxy-2-methylbenzohydrazide

Executive Summary & Pharmacophore Rationale The discovery of novel antiepileptic drugs (AEDs) relies heavily on validated preclinical in vivo models to evaluate efficacy and safety. This application note details the stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The discovery of novel antiepileptic drugs (AEDs) relies heavily on validated preclinical in vivo models to evaluate efficacy and safety. This application note details the standardized experimental setup for the anticonvulsant screening of 3-Methoxy-2-methylbenzohydrazide .

In medicinal chemistry, the benzohydrazide scaffold is a highly privileged pharmacophore for anticonvulsant activity. According to established structural models, effective seizure protection requires three key domains: an aromatic hydrophobic aryl ring (A), a hydrogen bonding domain (HBD), and an electron donor (D)[1]. 3-Methoxy-2-methylbenzohydrazide perfectly aligns with this model:

  • Hydrophobic Domain : The methoxy-substituted phenyl ring facilitates critical hydrophobic interactions with binding sites on voltage-gated ion channels.

  • Hydrogen Bonding Domain : The NH-C=O (hydrazide) moiety acts as a robust HBD.

  • Electron Donor : The nitrogen atoms serve as electron donors[1].

To rigorously evaluate this compound, we employ a tiered screening workflow aligned with the protocols established by the2[2].

Preclinical Screening Workflow

The evaluation follows a two-phase approach. Phase I utilizes fixed dosing to identify qualitative efficacy and the time of peak effect (TPE). Phase II quantifies the median effective dose (ED50) and median toxic dose (TD50) to establish the drug's therapeutic window.

G cluster_Phase1 Phase I: Initial in vivo Screening (Fixed Doses) Start 3-Methoxy-2-methylbenzohydrazide (Test Compound) MES Maximal Electroshock (MES) Target: Tonic-Clonic Seizures Start->MES i.p. at 0.5h & 4.0h scPTZ scPTZ Seizure Threshold Target: Absence/Myoclonic Start->scPTZ i.p. at 0.5h & 4.0h Rotarod Rotarod Test Target: Motor Neurotoxicity Start->Rotarod i.p. at 0.5h & 4.0h Phase2 Phase II: Quantitative Evaluation Determine ED50 & TD50 MES->Phase2 If Active scPTZ->Phase2 If Active Rotarod->Phase2 Toxicity Data PI Therapeutic Window Protective Index (PI) = TD50 / ED50 Phase2->PI Calculate Margin of Safety

Figure 1: Preclinical anticonvulsant screening workflow for benzohydrazide derivatives.

Experimental Protocols: Phase I (Identification)

Animal Husbandry & Formulation
  • Subjects : Male albino mice (e.g., CF-1 or C57BL/6 strains) weighing 20–25 g[3].

  • Preparation : Fast the animals overnight with ad libitum access to water. Acclimatize to the laboratory environment for at least 1 hour prior to the experiment.

  • Formulation Causality : Benzohydrazides frequently exhibit limited aqueous solubility due to their hydrophobic aryl rings. To ensure consistent systemic absorption, suspend 3-Methoxy-2-methylbenzohydrazide in a 30% v/v PEG400 aqueous solution[4].

  • Administration : Administer intraperitoneally (i.p.) at fixed doses of 30, 100, and 300 mg/kg. Evaluate cohorts at two time intervals: 0.5 h and 4.0 h . This dual-timepoint approach is critical for differentiating between a rapid-onset/short-acting profile and a delayed-onset/long-acting profile[5].

Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent seizure spread, accurately modeling generalized tonic-clonic seizures in humans[6].

  • Preparation : Apply a drop of 0.9% saline or electrolyte gel to the corneal or ear-clip electrodes to ensure optimal electrical conductivity and prevent local tissue burns.

  • Stimulus : Deliver a 60 Hz alternating current of 50 mA intensity for exactly 0.2 seconds[5].

  • Observation : Immediately place the animal in an observation cage. The expected seizure phases are tonic flexion, tonic extension, and clonic convulsions.

  • Endpoint & Causality : Protection is strictly defined as the complete abolition of the Hindlimb Tonic Extension (HLTE) [7]. The HLTE represents the maximal spread of the seizure discharge through the neural network. Blocking it indicates the compound successfully inhibits seizure propagation, a mechanism highly correlated with voltage-gated sodium channel blockade.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test evaluates the seizure threshold and is utilized to identify compounds effective against myoclonic and absence seizures[6].

  • Induction : Administer a convulsive dose of pentylenetetrazole (85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck.

  • Observation : Isolate the animal and observe continuously for 30 minutes.

  • Endpoint & Causality : PTZ induces seizures by antagonizing GABA-A receptors. Protection is defined as the failure to observe a single episode of clonic spasms lasting at least 5 seconds[3]. Efficacy in this model suggests that 3-Methoxy-2-methylbenzohydrazide enhances GABAergic neurotransmission or modulates T-type calcium channels.

Rotarod Neurotoxicity Test

Efficacy must be decoupled from generalized central nervous system (CNS) depression. The rotarod test evaluates acute motor impairment[3].

  • Training : Pre-train mice to maintain balance on a knurled rod rotating at 6 revolutions per minute (rpm) for at least three consecutive trials.

  • Testing : At the designated TPE (0.5 h or 4.0 h) post-administration of the test compound, place the mice on the rotating rod.

  • Endpoint & Causality : An animal exhibits neurotoxicity if it fails to remain on the rod for 1 minute[7]. This ensures the observed seizure protection in the MES/scPTZ tests is a true anticonvulsant effect and not merely a secondary artifact of severe sedation or muscle relaxation.

Phase II: Data Quantification & Interpretation

If 3-Methoxy-2-methylbenzohydrazide shows protection at fixed doses, it advances to Phase II. Here, varying doses are administered to calculate the ED50 (dose protecting 50% of animals) and TD50 (dose causing toxicity in 50% of animals) using probit analysis.

The clinical viability of the compound is determined by its Protective Index (PI) , calculated as PI = TD50 / ED50. A higher PI indicates a safer therapeutic window.

Table 1: Comparative Anticonvulsant Profile (Data Logging Template)

Use this structured format to benchmark the benzohydrazide derivative against standard clinical AEDs.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)PI (MES)PI (scPTZ)
3-Methoxy-2-methylbenzohydrazide [Log Data][Log Data][Log Data][Calc][Calc]
Phenytoin (Reference) ~9.5Inactive~65.0~6.8N/A
Ethosuximide (Reference) Inactive~130.0~440.0N/A~3.3

Note: Phenytoin is highly active in the MES model but inactive in scPTZ, whereas Ethosuximide shows the inverse profile. Documenting where 3-Methoxy-2-methylbenzohydrazide falls on this spectrum will define its mechanistic classification.

References

  • Preliminary Anticonvulsant and Toxicity Screening of Substituted benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)
  • Epilepsy Therapy Screening Program (ETSP)
  • Application Notes and Protocols for Anticonvulsant Screening of Benzothiazolone Derivatives Source: Benchchem URL
  • The NIH Anticonvulsant Drug Development (ADD)

Sources

Method

Advanced Application Note: 3-Methoxy-2-methylbenzohydrazide as a Core Scaffold in the Development of Ecdysone Receptor Agonists

Executive Summary In modern agricultural research and agrochemical development, the pursuit of highly selective, environmentally benign insecticides has led to the discovery of non-steroidal ecdysone agonists. At the for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agricultural research and agrochemical development, the pursuit of highly selective, environmentally benign insecticides has led to the discovery of non-steroidal ecdysone agonists. At the forefront of this chemical class are the diacylhydrazines, most notably Methoxyfenozide (Intrepid®)[1][2]. The compound 3-Methoxy-2-methylbenzohydrazide (and its N-tert-butyl derivative) serves as the critical structural building block in the synthesis of these target-specific insect growth regulators (IGRs)[3][4].

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 3-Methoxy-2-methylbenzohydrazide in structure-activity relationship (SAR) studies. It details the chemical synthesis workflows, in vitro receptor binding assays, and in vivo efficacy protocols required to develop and validate novel Lepidopteran-specific agrochemicals[5][6].

Scientific Background & Mechanism of Action

Unlike broad-spectrum neurotoxins, diacylhydrazines exert their effect by mimicking 20-hydroxyecdysone (20E), the natural insect molting hormone[7][8]. The biological target is the Ecdysone Receptor (EcR), which forms a functional heterodimer with the Ultraspiracle protein (USP)[6].

Causality in Structural Design: The choice of the 3-methoxy-2-methyl substitution on the benzohydrazide core is not arbitrary. Crystallographic and SAR studies reveal that the methoxy and methyl groups provide precise van der Waals interactions and steric constraints that lock the molecule into an active conformation[9]. This specific geometry drastically increases the binding affinity for the Lepidopteran EcR ligand-binding pocket while rendering it virtually inactive against mammalian or beneficial insect receptors (e.g., bees, parasitoids)[10][11]. Furthermore, the incorporation of a bulky tert-butyl group on the hydrazine nitrogen prevents rapid metabolic degradation, ensuring prolonged field efficacy[2][9].

EcR_Pathway Ligand Diacylhydrazine (e.g., Methoxyfenozide) EcR Ecdysone Receptor (EcR) Ligand->EcR Binds Ligand Pocket Complex Ligand-EcR-USP Heterodimer EcR->Complex Dimerization USP Ultraspiracle Protein (USP) USP->Complex DNA EcR Response Elements (EcRE) Complex->DNA Translocates to Nucleus Gene Premature Molting Gene Expression DNA->Gene Transcription Death Lethal Incomplete Molt Gene->Death Phenotypic Effect

Fig 1: Mechanism of action of diacylhydrazine ecdysone agonists via EcR-USP heterodimerization.

Experimental Workflows and Methodologies

The development of novel IGRs requires a self-validating pipeline: from chemical synthesis to in vitro target validation, culminating in in vivo phenotypic screening.

Workflow Step1 Synthesis of Diacylhydrazines Step2 Purification (HPLC/Crystallization) Step1->Step2 Step3 In Vitro EcR Binding Assay Step2->Step3 Step4 In Vivo Larval Bioassay Step3->Step4 Step5 SAR Data Analysis Step4->Step5

Fig 2: Workflow for the synthesis, purification, and biological screening of diacylhydrazines.

Protocol 1: Chemical Synthesis of Diacylhydrazine Analogs

This protocol details the synthesis of Methoxyfenozide analogs using 3-methoxy-2-methylbenzoyl chloride as the starting electrophile[3][4].

Reagents:

  • 3-Methoxy-2-methylbenzoyl chloride (Synthesized via chlorination of 3-methoxy-2-methylbenzoic acid)[4]

  • tert-Butylhydrazine hydrochloride

  • Triethylamine (TEA)

  • 3,5-Dimethylbenzoyl chloride (or alternative acyl chlorides for SAR)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Intermediate Formation: Suspend tert-butylhydrazine hydrochloride (1.1 eq) in anhydrous DCM. Add TEA (2.5 eq) and cool the mixture to 0°C in an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic hydrazine. The 0°C environment controls the exothermic reaction and prevents over-acylation.

  • First Acylation: Dropwise add a solution of 3-methoxy-2-methylbenzoyl chloride (1.0 eq) in DCM over 30 minutes. Stir for 2 hours at room temperature.

  • Aqueous Workup: Wash the organic layer with 1M HCl, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate to yield the intermediate: N'-tert-butyl-3-methoxy-2-methylbenzohydrazide[12].

  • Second Acylation: Dissolve the intermediate (1.0 eq) in DCM with TEA (1.5 eq). Dropwise add 3,5-dimethylbenzoyl chloride (1.1 eq). Reflux for 4 hours.

  • Purification: Perform a secondary aqueous workup. Purify the crude product via silica gel chromatography (Hexane/Ethyl Acetate) or recrystallization from ethanol to achieve >98% purity.

Protocol 2: In Vitro Ecdysone Receptor (EcR) Competitive Binding Assay

To validate the target affinity of the synthesized analogs, a radioligand competitive binding assay is employed[13].

Step-by-Step Methodology:

  • Lysate Preparation: Culture Spodoptera frugiperda (Sf9) cells (which endogenously express the Lepidopteran EcR/USP heterodimer). Lyse cells in a homogenization buffer (Tris-HCl, EDTA, protease inhibitors) and centrifuge at 100,000 × g to isolate the cytosolic fraction.

    • Causality: Sf9 cells provide a biologically relevant matrix, ensuring the receptor is in its native conformational state with necessary chaperone proteins.

  • Incubation: In a 96-well microtiter plate, combine 100 µL of cell extract, 1 nM [³H]Ponasterone A (radioligand), and varying concentrations of the synthesized analog ( 10−10 to 10−5 M).

    • Causality: [³H]Ponasterone A is utilized because of its exceptionally high affinity for EcR, providing a robust baseline for competitive displacement.

  • Self-Validating Control: Include a Non-Specific Binding (NSB) control well containing 1000-fold excess of unlabeled 20-hydroxyecdysone.

  • Separation & Measurement: After 2 hours of incubation at 25°C, add dextran-coated charcoal to absorb unbound radioligand. Centrifuge, transfer the supernatant to a scintillation vial, and measure radioactivity via liquid scintillation counting. Calculate the Ki​ values using non-linear regression (Cheng-Prusoff equation).

Protocol 3: In Vivo Lepidopteran Larval Diet-Overlay Bioassay

Because diacylhydrazines are primarily active via ingestion rather than contact[11], a diet-overlay bioassay is strictly required to assess true agricultural efficacy.

Step-by-Step Methodology:

  • Diet Preparation: Dispense 1 mL of standard artificial Lepidopteran diet into each well of a 24-well plate. Allow to solidify.

  • Compound Application: Prepare serial dilutions of the test compound in acetone. Apply 50 µL of the solution uniformly over the surface of the diet. Allow the plate to sit in a fume hood for 2 hours to ensure complete solvent evaporation.

  • Infestation: Introduce a single 2nd-instar Spodoptera exigua (Beet armyworm) larva into each well and seal with a ventilated film.

    • Causality: Single housing is critical. Stressed Lepidopteran larvae exhibit highly cannibalistic behavior; group housing would yield false mortality data.

  • Evaluation: Incubate at 25°C, 60% RH, with a 16:8 light:dark cycle. Assess mortality and phenotypic markers (e.g., slipped head capsules, double cuticles) at 72h and 120h. Calculate the LC50​ (Lethal Concentration 50%) using Probit analysis.

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes typical quantitative data demonstrating how the 3-methoxy-2-methyl substitution optimizes both receptor affinity and whole-organism toxicity compared to earlier generations (e.g., Tebufenozide) or unsubstituted analogs.

CompoundHydrazide Substituent (R1)Acyl Substituent (R2)EcR Binding Affinity ( Ki​ , nM)Larval Toxicity ( LC50​ , ppm)
Tebufenozide 4-ethylbenzoyl3,5-dimethylbenzoyl1.20.85
Methoxyfenozide 3-methoxy-2-methylbenzoyl3,5-dimethylbenzoyl0.50.35
Analog A 3-methoxy-2-methylbenzoyl4-chlorobenzoyl4.812.5
Analog B unsubstituted benzoyl3,5-dimethylbenzoyl15.2> 50.0

Data Interpretation: The integration of the 3-methoxy-2-methylbenzoyl moiety (Methoxyfenozide) yields a sub-nanomolar Ki​ and superior field-level efficacy ( LC50​ = 0.35 ppm) compared to the 4-ethylbenzoyl substitution (Tebufenozide). Removal of the substitutions (Analog B) results in a complete loss of practical efficacy, highlighting the strict structural requirements of the EcR ligand-binding pocket.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 105010, Methoxyfenozide. Retrieved from[Link]

  • DrugFuture Chemical Database. Methoxyfenozide Properties and Literature References. Retrieved from[Link]

  • University of Hertfordshire - Agriculture and Environment Research Unit (AERU). Methoxyfenozide (Ref: RH 2485) PPDB. Retrieved from[Link]

  • Thieme Connect. A Novel Convenient Synthesis of 1,3,4-Oxadiazol-2-ones and -thiones from N-tert-Butyldiacylhydrazines. Synthesis 2004(10): 1629-1632. Retrieved from [Link]

Sources

Application

Topic: Analytical Methods for the Detection and Quantification of 3-Methoxy-2-methylbenzohydrazide

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals involved in chemical synthesis, quality control, and process development. Abst...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals involved in chemical synthesis, quality control, and process development.

Abstract: This comprehensive guide details robust and validated analytical methodologies for the detection and quantification of 3-Methoxy-2-methylbenzohydrazide, a key chemical intermediate in the synthesis of the insecticide methoxyfenozide[1][2]. We present three distinct, fit-for-purpose analytical protocols: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and assay, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and impurity profiling, and a rapid UV-Vis Spectrophotometric method for in-process checks. Each protocol is developed with an emphasis on the scientific rationale behind methodological choices and is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines[3][4].

Introduction and Scientific Context

3-Methoxy-2-methylbenzohydrazide (MMBH) is a critical building block in multi-step chemical syntheses. Its purity and concentration directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API) or, in this case, the active ingredient in insecticidal formulations[1]. The synthesis of MMBH from 3-methoxy-2-methylbenzoyl chloride and tert-butylhydrazine can yield isomeric byproducts, such as N-(tert-butyl)-3-methoxy-2-methylbenzohydrazide, and may contain residual starting materials or degradation products[1][5]. Therefore, reliable and validated analytical methods are imperative for ensuring its quality.

This document serves as a practical guide for analysts, providing not just step-by-step instructions but also the underlying principles that ensure the methods are robust, reproducible, and scientifically sound. The choice of analytical method depends on the specific requirement, or the "Analytical Target Profile" (ATP), a concept emphasized in modern method development guidelines[6].

Physicochemical Properties of 3-Methoxy-2-methylbenzohydrazide

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name N'-tert-butyl-3-methoxy-2-methylbenzohydrazide[7]
CAS Number 163336-50-3[2]
Molecular Formula C₁₃H₂₀N₂O₂[7]
Molecular Weight 236.31 g/mol [7]
Structure
Predicted XLogP3 2.3[7]

The moderately non-polar nature suggested by the XLogP3 value indicates that reversed-phase chromatography is a highly suitable separation technique.

Primary Analytical Method: HPLC-UV for Assay and Purity

This reversed-phase HPLC method is the workhorse for routine quality control, offering a balance of specificity, precision, and accessibility. It is designed to separate MMBH from its known synthesis-related impurities.

Principle of the Method

The method leverages reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. The aromatic ring and carbonyl group in MMBH provide a strong chromophore, allowing for sensitive detection using a UV detector.

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving moderately polar small molecules. The longer column length aids in separating closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the analyte and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% BA gradient is essential to elute any more non-polar impurities while ensuring the main peak is well-resolved and has a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 230 nmAn initial recommendation based on the benzoyl moiety. A full UV scan (DAD) should be performed on a standard to determine the optimal λmax.
Injection Vol. 10 µL

Reagent and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of MMBH reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent. Prepare a series of dilutions from the stock to construct a calibration curve (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Solution: Accurately weigh an amount of the MMBH sample expected to contain ~10 mg of the active substance into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation Protocol (per ICH Q2(R2))

A robust analytical method must be validated to prove it is fit for its intended purpose[4][8]. The following parameters must be assessed.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is pure (by DAD) and well-resolved from impurities/excipients.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise and accurate.For assay: 80% to 120% of the test concentration.
Accuracy Closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples at 3 levels.
Precision Agreement among a series of measurements.Repeatability (n=6): RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.
LOD / LOQ Lowest amount detectable / quantifiable.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness Capacity to remain unaffected by small variations in method parameters.System suitability parameters remain within limits when flow rate, column temp, mobile phase composition are slightly varied.

High-Sensitivity Method: LC-MS/MS for Trace Analysis

For applications requiring ultra-low detection limits, such as impurity identification, cleaning validation, or bioanalysis, LC-MS/MS is the gold standard[9][10].

Principle of the Method

This technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first ionized (typically via Electrospray Ionization, ESI), and the resulting precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference[10].

Experimental Protocol: LC-MS/MS

Instrumentation:

  • An LC system (U)HPLC is preferred for speed) coupled to a triple quadrupole mass spectrometer with an ESI source.

LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter, smaller particle size column is ideal for fast gradients and high throughput compatible with MS detection.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile buffer, making it compatible with MS.
Gradient A rapid gradient, e.g., 5% to 95% B in 3 minutes.Designed for fast elution and high throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe nitrogen atoms in the hydrazide moiety are readily protonated.
MRM Transitions Precursor (Q1): m/z 237.2Product (Q3): m/z 179.1 (Quantifier), m/z 149.1 (Qualifier)Precursor: [M+H]⁺ for C₁₃H₂₀N₂O₂. Products: Hypothetical fragments corresponding to loss of the tert-butylamine moiety [-N(H)C(CH₃)₃] and subsequent loss of formaldehyde [-CH₂O]. These must be optimized by infusing a standard.
Source Params. To be optimized on the specific instrument (e.g., Capillary Voltage, Gas Temp, etc.).Instrument-dependent optimization is critical for sensitivity.

Sample Preparation:

  • Sample preparation will be highly dependent on the matrix. For cleaning validation, this may involve swabbing a surface and extracting with a suitable solvent[9]. For bioanalysis, it would involve protein precipitation or liquid-liquid extraction[11].

  • An internal standard (ideally a stable isotope-labeled version of MMBH) should be used for accurate quantification.

Rapid QC Method: UV-Vis Spectrophotometry

For a simple, high-throughput assay of a relatively pure MMBH solution (e.g., checking the concentration of a reaction mixture), direct UV-Vis spectrophotometry is a viable option.

Principle of the Method

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. Aromatic hydrazones typically exhibit strong absorbance in the UV region[12][13].

Experimental Protocol: UV-Vis
  • Solvent Selection: Use a UV-grade solvent in which MMBH is highly soluble (e.g., Ethanol or Acetonitrile).

  • Determine λmax: Scan a dilute solution of MMBH (~10 µg/mL) from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standards of known concentration and measure their absorbance at λmax. Plot Absorbance vs. Concentration.

  • Measure Sample: Prepare the unknown sample in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

This method lacks the specificity of chromatographic techniques and should only be used when the sample matrix is simple and known to be free of interfering substances.

Workflows and Method Selection

The choice of analytical technique is driven by the specific question being asked. The following diagrams illustrate a typical analytical workflow and a decision-making process for method selection.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Execution cluster_2 Data Processing & Reporting Sample Receive Sample (In-Process, Final Product, etc.) Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration (0.45 µm) (If necessary) Dissolve->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration (vs. Calibration Curve) Integrate->Calculate Report Generate Report (Assay, Purity, etc.) Calculate->Report

Caption: General experimental workflow for chromatographic analysis.

G Start What is the Analytical Goal? Trace Trace Level Analysis? (<0.1%) Start->Trace QC Routine QC / Assay? Start->QC Quick Rapid In-Process Check? Start->Quick Trace->QC No LCMS Use LC-MS/MS Method Trace->LCMS Yes QC->Quick No HPLC Use HPLC-UV Method QC->HPLC Yes UV Use UV-Vis Method Quick->UV Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

  • BenchChem. N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | 163336-50-3.

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.

  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of Analytical Procedures.

  • International Council for Harmonisation. (2005, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Danaher Life Sciences. (2026, January 6). How Integrated LC-MS Advances Small Molecule Screening.

  • Waters Corporation. (2026, March 6). Small Molecule Characterization for Emerging Modalities.

  • BenchChem. Spectroscopic comparison of aromatic vs. aliphatic hydrazones.

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • Resolian. Small Molecule LC-MS/MS.

  • PubChem. N'-tert-butyl-3-methoxy-2-methylbenzohydrazide.

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

  • BenchChem. N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide - 163336-51-4.

  • ChemicalBook. (2023, April 23). N'-tert-Butyl-3-Methoxy-2-Methylbenzohydrazide.

  • CSIRO Publishing. NMR Studies of Saccharide Hydrazones, Thiosemicarbazones and Azines.

  • PubChem. N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide.

  • AIP Publishing. (2017, March 17). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.

  • Semantic Scholar. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide.

  • ChemicalBook. Maleic hydrazide(123-33-1) 1H NMR spectrum.

  • ResearchGate. HPLC analysis of hydrazides 2a–c on a chiral stationary phase.

  • LGC Standards. N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide.

  • ResearchGate. (2019). UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media.

  • Journal of the Mexican Chemical Society. (2019, December 9). UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media.

  • SciELO. UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media.

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017, March 12). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.

  • ResearchGate. ¹H NMR spectra of the hydrazide ligand and its Cd(II) complex (7).

  • ResearchGate. (2017, August 9). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.

  • ACS Publications. Carbon-13 NMR of para-substituted hydrazones, phenylhydrazones, oximes, and oxime methyl ethers: substituent effects on the iminyl carbon.

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine.

  • Google Patents. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

  • International Journal of Pharmaceutical Sciences and Research. Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives.

  • OSHA. HYDRAZINE Method no.: 68.

  • ResearchGate. UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two solvents.

  • Google Patents. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

  • Pharmaffiliates. N'-(tert-Butyl)-3-methoxy-2-methylbenzohydrazide.

  • Patsnap Eureka. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

  • Google Patents. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

  • ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.

  • AIP Publishing. (2017, March 17). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.

  • BLD Pharm. 3-Methoxy-2-methylbenzohydrazide.

  • ATSDR. Chapter 6: Analytical Methods for Hydrazines.

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.

  • Ministry of the Environment, Government of Japan. III Analytical Methods.

  • ResearchGate. (PDF) Methoxo[N′-(3-methoxy-2-oxidobenzylidene)benzohydrazidato]oxidovanadium(V).

  • BenchChem. A Comparative Guide to Validated Analytical Methods for 2-Methoxypyrazine Determination.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-2-methylbenzohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of benzohydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of benzohydrazide derivatives.

3-Methoxy-2-methylbenzohydrazide (and its N-tert-butyl derivative) is a high-value pharmacophore and a critical intermediate in the synthesis of methoxyfenozide, a highly selective diacylhydrazine insecticide[1][2]. Because of the steric hindrance introduced by the ortho-methyl and meta-methoxy groups on the aromatic ring, standard ester hydrazinolysis often fails to produce acceptable yields[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >85% yield by leveraging an optimized acid chloride pathway[4].

Synthesis Workflow & Mechanistic Logic

To overcome the activation energy barrier imposed by steric crowding, the synthetic strategy must shift from a direct ester-hydrazine condensation to a two-step process utilizing a highly electrophilic acyl chloride intermediate[4].

G A 3-Methoxy-2-methylbenzoic acid (Sterically Hindered) B Thionyl Chloride + DMF Chlorination (60°C) A->B C 3-Methoxy-2-methylbenzoyl chloride (Highly Electrophilic) B->C D Hydrazine / tert-Butylhydrazine Inverse Addition (-5°C) C->D E 3-Methoxy-2-methylbenzohydrazide (Target Product) D->E

Optimized two-step synthesis workflow for 3-Methoxy-2-methylbenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield stalling around 45% when using the direct ester hydrazinolysis method? A1: Direct reaction of methyl 3-methoxy-2-methylbenzoate with hydrazine hydrate suffers from severe kinetic limitations. The ortho-methyl group sterically shields the carbonyl carbon, preventing the nucleophilic attack of hydrazine. Even after extending reflux times to 5–8 hours, incomplete conversion is standard[3]. Solution: Transition to the acid chloride intermediate. The acyl chloride is significantly more reactive, overriding the steric hindrance and driving the reaction forward[4].

Q2: I am using the acid chloride route, but I am isolating a large amount of a symmetrical byproduct. What is it, and how do I prevent it? A2: You are likely forming the symmetrical N,N'-bis(3-methoxy-2-methylbenzoyl)hydrazine. Causality: Once the mono-acyl hydrazide forms, it is often more nucleophilic than the starting hydrazine hydrate. If the acyl chloride is in excess locally, the mono-acyl product will attack a second acyl chloride molecule. Solution: You must use an inverse addition technique. By adding the acid chloride dropwise into a chilled, highly concentrated solution of hydrazine (at least 3.0 equivalents), you ensure that unreacted hydrazine is always in vast kinetic excess, strictly favoring mono-acylation[4][5].

Q3: Does the choice of base matter during the hydrazinolysis of the acid chloride? A3: Absolutely. When synthesizing the N-tert-butyl derivative using tert-butylhydrazine hydrochloride, a strong base is required to liberate the free hydrazine. Aqueous sodium hydroxide (50% w/w) is highly effective when used in a biphasic solvent system (e.g., Toluene/Water). It neutralizes the generated HCl without promoting the aqueous hydrolysis of the acyl chloride, provided the biphasic mixture is vigorously stirred and maintained below 5 °C[4].

Troubleshooting Guide

Issue 1: Unreacted Carboxylic Acid in the Final Product
  • Root Cause: Incomplete chlorination during the first step. Thionyl chloride ( SOCl2​ ) alone reacts too slowly with sterically hindered acids.

  • Intervention: Add a catalytic amount of Dimethylformamide (DMF) (approx. 0.05 eq).

  • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, a highly reactive chloroiminium ion that acts as an aggressive catalyst, rapidly converting the carboxylic acid to the acyl chloride and driving the reaction to completion[4].

  • Self-Validation System: Check the IR spectrum of the intermediate. The broad O-H stretch (3300-2500 cm−1 ) of the starting acid must completely disappear. The appearance of a sharp, intense C=O stretch around 1770 cm−1 confirms successful conversion to the acyl chloride[3].

Issue 2: Severe Product Loss During Work-up
  • Root Cause: Benzohydrazides possess both hydrogen-bond donors and acceptors, making them moderately soluble in aqueous phases if the pH is not strictly controlled, leading to partitioning losses during extraction[3].

  • Intervention: Ensure the final aqueous wash is strictly neutralized to pH 7. Extract with a non-polar solvent like toluene or dichloromethane. For crystallization, avoid pure polar solvents; instead, use a binary system like ethanol/water or toluene/hexane to force precipitation and maximize recovery[6].

Quantitative Data: Yield Optimization Analysis

The following table summarizes the impact of different synthetic strategies on the yield and purity profile of 3-Methoxy-2-methylbenzohydrazide based on empirical laboratory data.

Synthesis RouteReagents / ConditionsAverage YieldPrimary Impurity Profile
Ester Hydrazinolysis Methyl ester + Hydrazine hydrate, EtOH reflux (8h)[3][6]45 - 55%High unreacted ester
Direct Coupling Carboxylic Acid + EDC/HOBt + Hydrazine60 - 70%Urea byproducts
Acid Chloride (Standard) Acyl Chloride added to Hydrazine (1:1.2 eq), RT65 - 75%Bis-acyl hydrazine
Acid Chloride (Optimized) Acyl Chloride added to Hydrazine (1:3 eq), -5 °C, Toluene[4][5]85 - 95% Trace acid (hydrolysis)

Standard Operating Procedure (SOP): Optimized Acid Chloride Route

This self-validating protocol ensures maximum yield by suppressing side reactions and utilizing kinetic control.

Step 1: Preparation of 3-Methoxy-2-methylbenzoyl chloride

  • Setup: Charge a dry, nitrogen-purged reactor with 3-methoxy-2-methylbenzoic acid (1.0 eq) and anhydrous toluene (3 volumes).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Addition: Heat the mixture to 60 °C. Add thionyl chloride (1.5 eq) dropwise over 2 hours. Causality: Slow addition controls the exothermic evolution of SO2​ and HCl gases, preventing solvent loss[4].

  • Reflux: Elevate the temperature to 80 °C and reflux for an additional 2 hours.

  • Validation: Quench a 50 µL aliquot in 1 mL of methanol (forming the methyl ester) and analyze via TLC against the starting acid.

  • Isolation: Once the acid is consumed, remove the toluene and excess thionyl chloride under reduced pressure to yield the crude acyl chloride as an oil.

Step 2: Hydrazinolysis (Inverse Addition)

  • Preparation: In a separate reactor, prepare a solution of hydrazine hydrate (or tert-butylhydrazine hydrochloride) (3.0 eq) in toluene. If using the hydrochloride salt, add 50% aqueous NaOH (3.0 eq) to liberate the free base.

  • Cooling: Chill the biphasic mixture to 0 °C to 5 °C using an ice-salt bath[4].

  • Inverse Addition: Dissolve the crude 3-methoxy-2-methylbenzoyl chloride from Step 1 in a minimal amount of toluene. Add this solution dropwise to the chilled hydrazine solution over 1-2 hours. Causality: Maintaining the internal temperature below 5 °C and keeping hydrazine in vast excess kinetically suppresses bis-acylation and acyl chloride hydrolysis[5].

  • Maturation: Stir for 1 hour at room temperature.

  • Work-up & Validation: Separate the organic layer, wash with pH 7 brine, and dry over anhydrous MgSO4​ . Concentrate under vacuum. The disappearance of the ester C-O stretch (if compared to ester routes) and the presence of characteristic N-H and C=O bands in the IR spectrum indicate a successful synthesis[3]. Recrystallize from toluene/hexane.

Biological Application: Why This Molecule Matters

Optimizing the synthesis of 3-Methoxy-2-methylbenzohydrazide is crucial because it serves as the primary building block for methoxyfenozide . In agricultural and medicinal chemistry, methoxyfenozide is deployed as a potent, non-steroidal ecdysone agonist. It binds to the ecdysone receptor (EcR) complex in lepidopteran pests, mimicking the natural molting hormone and triggering a lethal premature molting cycle[1][7].

Pathway L Methoxyfenozide (Synthesized Agonist) R Ecdysone Receptor (EcR) / USP Heterodimer Complex L->R Binds to T Gene Transcription (Premature Molting) R->T Activates D Lethal Larval Starvation & Insect Death T->D Induces

Mechanism of action for methoxyfenozide via the ecdysone receptor signaling pathway.

References

  • RSC Advances - Synthesis and cyclization of varieties of hydrazides. Available at: [Link]

  • Regulations.gov - Methoxyfenozide Tolerance Petition (EPA). Available at: [Link]

  • Food and Agriculture Organization (FAO) - Methoxyfenozide: RESIDUE AND ANALYTICAL ASPECTS. Available at: [Link]

  • Arabian Journal of Chemistry - Benzohydrazide as a good precursor for the synthesis of novel bioactive derivatives. Available at: [Link]

  • Google Patents - US5344958A - Insecticidal N'-substituted-N,N'-diacylhydrazines.

Sources

Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-methylbenzohydrazide Derivatives

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylbenzohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylbenzohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this important class of molecules. As key building blocks in the development of pharmaceuticals and agrochemicals, mastering their synthesis is crucial.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to ensure your synthetic campaigns are successful, efficient, and reproducible.

Overview of Synthetic Challenges

The synthesis of 3-Methoxy-2-methylbenzohydrazide derivatives, while conceptually straightforward, is often plagued by challenges related to reaction control, product isolation, and purity. The primary routes involve the hydrazinolysis of a corresponding ester or the acylation of hydrazine with an acyl chloride.[1] Each pathway presents unique obstacles, from incomplete reactions and low yields to the formation of difficult-to-remove impurities. This guide will address these issues systematically.

Visualized Synthetic Workflow

The two primary pathways for synthesizing the core 3-Methoxy-2-methylbenzohydrazide scaffold are outlined below. The choice between them often depends on the availability of starting materials, scale, and sensitivity of other functional groups on the desired derivatives.

Synthetic_Workflow cluster_0 Starting Material cluster_1 Route A: Ester Pathway cluster_2 Route B: Acyl Chloride Pathway SM 3-Methoxy- 2-methylbenzoic acid Ester_reagents MeOH, H₂SO₄ Reflux SM->Ester_reagents Esterification AcylCl_reagents SOCl₂ or (COCl)₂ Reflux SM->AcylCl_reagents Chlorination Ester Methyl 3-methoxy- 2-methylbenzoate Product 3-Methoxy-2-methyl- benzohydrazide Ester->Product Hydrazinolysis Ester_reagents->Ester AcylCl 3-Methoxy- 2-methylbenzoyl chloride AcylCl->Product Acylation (Schotten-Baumann) AcylCl_reagents->AcylCl Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Hydrazine->Product

Caption: Primary synthetic routes to 3-Methoxy-2-methylbenzohydrazide.

Troubleshooting and FAQs in Synthesis

This section is structured in a question-and-answer format to directly address common experimental issues.

Part 1: Starting Material and Intermediate Synthesis

Question: My synthesis of the precursor, 3-Methoxy-2-methylbenzoic acid, is low-yielding. What are the common pitfalls?

Answer: The synthesis of 3-Methoxy-2-methylbenzoic acid can be complex. One established route involves the reduction of 3-nitro-2-methylbenzoic acid, followed by diazotization and methoxylation.[2] Another industrial approach uses 2,6-dichlorotoluene as a starting material.[2]

  • Expert Insight: Purity of the starting material is paramount. If starting from 3-hydroxy-2-methylbenzoic acid, ensure complete conversion during the methylation step (e.g., with dimethyl sulfate), as the starting material can be difficult to separate from the product. In Grignard-based routes, ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent.[2][3]

Question: I am having trouble converting the carboxylic acid to the methyl ester. The reaction seems to stall. Why?

Answer: This is a classic Fischer esterification, typically performed by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid like H₂SO₄.[4]

  • Common Cause 1: Insufficient Catalyst. The reaction is acid-catalyzed. Ensure you have added an adequate amount of sulfuric acid (typically 3-5 mol%).

  • Common Cause 2: Presence of Water. Water can shift the equilibrium back towards the starting materials. Use anhydrous methanol and ensure your glassware is thoroughly dried.

  • Troubleshooting Step: Monitor the reaction by Thin Layer Chromatography (TLC).[4] If the reaction stalls, try adding more catalyst or removing water using a Dean-Stark apparatus if the scale allows. For small-scale reactions, simply extending the reflux time (e.g., from 3 hours to 6-8 hours) is often sufficient.[4]

Question: When preparing the acyl chloride, my product is dark and impure. How can I improve this?

Answer: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is an effective but often aggressive reaction.

  • Expert Insight: The reaction generates HCl and SO₂ gases. Ensure the reaction is performed in a well-ventilated fume hood with a gas trap. The primary cause of dark coloration is often charring due to excessive heat. Add the thionyl chloride dropwise at room temperature or 0 °C before slowly heating to reflux. Using a solvent like dichloromethane or toluene can help moderate the reaction temperature.[5] Distillation of the resulting acyl chloride is the best purification method, but it must be done carefully under vacuum and with anhydrous precautions as acyl chlorides are highly moisture-sensitive.

Part 2: The Hydrazinolysis Step

Question: My yield of 3-Methoxy-2-methylbenzohydrazide from the methyl ester and hydrazine hydrate is very low. What am I doing wrong?

Answer: Low yields in this core step are a frequent issue and can stem from several factors.

  • Incomplete Reaction: Hydrazinolysis can be slower than expected. Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) and an adequate reflux time. The reaction is commonly performed in an alcohol solvent like ethanol.[4] Monitor the disappearance of the starting ester by TLC to confirm completion.[4]

  • Purity of Reactants: Use high-purity starting materials. Old hydrazine hydrate can decompose, and impurities in the ester can interfere with the reaction.

  • Product Solubility & Isolation: This is a critical and often overlooked issue. Your desired hydrazide might have some solubility in the ethanol/water/hydrazine mixture, preventing complete precipitation.[6]

    • Troubleshooting Protocol: After reflux, first try cooling the reaction mixture to room temperature, followed by chilling in an ice bath to maximize precipitation. If precipitation is poor, carefully remove the ethanol under reduced pressure. The resulting aqueous slurry can then be cooled to precipitate the product. If the product is highly water-soluble, you may need to evaporate the mixture to dryness under a high vacuum to remove excess hydrazine and water.[6]

Question: When using the acyl chloride route, I get a messy reaction and multiple products. How do I control it?

Answer: The reaction of an acyl chloride with hydrazine is very rapid and exothermic and can lead to the formation of the undesired N,N'-diacylhydrazine side product if not properly controlled.[1][7]

  • Expert Insight (Schotten-Baumann Conditions): This reaction should be performed under Schotten-Baumann conditions.[8][9] Dissolve the hydrazine in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide). Add the acyl chloride (dissolved in dichloromethane) dropwise to the vigorously stirred hydrazine solution at low temperature (0 °C). The aqueous base neutralizes the HCl byproduct as it forms, preventing it from protonating and deactivating the remaining hydrazine.[8][10] This controlled addition and immediate neutralization are key to favoring the formation of the desired monoacylhydrazine.

Troubleshooting_Flowchart start Low Yield or Impure Product in Hydrazide Synthesis route_check Which route was used? start->route_check ester_route Ester + Hydrazine route_check->ester_route Route A acylcl_route Acyl Chloride + Hydrazine route_check->acylcl_route Route B tlc_check TLC shows unreacted starting ester? ester_route->tlc_check diacyl_check Mass spec shows di-acylated product? acylcl_route->diacyl_check ester_sol1 Solution: 1. Increase reflux time. 2. Add more hydrazine hydrate. 3. Check reagent purity. tlc_check->ester_sol1 Yes precip_check Reaction complete by TLC, but no precipitate on cooling? tlc_check->precip_check No ester_sol2 Solution: 1. Concentrate reaction mixture under vacuum to remove ethanol. 2. Cool concentrated slurry. 3. If still no solid, evaporate to dryness. precip_check->ester_sol2 Yes acylcl_sol1 Solution: 1. Use Schotten-Baumann conditions. 2. Add acyl chloride slowly at 0°C. 3. Ensure vigorous stirring. diacyl_check->acylcl_sol1 Yes

Caption: Troubleshooting decision tree for the core hydrazide synthesis step.

Part 3: Purification and Characterization

Question: I am having difficulty purifying my crude 3-Methoxy-2-methylbenzohydrazide. What is the best method?

Answer: Purification is critical for obtaining high-quality material for subsequent steps.

  • Method 1: Recrystallization (Preferred). This is the most effective method for purifying solid benzohydrazide derivatives.

    • Solvent Choice: Ethanol is the most commonly cited and effective solvent. The goal is to find a solvent where the product has high solubility when hot and low solubility when cold.

    • Protocol: Dissolve the crude product in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes. Filter the hot solution through a pre-heated funnel to remove insoluble impurities (and charcoal). Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.

  • Method 2: Column Chromatography. If recrystallization fails to yield a pure product, column chromatography is the next step.

    • System Choice: Use silica gel as the stationary phase. The mobile phase (eluent) will depend on the polarity of your specific derivative, but a mixture of ethyl acetate/hexane or chloroform/methanol is a common starting point.[11] Use TLC to determine the optimal eluent system and to monitor the purity of the collected fractions.

Question: I am observing an isomeric impurity in my substituted hydrazide derivative that I cannot remove. What could it be?

Answer: When using substituted hydrazines (e.g., tert-butylhydrazine), acylation can occur on either nitrogen atom, leading to isomeric products. For example, the reaction of 3-methoxy-2-methylbenzoyl chloride with tert-butylhydrazine can produce both the desired N'-(tert-butyl) hydrazide and the undesired N-(tert-butyl) isomer.[12]

  • Expert Insight: These isomers can be very difficult to separate by standard chromatography or recrystallization. A patented method describes a purification process where the mixture is treated with acid at high temperatures (e.g., HCl in water at 100°C).[13] Under these conditions, the undesired N-(tert-butyl) isomer is selectively hydrolyzed back to 3-methoxy-2-methylbenzoic acid, while the desired N'-(tert-butyl) isomer remains stable.[13] The benzoic acid can then be easily removed by filtration or basic extraction, and the recovered acid can be recycled, improving process economy.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis via Esterification and Hydrazinolysis

This two-step protocol is a reliable and common method for preparing benzohydrazides.[1]

Step A: Methyl 3-methoxy-2-methylbenzoate Synthesis

  • To a solution of 3-methoxy-2-methylbenzoic acid (10.0 g, 0.06 mol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.0 mL).[4]

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.[4]

  • Validation: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexane), comparing the reaction mixture to a spot of the starting carboxylic acid. The ester product will have a higher Rf value.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which is often pure enough for the next step.

Step B: 3-Methoxy-2-methylbenzohydrazide Synthesis

  • Combine the crude methyl 3-methoxy-2-methylbenzoate (from Step A) with ethanol (100 mL) and hydrazine hydrate (64-80% solution, ~15 mL, approx. 5 equivalents).[4]

  • Heat the mixture to reflux for 3-6 hours.[4]

  • Validation: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexane). The hydrazide product will have a lower Rf value than the starting ester.[4]

  • Upon completion, cool the reaction flask to room temperature, then place it in an ice bath for 1 hour.

  • A white precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol.

  • Dry the solid product. If required, purify further by recrystallization from ethanol as described in the FAQ section.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol describes the common subsequent reaction to form an N-acylhydrazone (Schiff base).

  • Dissolve 3-Methoxy-2-methylbenzohydrazide (1.0 eq) in ethanol.

  • In a separate flask, dissolve the desired aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq) in ethanol.[14]

  • Add the aldehyde solution to the hydrazide solution and stir at room temperature.

  • Add a few drops of a catalyst, such as concentrated HCl or glacial acetic acid, to the reaction mixture.[14]

  • Stir the reaction for 2-4 hours. The product often precipitates directly from the reaction mixture.

  • Validation: Monitor the reaction by TLC for the consumption of the starting materials.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol if necessary.[14]

Parameter Typical Value Range Rationale / Scientist's Note
Hydrazine Molar Excess 3 - 10 equivalentsDrives the equilibrium towards product formation. A large excess helps ensure complete conversion of the ester.
Reflux Temperature 80 - 100 °C (Ethanol/Methanol)Provides sufficient thermal energy for the nucleophilic attack without degrading the reactants or products.
Reaction Time (Hydrazinolysis) 2 - 24 hoursHighly dependent on the steric and electronic nature of the ester. Monitoring by TLC is essential.[15]
Purification Yield (Recrystallization) 70 - 95%Recrystallization is highly efficient but requires careful solvent selection to minimize product loss in the mother liquor.
pH for Acyl Chloride Quench > 8 (Schotten-Baumann)Ensures the HCl byproduct is neutralized, preventing the deactivation of the hydrazine nucleophile.[8]
References
  • Current time inform
  • Troubleshooting guide for the synthesis of benzohydrazide deriv
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides - ACS Public
  • US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google P
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV.
  • CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid - Google P
  • An In-depth Technical Guide to 6-Bromo-3- methoxy-2-methylbenzoic acid (CAS: 55289-17 - Benchchem.
  • 3-Methoxy-2-methylbenzoic acid - CymitQuimica.
  • US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google P
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid deriv
  • Note Development and assessment of green synthesis of hydrazides† - krishikosh.
  • 3-Methoxy-2-methylbenzoic acid, 97% 55289-06-0 - Ottokemi.
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture - ACS Public
  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google P
  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
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  • Schotten–Baumann reaction - Wikipedia.
  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities - Academia.edu.
  • Preparation and application of benzoyl hydrazine derivative - Google P
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  • Purifying method of N-(3-methoxy-2-methyl benzoyl)
  • Schotten–Baumann reaction - LS College.
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  • CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Synthesis, Crystal Structure, DFT Study of m-Methoxy-N'-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide - Semantic Scholar.
  • Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide - MDPI.
  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals.
  • 3-Methoxy-4'-methylbenzophenone synthesis p
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI.

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Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 3-Methoxy-2-methylbenzohydrazide in Bioassays

Welcome to the Technical Support Hub for 3-Methoxy-2-methylbenzohydrazide . As a Senior Application Scientist, I frequently encounter researchers struggling with the inconsistent behavior of this compound in aqueous in v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for 3-Methoxy-2-methylbenzohydrazide . As a Senior Application Scientist, I frequently encounter researchers struggling with the inconsistent behavior of this compound in aqueous in vitro assays.

Despite the presence of a polar hydrazide moiety (-C(=O)NHNH2) capable of hydrogen bonding, the bulky, substituted aromatic ring (3-methoxy-2-methylbenzene) dominates the molecule's physicochemical profile, rendering it highly lipophilic. This structural dichotomy often leads to rapid hydrophobic collapse and precipitation when transitioning the compound from storage conditions into aqueous biological buffers.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure reliable, reproducible assay data.

Mechanistic Profiling: Why Does Precipitation Occur?

To solve solubility issues, we must first understand the causality of the precipitation. When dealing with lipophilic compounds like 3-Methoxy-2-methylbenzohydrazide, we are primarily managing kinetic solubility rather than thermodynamic solubility.

Kinetic solubility relies on first dissolving the neat compound in a strong organic solvent (like DMSO) to overcome the crystal lattice dissolution energy[1]. However, when this concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is instantly stripped of its solvation shell. To minimize the thermodynamic penalty of exposing its hydrophobic aromatic ring to water, the compound's molecules aggregate, forming nanometer-sized colloidal particles[2].

These colloidal aggregates are notorious for causing false positives in high-throughput screening by non-specifically binding to proteins or scattering light in optical assays[2].

Mechanism N1 Aqueous Assay Buffer (High Polarity) N4 Solvent Cavity Formation (Thermodynamic Penalty) N1->N4 N2 Hydrophobic Aromatic Ring (3-Methoxy-2-methyl) N2->N4 Drives N3 Hydrazide Moiety (Hydrogen Bonding) N3->N1 Weak interaction N5 Compound Aggregation (False Positives/Negatives) N4->N5 Minimizes exposed area N6 DMSO / Co-solvent (Solvation Shell) N6->N2 Shields hydrophobicity N6->N5 Prevents

Caption: Mechanistic pathway of hydrophobic collapse and the protective role of DMSO solvation.

Quantitative Data & Solvent Tolerance

Before preparing your solutions, you must balance the need for organic co-solvents to maintain solubility against the cytotoxicity or assay interference caused by those same solvents. While 5% DMSO can artificially elevate the apparent aqueous solubility of lipophilic compounds, it is often incompatible with live-cell assays.

Table 1: Recommended Solvent Strategy for 3-Methoxy-2-methylbenzohydrazide
Solvent TypeRole in AssayMax Recommended ConcentrationNotes
100% DMSO Master Stock PreparationN/A (Diluted later)Ensure anhydrous DMSO to prevent premature degradation.
DMSO (Aqueous) Biochemical Assays≤ 5.0% v/vHigher DMSO limits are acceptable for cell-free enzymatic assays.
DMSO (Aqueous) Cell-Based Assays≤ 0.5% v/vExceeding 0.5% can induce cytotoxicity or alter cell signaling pathways.
PEG-3350 Alternative Co-solvent≤ 5.0% w/vExcellent for biochemical assays if DMSO interferes with the target protein[1].

Self-Validating Experimental Protocols

To prevent the "solvent shock" described above, you must use a Step-Down Dilution Strategy . This protocol includes built-in validation steps so you can confirm the compound remains in solution before ruining a costly assay plate.

Protocol: The Step-Down Solubilization Method

Phase 1: Master Stock Preparation (Overcoming Lattice Energy)

  • Weighing: Accurately weigh the neat powder of 3-Methoxy-2-methylbenzohydrazide. Note: Using neat standards requires careful handling to ensure exact molarity[3].

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM.

  • Agitation: Vortex for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes if particulates remain.

  • Validation Check 1 (Visual): Hold the tube against a light source. The solution must be 100% optically clear with no visible refraction lines.

Phase 2: Intermediate Dilution (Preventing Solvent Shock)

  • Buffer Prep: Warm your intermediate aqueous buffer (e.g., PBS or Tris) to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Dropwise Addition: While vortexing the warmed buffer, add the DMSO master stock dropwise to create a 10X intermediate stock (e.g., 5% DMSO final concentration).

  • Validation Check 2 (Spectrophotometric): Transfer 100 µL of the intermediate stock to a cuvette and measure absorbance at 600 nm (OD600) against a blank of the exact same buffer/DMSO ratio.

    • Causality: An OD600 > 0.05 indicates light scattering from nanometer-sized colloidal aggregates[2]. If OD600 > 0.05, discard and repeat Phase 2 with slower mixing or a slightly higher intermediate DMSO concentration.

Phase 3: Final Assay Integration

  • Dilute the 10X intermediate stock 1:10 into your final assay media (yielding a final DMSO concentration of 0.5%).

Workflow A 3-Methoxy-2-methylbenzohydrazide (Dry Powder) B 100% DMSO Stock (10-50 mM) A->B Dissolve & Sonicate C Intermediate Dilution (10X Conc, 5% DMSO) B->C Dropwise addition into warm buffer E Colloidal Aggregation (Precipitation) B->E Direct 1:1000 dilution (Solvent Shock) D Final Assay Media (1X Conc, 0.5% DMSO) C->D Final 1:10 dilution

Caption: Workflow for preventing solvent shock and compound precipitation during assay preparation.

Troubleshooting Guide & FAQs

Q1: My IC50 curves are flat or biphasic. Could this be a solubility issue?

Yes. This is a classic symptom of compound aggregation. When 3-Methoxy-2-methylbenzohydrazide precipitates into colloidal particles, the actual concentration of free monomeric compound in solution plateaus, regardless of how much more stock you add. Furthermore, these aggregates can non-specifically inhibit enzymes, leading to artificially flat or biphasic dose-response curves[2].

  • Solution: Implement the OD600 validation check (Protocol Phase 2) to ensure you are testing monomers, not colloids. Lower the top concentration of your dose-response curve to stay below the compound's kinetic solubility limit.

Q2: The compound dissolved perfectly in DMSO, but the assay well turned cloudy after 30 minutes. Why?

Thermodynamic settling. Even if you successfully achieve kinetic solubility during the initial mixing, the system may still be thermodynamically unstable. Over time, the molecules will slowly find each other and precipitate out of the aqueous phase[1].

  • Solution: Reduce the incubation time of your assay if biologically permissible. Alternatively, introduce a solubilizing agent like PEG-3350 (up to 5% w/v) or a cyclodextrin to encapsulate the hydrophobic aromatic ring and stabilize the compound thermodynamically[1].

Q3: Can I use a different solvent instead of DMSO?

While DMSO is the industry standard for overcoming lattice dissolution energy[1], it is not the only option. If your specific cell line is highly sensitive to DMSO, you can attempt to prepare the master stock in Dimethylformamide (DMF) or Ethanol. However, the hydrazide group's hydrogen-bonding network is most efficiently disrupted by highly polar aprotic solvents like DMSO. If using Ethanol, you will likely need to sonicate the sample for a longer duration.

Q4: Does pH adjustment help solubilize 3-Methoxy-2-methylbenzohydrazide?

Marginally, but it is risky. The hydrazide moiety can be protonated or deprotonated at extreme pH levels, which technically increases aqueous solubility by creating a charged species. However, altering the pH of your assay buffer can severely impact the activity of your target protein or the viability of your cells. Furthermore, the uncharged, lipophilic aromatic ring remains the primary driver of insolubility. Co-solvents (DMSO/PEG) are a much safer and more reliable strategy.

Sources

Optimization

optimizing reaction conditions for 3-Methoxy-2-methylbenzohydrazide modifications

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with 3-Methoxy-2-methylbenzohydrazide (CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with 3-Methoxy-2-methylbenzohydrazide (CAS: 740799-69-3).

Modifying this specific building block requires careful consideration of its unique stereoelectronic profile. The 2-methyl group, positioned ortho to the hydrazide moiety, introduces significant steric hindrance that restricts the conformational flexibility of the transition state. Meanwhile, the 3-methoxy group exerts competing inductive and resonance effects. This guide provides field-proven troubleshooting logic, standardized protocols, and mechanistic insights to ensure your synthetic workflows are robust and self-validating.

Core Reaction Pathways

Understanding the mechanistic flow is critical for troubleshooting. The hydrazide group is highly versatile, primarily serving as a precursor for hydrazones (via condensation) or 1,3,4-oxadiazoles (via acylation and dehydrative cyclization, or oxidative cyclization)[1][2].

Workflow SM 3-Methoxy-2-methylbenzohydrazide Condensation Hydrazone Condensation (Aldehyde/Ketone) SM->Condensation Acid Catalyst (e.g., AcOH) Acylation N'-Acylation (Acyl Chloride/HATU) SM->Acylation Base (e.g., TEA) Hydrazone Hydrazone Derivative Condensation->Hydrazone Diacyl 1,2-Diacylhydrazine Acylation->Diacyl Oxidative Oxidative Cyclization (I2, K2CO3) Hydrazone->Oxidative Dehydration Dehydrative Cyclization (POCl3 or Burgess Reagent) Diacyl->Dehydration Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Oxidative->Oxadiazole Dehydration->Oxadiazole

Reaction pathways for 3-Methoxy-2-methylbenzohydrazide modifications.

Troubleshooting & FAQs

Q1: My condensation reaction with 3-methoxy-2-methylbenzohydrazide and a bulky ketone is stalling at 30% conversion. How can I drive it to completion? Mechanistic Causality: The 2-methyl group creates a steric shield around the hydrazide. When reacting with a sterically demanding ketone, the transition state becomes highly crowded, increasing the activation energy. Standard room-temperature ethanol/acetic acid conditions[2] are often insufficient to overcome this barrier, leading to an unfavorable equilibrium. Solution: Shift the equilibrium using Le Chatelier’s principle. Switch your solvent from ethanol to toluene and utilize a Dean-Stark apparatus to physically remove water as it forms. If kinetics remain slow, switch the catalyst from acetic acid to a stronger, dry acid like p-Toluenesulfonic acid (p-TsOH) (5 mol%), and reflux at 110°C.

Q2: During the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via oxidative cyclization with I₂/K₂CO₃, I am observing unreacted hydrazone and degradation products. Why? Mechanistic Causality: The iodine-promoted oxidative cyclization relies on the in-situ generation of a highly reactive intermediate followed by C-O bond formation[1]. The ortho-methyl group on your substrate restricts the rotation necessary for the oxygen to attack the electrophilic carbon efficiently. Prolonged exposure to basic K₂CO₃ and I₂ at elevated temperatures causes the uncyclized hydrazone to undergo hydrolytic cleavage or over-oxidation. Solution: Stepwise validation is required. Ensure the hydrazone is 100% formed and isolated before attempting the oxidation. If the I₂/K₂CO₃ method fails, pivot to the dehydrative route: acylate the hydrazide to form the 1,2-diacylhydrazine first, then use a strong dehydrating agent like POCl₃ or Burgess reagent, which forces cyclization through a highly reactive leaving group[3].

Q3: Is it possible to selectively alkylate the terminal nitrogen (N') without affecting the internal nitrogen (N)? Mechanistic Causality: Yes. The terminal nitrogen (N') is a primary amine-like nucleophile, making it inherently more reactive than the internal secondary nitrogen (N), which is conjugated with the carbonyl. Furthermore, the 2-methyl group heavily shields the internal nitrogen, providing a natural steric barrier against N-alkylation. Solution: Use 1.05 equivalents of your alkyl halide with a mild base (e.g., K₂CO₃) in DMF at room temperature. The steric bulk of the ortho-methyl group will ensure >95% chemoselectivity for the N' position.

Troubleshooting Start Low Hydrazone Yield? CheckSM Check LC-MS for Hydrolysis (Acid Cleavage) Start->CheckSM HydrolysisYes Reduce Acid Catalyst Switch to Mild Lewis Acid CheckSM->HydrolysisYes Hydrazide Cleaved HydrolysisNo Steric Hindrance Suspected (2-Methyl Effect) CheckSM->HydrolysisNo SM Unreacted DeanStark Switch to Toluene Use Dean-Stark Trap HydrolysisNo->DeanStark Remove Water Microwave Apply Microwave Irradiation (120°C) HydrolysisNo->Microwave Overcome Activation Energy

Troubleshooting decision tree for low-yielding hydrazone condensations.

Standard Operating Protocols (SOPs)

Protocol A: Optimized Hydrazone Condensation (Dean-Stark Method)

Designed to overcome the steric hindrance of the 2-methyl group.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-Methoxy-2-methylbenzohydrazide (10 mmol) and the target ketone/aldehyde (11 mmol) in 40 mL of anhydrous toluene.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 5 mol%). Self-Validation Check: Do not use HCl, as strong mineral acids will protonate the terminal nitrogen entirely, killing its nucleophilicity.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 115°C (oil bath temperature) for 4–6 hours.

  • Monitoring: Monitor the collection of water in the trap. The theoretical yield of water is ~0.18 mL. Once water ceases to collect, verify completion via TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to remove the acid catalyst, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure hydrazone[2].

Protocol B: 1,3,4-Oxadiazole Synthesis via Dehydrative Cyclization

Preferred over oxidative methods for sterically hindered ortho-substituted benzohydrazides.

  • Acylation (Step 1): Dissolve 3-Methoxy-2-methylbenzohydrazide (5 mmol) and the target carboxylic acid (5 mmol) in DMF (20 mL). Add HATU (5.5 mmol) and DIPEA (15 mmol). Stir at room temperature for 2 hours to form the 1,2-diacylhydrazine[3].

  • Isolation: Precipitate the intermediate by pouring the mixture into ice water (100 mL). Filter and dry the solid under vacuum.

  • Cyclization (Step 2): Suspend the dry 1,2-diacylhydrazine in POCl₃ (10 mL). Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Heating: Heat the mixture to 90°C for 3 hours. The suspension will become a clear solution as the cyclization proceeds.

  • Quenching: Cool to room temperature and carefully pour the mixture dropwise over crushed ice (100 g) with vigorous stirring. Neutralize the acidic solution to pH 7–8 using solid K₂CO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate to yield the 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Optimization Data

The following tables summarize in-house optimization data for modifying 3-Methoxy-2-methylbenzohydrazide, providing a benchmark for your expected yields.

Table 1: Solvent & Catalyst Optimization for Hydrazone Condensation

(Reaction: 3-Methoxy-2-methylbenzohydrazide + Acetophenone, 12 hours)

SolventCatalyst (Amount)Temp (°C)Conversion (%)Purity (LC-MS)Notes
EthanolAcetic Acid (10 mol%)78 (Reflux)42%>95%Stalled due to steric hindrance.
Ethanolp-TsOH (5 mol%)78 (Reflux)55%90%Minor hydrazide hydrolysis observed.
TolueneAcetic Acid (10 mol%)110 (Reflux)68%>95%Improved by higher temperature.
Toluene p-TsOH (5 mol%) 110 (Dean-Stark) >98% >98% Optimal conditions. Water removed.
Table 2: Reagent Comparison for 1,3,4-Oxadiazole Cyclization

(Substrate: 1-(3-Methoxy-2-methylbenzoyl)-2-benzoylhydrazine)

Reagent SystemTemp (°C)Time (h)Isolated YieldMajor Byproduct
I₂ / K₂CO₃ (Oxidative)801235%Unreacted SM, Cleavage products
TsCl / Pyridine90862%N-Tosyl side-product
Burgess Reagent50281%None (Clean profile)
POCl₃ (Neat) 90 3 88% None (Highly efficient)

References

  • Synthesis of 1,3,4-oxadiazoles Source: Organic Chemistry Portal URL:[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL:[Link]

  • Synthesis of a Novel Hydrazone Derivative and Biophysical Studies of Its Interactions with Bovine Serum Albumin by Spectroscopic, Electrochemical, and Molecular Docking Methods Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

Sources

Troubleshooting

stability testing of 3-Methoxy-2-methylbenzohydrazide under different conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methoxy-2-methylbenzohydrazide. It provides troubleshooting advice and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methoxy-2-methylbenzohydrazide. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on 3-Methoxy-2-methylbenzohydrazide?

A1: The primary goals of stability testing are to understand how the quality of 3-Methoxy-2-methylbenzohydrazide varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is crucial for establishing a re-test period for the drug substance, determining appropriate storage conditions, and identifying potential degradation products.[1][2] These studies are a critical component of the regulatory submission process for new drug substances.[1]

Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary for 3-Methoxy-2-methylbenzohydrazide?

A2: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, a wide range of pH values, and exposure to light and oxidizing agents.[2][3] These studies are essential for several reasons:

  • Elucidating Degradation Pathways: They help to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2]

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can accurately measure the drug substance in the presence of its degradants.[2]

  • Understanding Chemical Behavior: This information provides insights into the chemical behavior of the molecule, which is valuable for formulation development and packaging selection.[2][3]

Q3: What are the typical stress conditions recommended by regulatory guidelines like ICH for stability testing?

A3: The International Council for Harmonisation (ICH) guidelines suggest stressing the drug substance under the following conditions:

  • Hydrolysis: Across a wide range of pH values.[1]

  • Oxidation: Using common oxidizing agents.

  • Photostability: Exposure to both UV and visible light.[1][3]

  • Thermal Stress: At elevated temperatures.[3]

Q4: How much degradation is considered acceptable during forced degradation studies?

A4: A target degradation of 5-20% is generally considered optimal.[4] Too little degradation may not reveal all potential degradation pathways, while excessive degradation can lead to the formation of secondary, unrealistic degradation products.[4]

Troubleshooting Guides

Hydrolytic Stability

Issue 1: No degradation observed in acidic or basic conditions.

  • Possible Cause: The benzohydrazide functional group in 3-Methoxy-2-methylbenzohydrazide may be relatively stable to hydrolysis under the initial conditions tested.

  • Troubleshooting Steps:

    • Increase Stress Level: If initial studies were conducted at mild conditions (e.g., 0.1 N HCl/NaOH at 40°C), increase the acid/alkali concentration (e.g., to 1 N) and/or the temperature (e.g., reflux for an extended period).

    • Extended Duration: Increase the duration of the study to allow for slower degradation to occur.

    • Analytical Method Verification: Ensure your analytical method is capable of detecting small changes in the parent compound and potential degradants.

Issue 2: Complete degradation observed, making it difficult to identify primary degradants.

  • Possible Cause: The conditions are too harsh, leading to rapid and extensive degradation.

  • Troubleshooting Steps:

    • Reduce Stress Level: Decrease the acid/alkali concentration (e.g., from 1 N to 0.1 N or 0.01 N), lower the temperature, and shorten the exposure time.

    • Time-Point Analysis: Take samples at multiple, early time points to capture the formation of primary degradation products before they degrade further.[5]

Potential Hydrolytic Degradation Pathway:

Under acidic or basic conditions, the primary site of hydrolytic cleavage is expected to be the amide bond of the benzohydrazide.

3-Methoxy-2-methylbenzohydrazide 3-Methoxy-2-methylbenzohydrazide 3-Methoxy-2-methylbenzoic_acid 3-Methoxy-2-methylbenzoic_acid 3-Methoxy-2-methylbenzohydrazide->3-Methoxy-2-methylbenzoic_acid Hydrolysis (Acid or Base) tert-Butylhydrazine tert-Butylhydrazine 3-Methoxy-2-methylbenzohydrazide->tert-Butylhydrazine Hydrolysis (Acid or Base)

Caption: Potential hydrolytic degradation of 3-Methoxy-2-methylbenzohydrazide.

Oxidative Stability

Issue: Unexpected or multiple degradation peaks are observed upon oxidation.

  • Possible Cause: The hydrazide moiety is susceptible to oxidation, potentially leading to several products.[6] Benzohydrazides can be oxidized to their corresponding carboxylic acids.[7]

  • Troubleshooting Steps:

    • Control of Oxidant Concentration: Use a lower concentration of the oxidizing agent (e.g., hydrogen peroxide) to control the rate of degradation and favor the formation of primary oxidation products.

    • Inert Atmosphere: For comparison, run a control experiment under an inert atmosphere (e.g., nitrogen) to confirm that the degradation is indeed oxidative.[6]

    • Identification of Degradants: Utilize techniques like LC-MS/MS to identify the mass of the degradation products and propose their structures.[8] The expected primary oxidation product is 3-Methoxy-2-methylbenzoic acid.[7]

Photostability

Issue: The solid drug substance shows significant degradation upon exposure to light.

  • Possible Cause: The molecule possesses chromophores that absorb UV or visible light, leading to photodegradation. Benzohydrazide derivatives can be susceptible to photodegradation.

  • Troubleshooting Steps:

    • Confirm with a Dark Control: Always include a sample protected from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photodegradation.[9]

    • Wavelength-Specific Degradation: If possible, expose the sample to specific wavelengths of light to determine the most damaging range.

    • Packaging Simulation: Test the drug substance in various types of packaging (e.g., amber glass, opaque containers) to find a suitable light-protective solution.[3]

ICH Recommended Photostability Exposure: [9]

  • Overall illumination of not less than 1.2 million lux hours.

  • Integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

Thermal Stability

Issue: Melting or discoloration of the sample at elevated temperatures.

  • Possible Cause: The compound may have a low melting point or undergo thermal decomposition.

  • Troubleshooting Steps:

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the melting point and any thermal events (e.g., decomposition) of the drug substance.

    • Incremental Temperature Studies: Conduct thermal stability studies at several temperatures, typically in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C), to establish a degradation profile as a function of temperature.[1]

    • Humidity Control: For solid-state thermal stability, it is also important to control and monitor humidity, as it can influence degradation rates.[3]

Summary of Stability Testing Conditions and Potential Outcomes

Stress ConditionTypical Experimental ParametersPotential Primary Degradation Product(s)Key Troubleshooting Focus
Acidic Hydrolysis 0.1 N - 1 N HCl, 40°C - Reflux3-Methoxy-2-methylbenzoic acid, tert-ButylhydrazineControl of acid concentration and temperature
Basic Hydrolysis 0.1 N - 1 N NaOH, 40°C - Reflux3-Methoxy-2-methylbenzoic acid, tert-ButylhydrazineControl of base concentration and temperature
Oxidation 3-30% H₂O₂, Room Temperature3-Methoxy-2-methylbenzoic acidControl of oxidant concentration
Photostability ≥ 1.2 million lux hours, ≥ 200 Wh/m²Photodegradants (structure dependent)Use of dark control, appropriate packaging
Thermal (Solid) 50°C, 60°C, 70°CThermally induced degradantsIncremental temperature studies, humidity control

Experimental Protocols

General Protocol for Forced Degradation

This protocol outlines a general workflow for conducting forced degradation studies on 3-Methoxy-2-methylbenzohydrazide.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 3-Methoxy-2-methylbenzohydrazide in a suitable solvent (e.g., Methanol) Hydrolysis Hydrolysis (Acid, Base, Neutral) Stock_Solution->Hydrolysis Oxidation Oxidation (e.g., H2O2) Stock_Solution->Oxidation Photostability Photostability (UV/Vis Light) Stock_Solution->Photostability Thermal Thermal (Elevated Temperature) Stock_Solution->Thermal Time_Points Sample at Various Time Points Hydrolysis->Time_Points Oxidation->Time_Points Photostability->Time_Points Thermal->Time_Points Neutralization Neutralize Acid/Base Samples Time_Points->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Neutralization->HPLC_Analysis Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance

Caption: General workflow for forced degradation studies.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying 3-Methoxy-2-methylbenzohydrazide from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Detector: UV detector at a wavelength determined by the UV spectrum of the parent compound, and a Mass Spectrometer (MS) for identification of unknowns.[8][10]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

References

  • Benchchem. (n.d.). N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | 163336-50-3.
  • MDPI. (2020, January 12). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • SlidePlayer. (n.d.). Stability testing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • University of Pretoria. (n.d.). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE FOR STABILITY DATA. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-2-methylbenzohydrazide (C9H12N2O2). Retrieved from [Link]

  • ResearchGate. (2026, March 7). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, March 29). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • AERU. (2023, June 7). N-(3-carboxy-5-methylbenzoyl)-N-tert-butylhydrazine) (Ref: RH 131154). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for MTZ degradation in the photo-Fenton process. Retrieved from [Link]

Sources

Optimization

troubleshooting unexpected results in experiments with 3-Methoxy-2-methylbenzohydrazide

Welcome to the Technical Support Center for 3-Methoxy-2-methylbenzohydrazide and its derivatives (such as N'-tert-butyl-3-methoxy-2-methylbenzohydrazide). This compound is a critical, sterically hindered building block p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxy-2-methylbenzohydrazide and its derivatives (such as N'-tert-butyl-3-methoxy-2-methylbenzohydrazide). This compound is a critical, sterically hindered building block primarily utilized in the synthesis of diacylhydrazine-class ecdysone receptor agonists, such as the insecticide Methoxyfenozide [1].

Due to the unique electronic effects of the 3-methoxy group and the severe steric hindrance imposed by the ortho-methyl group, researchers frequently encounter unexpected analytical results, stalled coupling reactions, and diacylation impurities. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your workflows.

Section 1: Synthesis & Intermediate Isolation

Q: Why is my yield of the mono-acylated intermediate (N'-tert-butyl-3-methoxy-2-methylbenzohydrazide) low, with LC-MS showing high amounts of a diacyl byproduct?

The Causality: The reaction between 2-methyl-3-methoxybenzoyl chloride and tert-butylhydrazine is highly exothermic. If the temperature rises above 0 °C, the kinetic control of the reaction is lost. Despite the steric shielding provided by the 2-methyl group, the newly formed mono-hydrazide remains nucleophilic. Excess localized concentrations of the acid chloride will rapidly react with the mono-hydrazide to form an unwanted N,N'-diacylhydrazine byproduct.

The Solution: Implement a strictly controlled biphasic Schotten-Baumann reaction system. By maintaining the reaction between -6 °C and -5 °C and utilizing a controlled dropwise addition of the acid chloride, you ensure that the primary amine of the hydrazine reacts selectively while the aqueous base continuously neutralizes the HCl byproduct, preventing the protonation and deactivation of the unreacted hydrazine [1].

Protocol 1: Optimized Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

Self-Validating Step: The reaction's success is validated by the clear phase separation at the end of the reaction; a persistent emulsion indicates poor pH control or thermal runaway.

  • Preparation: In a jacketed reaction vessel, suspend tert-butylhydrazine hydrochloride (1.05 eq) in 1,2-dichloroethane.

  • Thermal Control: Circulate chilled brine to cool the mixture strictly to between -6 °C and -5 °C.

  • Basification: Slowly add aqueous NaOH (2.0 eq) dropwise. Validation: Ensure the internal temperature does not exceed -2 °C during addition.

  • Acylation: Add 2-methyl-3-methoxybenzoyl chloride (1.0 eq) dropwise over 2 hours, maintaining the temperature below 0 °C.

  • Phase Separation: Stir for 1 hour post-addition. Add deionized water to dissolve precipitated salts. Halt agitation and allow the layers to separate.

  • Isolation: Extract the lower organic layer. Distill the 1,2-dichloroethane at 75–85 °C under normal pressure. Dissolve the resulting residue immediately in toluene for downstream coupling [1].

Section 2: Downstream Coupling (Methoxyfenozide Synthesis)

Q: During the second acylation step with 3,5-dimethylbenzoyl chloride, the reaction stalls at 60% conversion. How can I drive it to completion?

The Causality: The secondary amine on the N'-tert-butyl-3-methoxy-2-methylbenzohydrazide intermediate is severely hindered by both the bulky tert-butyl group and the adjacent ortho-methyl substituted aromatic ring. This steric bulk dramatically increases the activation energy required for the nucleophilic attack on the incoming 3,5-dimethylbenzoyl chloride. If the pH drops during the reaction, the secondary amine becomes protonated, completely halting the reaction.

The Solution: Maintain a slightly alkaline pH throughout the addition using a simultaneous, dual-feed dropwise addition of the acid chloride and NaOH.

Protocol 2: Biphasic Acylation to Methoxyfenozide
  • Setup: Transfer the toluene solution of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (from Protocol 1) into a reactor and cool to < 0 °C.

  • Dual-Feed Addition: Simultaneously add 3,5-dimethylbenzoyl chloride (1.1 eq) and 20% NaOH (aq) dropwise.

  • pH Monitoring: Self-Validating Step: Use an in-line pH probe to ensure the aqueous phase remains between pH 8.0 and 9.5. If the pH drops below 7.5, pause the acid chloride feed until the base catches up.

  • Maturation: Stir for 7–9 hours at room temperature.

  • Purification: Separate the layers, distill off the toluene at 100–120 °C, and recrystallize the crude solid from a methanol/water azeotropic mixture to yield pure Methoxyfenozide [1].

Section 3: Analytical Troubleshooting (NMR & Chromatography)

Q: My 1 H-NMR spectrum of the purified benzohydrazide intermediate shows peak doubling for the tert-butyl group and aromatic protons. Does this mean my sample is impure?

The Causality: Peak doubling is a classic hallmark of sterically hindered benzohydrazides. The ortho-methyl group restricts the free rotation around the C–N amide bond. On the NMR timescale at room temperature, this restricted rotation results in the observation of distinct cis and trans conformers (rotamers) [2]. This is often misdiagnosed as an impurity.

The Solution: Perform Variable-Temperature NMR (VT-NMR). If the peaks are rotamers, they will coalesce into single, sharp peaks as the thermal energy overcomes the rotational barrier.

Quantitative Troubleshooting Data
Analytical TargetExpected ObservationTroubleshooting IndicatorPotential Cause / Diagnosis
LC-MS (ESI+) m/z 237.16[M+H] + m/z 385.21 [M+H] + Diacylation (Thermal runaway or excess acid chloride)
1 H-NMR (DMSO- d6​ ) Singlet at ~1.4 ppm (t-butyl)Two singlets at ~1.3 and ~1.5 ppmAmide rotamers (Confirm via VT-NMR at 90 °C)
Reaction Mixture Clear biphasic separationPersistent, milky emulsionInsufficient pH control / Salt saturation in aqueous phase
FT-IR Sharp N-H stretch (~3300 cm −1 )Absence of N-H stretchComplete over-acylation of the hydrazine moiety

Visualizations

Synthetic Workflow & Bottlenecks

G A tert-Butylhydrazine Hydrochloride C N'-tert-butyl-3-methoxy- 2-methylbenzohydrazide (Intermediate) A->C NaOH, -5°C Biphasic B 2-Methyl-3-methoxybenzoyl Chloride B->C Dropwise Addition E Methoxyfenozide (Final Product) C->E Toluene, <0°C Steric Bottleneck D 3,5-Dimethylbenzoyl Chloride D->E NaOH (aq) Dual-Feed

Caption: Synthetic workflow for Methoxyfenozide via the 3-methoxy-2-methylbenzohydrazide intermediate.

NMR Diagnostic Logic Tree

G Issue Issue: Peak Doubling in 1H-NMR for Benzohydrazide Check Are peak integrations proportionally identical? Issue->Check Impurity Action: Run LC-MS. Likely Diacyl Impurity. Check->Impurity No Rotamer Diagnosis: Amide Rotamers (Due to ortho-methyl steric hindrance) Check->Rotamer Yes VTNMR Validation: Run VT-NMR at 90°C. Peaks will coalesce. Rotamer->VTNMR

Caption: Diagnostic logic tree for resolving unexpected NMR peak doubling in sterically hindered benzohydrazides.

References

  • N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | C13H20N2O2 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Methoxyfenozide - mzCloud Spectral Database. mzCloud. Available at:[Link]

Troubleshooting

side reactions in the synthesis of 3-Methoxy-2-methylbenzohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 3-Methoxy-2-methylbenzohydrazide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 3-Methoxy-2-methylbenzohydrazide . This compound is a critical building block in the development of agrochemicals (such as the ecdysone receptor agonist methoxyfenozide) and various pharmaceutical libraries[1].

Synthesizing benzohydrazides seems straightforward on paper—typically involving the hydrazinolysis of an ester or the reaction of an acyl chloride with hydrazine[2]. However, in practice, researchers frequently encounter yield-killing side reactions, primarily over-acylation (diacylhydrazine formation) and substrate hydrolysis[3]. This guide is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure reproducible, high-yield syntheses.

Visualizing the Synthesis and Side Reaction Pathways

G A 3-Methoxy-2-methylbenzoic acid (Starting Material) B Methyl 3-methoxy-2-methylbenzoate (Ester Intermediate) A->B MeOH, H2SO4 (Esterification) C 3-Methoxy-2-methylbenzoyl chloride (Acyl Chloride Route) A->C SOCl2 (Chlorination) D 3-Methoxy-2-methylbenzohydrazide (Target Product) B->D NH2NH2·H2O, EtOH/MeOH (Hydrazinolysis) F 3-Methoxy-2-methylbenzoic acid (Hydrolysis Side Product) B->F H2O, heat (Ester Hydrolysis) C->D NH2NH2, low temp (Fast, hard to control) E 1,2-Bis(3-methoxy-2-methylbenzoyl)hydrazine (Diacylhydrazine Side Product) C->E Highly reactive electrophile D->E Excess Acyl Chloride/Ester (Over-acylation)

Reaction pathways for 3-Methoxy-2-methylbenzohydrazide and key side reactions.

Section 1: Fundamentals & Causality (FAQs)

Q: Why is the methyl ester route preferred over the acyl chloride route for synthesizing the mono-hydrazide? A: While 3-methoxy-2-methylbenzoyl chloride is highly reactive, this reactivity is exactly what makes it problematic for mono-hydrazide synthesis. The acyl chloride reacts rapidly with hydrazine, but the resulting 3-methoxy-2-methylbenzohydrazide remains nucleophilic. Because the acyl chloride is an aggressive electrophile, it will readily react with the newly formed hydrazide, producing the unwanted sym-1,2-diaroylhydrazine (diacylhydrazine) side product[2]. By converting the starting carboxylic acid to a methyl ester first, we dampen the electrophilicity of the carbonyl carbon. The ester reacts selectively with the highly nucleophilic hydrazine but is generally too unreactive to significantly acylate the bulkier, less nucleophilic mono-hydrazide product under controlled conditions[4].

Q: What causes the ester to hydrolyze back to 3-methoxy-2-methylbenzoic acid during hydrazinolysis? A: Hydrazinolysis is typically performed using hydrazine hydrate (NH₂NH₂·H₂O), which introduces a stoichiometric amount of water into the system[3]. At elevated temperatures (refluxing ethanol or methanol), and especially if the hydrazine concentration drops due to evaporation or consumption, this water acts as a competing nucleophile. The hydroxide/water attacks the ester carbonyl, leading to competitive hydrolysis back to the unreactive carboxylic acid.

Section 2: Troubleshooting Guide

Troubleshooting Start Analyze Crude Product (LC-MS / TLC) Mass1 m/z = 328 (Diacylhydrazine) Start->Mass1 Mass2 m/z = 166 (Hydrolyzed Acid) Start->Mass2 Mass3 m/z = 180 (High Rf) (Unreacted Ester) Start->Mass3 Mass4 m/z = 180 (Low Rf) (Target Hydrazide) Start->Mass4 Sol1 Action: Increase NH2NH2 excess, use inverse addition. Mass1->Sol1 Sol2 Action: Ensure anhydrous solvent, check NH2NH2 quality. Mass2->Sol2 Sol3 Action: Extend reflux time, switch to Methanol. Mass3->Sol3 Sol4 Proceed to Crystallization Mass4->Sol4

Analytical logic tree for resolving side reactions in benzohydrazide synthesis.

Issue 1: High levels of the diacylhydrazine side product (m/z 328).

  • Symptom: A highly insoluble white precipitate forms early in the reaction, and LC-MS shows a mass of 328 Da.

  • Root Cause: The local concentration of the ester/acyl chloride is too high relative to the hydrazine, allowing the mono-hydrazide product to compete as a nucleophile.

  • Resolution: Employ inverse addition . Dissolve the hydrazine hydrate in the solvent and add the methyl 3-methoxy-2-methylbenzoate dropwise to ensure hydrazine is always in vast excess. Maintain a minimum of 5 to 8 equivalents of hydrazine hydrate.

Issue 2: Incomplete conversion / Unreacted starting material.

  • Symptom: TLC shows a persistent starting material spot.

  • Critical Analytical Note: Both the methyl ester and the target hydrazide have a nominal mass of 180 Da. Do not rely solely on low-resolution MS to monitor this reaction!

  • Resolution: Differentiate the ester and hydrazide using TLC (the hydrazide will be significantly more polar) or High-Resolution Mass Spectrometry (HRMS). If the ester is unreacted, switch your solvent from ethanol to methanol. Methanol has a higher polarity and often accelerates the hydrazinolysis of sterically hindered ortho-substituted esters like the 2-methylbenzoate system.

Issue 3: Formation of 3-Methoxy-2-methylbenzoic acid (m/z 166).

  • Symptom: The reaction stalls, and an acidic side product is isolated during aqueous workup.

  • Root Cause: Water from the hydrazine hydrate is hydrolyzing the ester.

  • Resolution: Ensure the reaction solvent is strictly anhydrous. If hydrolysis persists, increase the equivalents of hydrazine hydrate to outcompete the water nucleophilicity kinetically.

Section 3: Quantitative Data & Analytical Markers

Accurate analytical tracking is the foundation of a self-validating protocol. Use the table below to distinguish your target product from common side reactions.

CompoundRoleNominal MassExact Mass (HRMS)TLC Polarity (Silica)Mitigation Strategy
Methyl 3-methoxy-2-methylbenzoate Intermediate180 Da180.0786Low (High Rf)Ensure complete conversion via excess hydrazine.
3-Methoxy-2-methylbenzohydrazide Target Product180 Da180.0899High (Low Rf)N/A
3-Methoxy-2-methylbenzoic acid Side Product (Hydrolysis)166 Da166.0630Medium (Streaks)Minimize water; use high-purity solvents.
1,2-Bis(3-methoxy-2-methylbenzoyl)hydrazine Side Product (Over-acylation)328 Da328.1423Medium-LowUse inverse addition; maintain hydrazine excess.

Section 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 3-methoxy-2-methylbenzoate (Esterification)
  • Setup: In a dry, round-bottom flask, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

    • Validation Check: The solution should remain clear; any immediate dark discoloration indicates contaminated glassware or degraded starting material.

  • Reaction: Attach a reflux condenser and heat to 65 °C for 12 hours.

  • Monitoring: Check by TLC (Hexanes:EtOAc 4:1). The acid (streaking near the baseline) must disappear completely, replaced by a high-Rf UV-active spot.

  • Workup: Concentrate the methanol under reduced pressure. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄, filter, and concentrate to yield the ester.

Protocol B: Hydrazinolysis to 3-Methoxy-2-methylbenzohydrazide
  • Setup: In a round-bottom flask, add hydrazine monohydrate (8.0 eq) to anhydrous methanol (0.3 M relative to the ester).

    • Causality Note: The 8-fold excess is critical to kinetically suppress diacylhydrazine formation[3].

  • Inverse Addition: Dissolve the methyl 3-methoxy-2-methylbenzoate (1.0 eq) in a minimal amount of methanol. Add this solution dropwise to the stirring hydrazine solution at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (65 °C) for 16-24 hours[4].

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1).

    • Validation Check: The ester (Rf ~0.9) must be completely consumed, replaced by the highly polar hydrazide (Rf ~0.2). If the ester persists after 24h, add 2.0 more eq of hydrazine hydrate and continue refluxing.

  • Isolation: Cool the reaction to room temperature. The target hydrazide often precipitates directly from the methanolic solution upon cooling. If not, concentrate the mixture under reduced pressure to half its volume and add ice-cold water to induce precipitation.

  • Purification: Filter the white solid and wash with cold water, followed by a small amount of cold diethyl ether to remove any trace diacylhydrazine or unreacted ester. Dry under vacuum.

References

  • Organic Chemistry Portal. "Synthesis of Hydrazine Derivatives (Hydrazides)." Available at:[Link]

  • MDPI. "Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study." Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-Methoxy-2-methylbenzohydrazide Production

From the Desk of the Senior Application Scientist Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-Methoxy-2-methylbenzohydrazide from a milligram-scale discovery laboratory to a m...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-Methoxy-2-methylbenzohydrazide from a milligram-scale discovery laboratory to a multi-kilogram pilot plant introduces complex challenges in heat transfer, byproduct mitigation, and hazardous reagent handling.

To ensure high yields and regulatory compliance, we utilize a validated two-step workflow: Fischer esterification followed by hydrazinolysis. This guide is structured to explain the causality behind every engineering choice and provides self-validating protocols to ensure your scale-up campaign is safe, reproducible, and analytically sound.

Process Workflow & Logical Relationships

G N1 3-Methoxy-2-methylbenzoic acid N2 Esterification (MeOH, H+ Catalyst) N1->N2 N3 Methyl 3-methoxy-2-methylbenzoate N2->N3 N4 Hydrazinolysis (N2H4·H2O, EtOH) N3->N4 N5 Crude 3-Methoxy-2-methylbenzohydrazide N4->N5 N6 Recrystallization (Controlled Cooling) N5->N6 N7 Pure 3-Methoxy-2-methylbenzohydrazide N6->N7

Two-step scalable synthesis of 3-Methoxy-2-methylbenzohydrazide.

Core Protocol & Methodology: A Self-Validating System
Step 1: Synthesis of Methyl 3-methoxy-2-methylbenzoate
  • Mechanistic Rationale : Direct amidation of a carboxylic acid with hydrazine requires expensive coupling reagents that are cost-prohibitive at scale. Converting the acid to a methyl ester provides a highly reactive electrophile for subsequent nucleophilic acyl substitution.

  • Step-by-Step Protocol :

    • Charge a 50 L glass-lined reactor with1 (5.0 kg, 30.1 mol) and anhydrous methanol (25 L)[1].

    • Add concentrated H₂SO₄ (0.5 L) dropwise while maintaining the internal temperature below 30°C to prevent ether cleavage.

    • Heat the mixture to reflux (65°C) for 12 hours.

    • Self-Validation Checkpoint : Monitor the reaction via HPLC. The esterification is considered complete when the Area Under Curve (AUC) of the starting acid is <1%. Visually, the dissolution of the suspended acid into a clear, homogenous solution indicates progression.

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Quench with saturated aqueous NaHCO₃ (10 L) to neutralize the acid catalyst, extract with ethyl acetate (2 x 10 L), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Hydrazinolysis to 3-Methoxy-2-methylbenzohydrazide
  • Mechanistic Rationale : Hydrazine hydrate is a potent alpha-effect nucleophile. Using a slight stoichiometric excess (1.2–1.5 equivalents) drives the equilibrium forward and prevents the newly formed benzohydrazide from acting as a nucleophile against unreacted ester[2].

  • Step-by-Step Protocol :

    • Dissolve the crude methyl 3-methoxy-2-methylbenzoate (approx. 5.2 kg, 28.8 mol) in absolute ethanol (20 L) in a clean 50 L reactor.

    • Add 3 (64% hydrazine, 2.1 kg, 43.2 mol) slowly over 1 hour at room temperature[3].

    • Heat the reaction mixture to 75–80°C and stir for 6–8 hours.

    • Self-Validation Checkpoint : The reaction will initially be mildly exothermic. As the product forms, it will reach supersaturation in ethanol, resulting in the precipitation of a dense white solid. Filter a 1 mL aliquot, wash, and check the melting point to validate crude purity before initiating bulk cooling.

    • Cool the reactor to 5°C at a controlled rate of 10°C/hour.

    • Filter the solid, wash thoroughly with cold ethanol (5 L) and chilled water (10 L) to remove unreacted hydrazine. Recrystallize from an ethanol/water mixture to achieve >99% purity[3].

Quantitative Data & Scale-Up Metrics

The following table summarizes the critical parameter shifts required when moving from a 10-gram laboratory synthesis to a 5-kilogram pilot scale.

ParameterLaboratory Scale (10 g)Pilot Scale (5 kg)Causality / Impact
Hydrazine Equivalents 3.0 eq1.2 - 1.5 eqMassive excess is economically unviable at scale. 1.2-1.5 eq balances yield while minimizing diacylhydrazine byproduct formation[2].
Reaction Temperature 80°C (Reflux)75 - 80°CStrict temperature control at scale prevents hydrazine degradation and limits thermodynamic side reactions[3].
Solvent Volume 10 Volumes4 VolumesReducing solvent volume at scale improves volumetric productivity and maximizes crystallization yield.
Cooling Rate Crash cooling (Ice bath)10°C / hourControlled cooling prevents impurity occlusion in the crystal lattice and improves filtration times.
Expected Yield 92%85 - 88%Slight reduction accounts for mechanical losses during filtration and reactor transfers at scale.
Troubleshooting Guide & FAQs

Q1: My hydrazinolysis reaction is stalling at 70% conversion. How can I drive it to completion without increasing the temperature? Analyst Insight: Stalled reactions in ester hydrazinolysis often result from the accumulation of the alcohol byproduct (methanol) or insufficient nucleophile concentration. Solution: As the reaction proceeds, methanol is generated. In a pilot reactor, applying a slight vacuum to continuously perform 2 of the methanol shifts the chemical equilibrium toward the hydrazide product, dramatically improving the yield without requiring additional heat[2].

Q2: I am detecting a significant impurity at a higher molecular weight by LC-MS. What is it, and how do I prevent it? Analyst Insight: This is the symmetrical N,N'-diacylhydrazine byproduct. It forms when your primary product, 3-methoxy-2-methylbenzohydrazide, acts as a nucleophile and attacks another molecule of the unreacted methyl ester. Solution:

  • Order of Addition: Always add the ester solution to the hydrazine hydrate solution. This ensures that hydrazine is always in a vast stoichiometric excess relative to the ester during the critical initial mixing phase.

  • Purification: If formed, this byproduct is highly insoluble. It can often be removed by hot filtration of the reaction mixture before cooling to crystallize the desired mono-hydrazide[3].

Q3: The product precipitates as a fine powder that completely clogs the filter dryer. How can I improve the crystal habit? Analyst Insight: Rapid precipitation (crash cooling) leads to high nucleation rates and microscopic crystal sizes, causing severe filtration bottlenecks at scale. Solution: Implement a seeding protocol. Initiate cooling and hold the temperature at the metastable zone (typically around 60°C). Introduce 1% wt/wt of pure 3-methoxy-2-methylbenzohydrazide seed crystals, then implement a linear cooling ramp of 10°C/hour down to 5°C. This promotes crystal growth over secondary nucleation, yielding larger, easily filterable needles.

Safety & Reagent Handling FAQs

Q4: Hydrazine hydrate is highly toxic and poses an explosion risk. What are the specific safety protocols for a 5 kg scale-up? Analyst Insight: Hydrazine hydrate is a severe hepatotoxin, a suspected carcinogen, and a highly reactive reducing agent. It must be handled with strict engineering controls. Solution:

  • Inert Atmosphere: Always operate the reactor under a strict nitrogen or argon blanket. Hydrazine vapors can form explosive mixtures with air.

  • Quenching Spills: Keep a 5% sodium hypochlorite (bleach) solution readily available. Bleach safely oxidizes hydrazine to nitrogen gas and water. Caution: Do not use concentrated bleach, as the exothermic reaction can be violent.

  • Scrubbing: Vent the reactor through a dilute acid scrubber (e.g., 1M HCl) to capture any volatilized hydrazine before it reaches the environment[3].

Comprehensive References
  • Title: CN103408454A - Preparation method of hydrazide compound Source: Google Patents URL:

  • Title: Synthesis and bioactivity of benzohydrazide derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the bioactivity of 3-Methoxy-2-methylbenzohydrazide with other benzohydrazides

An in-depth technical analysis of benzohydrazide pharmacophores reveals a highly versatile scaffold capable of divergent biological activities depending on its functionalization. As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of benzohydrazide pharmacophores reveals a highly versatile scaffold capable of divergent biological activities depending on its functionalization. As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity of 3-Methoxy-2-methylbenzohydrazide —a critical precursor for diacylhydrazine-class insect growth regulators—against other prominent benzohydrazide derivatives utilized in oncology and agricultural pathology.

By analyzing their distinct mechanisms of action, quantitative potency, and the experimental protocols used to validate them, this guide provides a comprehensive framework for researchers and drug development professionals.

Mechanistic Divergence of Benzohydrazide Derivatives

The benzohydrazide core (-CONH-NH-) is a privileged structure in medicinal and agricultural chemistry. Minor structural modifications dictate whether the molecule acts as a nuclear receptor agonist, a kinase inhibitor, or a mitochondrial disruptor.

  • 3-Methoxy-2-methylbenzohydrazide (Diacylhydrazines): 3-Methoxy-2-methylbenzohydrazide is the foundational building block for methoxyfenozide, a non-steroidal ecdysone receptor (EcR) agonist[1]. These derivatives bind to the EcR/USP (ultraspiracle) heterodimer in arthropods. Notably, they displace structural water molecules within the ligand-binding pocket, locking the receptor in an active conformation that triggers premature, lethal molting in Lepidopteran pests[2][3].

  • Dihydropyrazole-Benzohydrazides: When the benzohydrazide core is hybridized with a dihydropyrazole ring, the bioactivity shifts toward oncology. These compounds act as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. By competing with ATP at the kinase domain, they block downstream signaling, inducing apoptosis in human cancer cell lines such as A549 (lung) and MCF-7 (breast)[4].

  • Quinazoline-Benzohydrazides: Hybridizing the benzohydrazide scaffold with a 4-aminoquinazoline moiety yields potent agricultural fungicides. These derivatives target Succinate Dehydrogenase (SDH) Complex II in the mitochondrial respiratory chain of phytopathogenic fungi (e.g., Rhizoctonia solani), disrupting electron transport, generating reactive oxygen species (ROS), and destroying cytomembrane integrity[5][6].

G cluster_0 Ecdysone Agonism (Insecticidal) cluster_1 EGFR Inhibition (Oncology) cluster_2 SDH Inhibition (Antifungal) N1 3-Methoxy-2-methylbenzohydrazide (Diacylhydrazine Precursor) N2 Methoxyfenozide N1->N2 N3 EcR/USP Heterodimer (Receptor Activation) N2->N3 N4 Premature Lethal Molting N3->N4 N5 Dihydropyrazole- Benzohydrazides N6 EGFR Tyrosine Kinase (ATP Competition) N5->N6 N7 Apoptosis in Cancer Cells N6->N7 N8 Quinazoline- Benzohydrazides N9 Succinate Dehydrogenase (Mitochondrial Disruption) N8->N9 N10 Fungal Mycelial Death N9->N10

Divergent signaling and target pathways of functionalized benzohydrazide derivatives.

Quantitative Bioactivity Profiles

To objectively evaluate performance, we must compare the binding affinities and effective concentrations of these derivatives across their respective biological models. The table below synthesizes the quantitative data for leading compounds in each class.

Compound Class / DerivativePrimary TargetBioactivity TypeModel Organism / Cell LinePotency (IC₅₀ / EC₅₀)Reference
3-Methoxy-2-methylbenzohydrazide (via Methoxyfenozide)EcR/USP HeterodimerInsecticidal (Molting disruption)Spodoptera exigua (Lepidoptera)High affinity; LC₃₀ induces significant EcRA upregulation[2]
Dihydropyrazole-Benzohydrazide (Compound H20)EGFR Tyrosine KinaseAnticancer (Antiproliferative)Recombinant EGFR / A549 CellsIC₅₀ = 0.08 μM (EGFR) IC₅₀ = 0.46 μM (A549)[4]
Quinazoline-Benzohydrazide (Compound C25)Succinate Dehydrogenase (SDH)Antifungal (Mycelial inhibition)Rhizoctonia solaniEC₅₀ = 0.81 μM (In vitro) IC₅₀ = 10.3 μM (SDH)[5]
Quinazoline-Benzohydrazide (Compound A6)Succinate Dehydrogenase (SDH)Antifungal (Mycelial inhibition)Rhizoctonia solaniEC₅₀ = 0.63–3.82 μM IC₅₀ = 11.02 μM (SDH)[6]

Self-Validating Experimental Protocols

A robust bioactivity claim requires a self-validating experimental design. The following protocols detail how causality is established between the administration of a specific benzohydrazide derivative and its observed phenotypic outcome.

Protocol A: EcR Agonism & Transcriptomic Validation (For 3-Methoxy-2-methylbenzohydrazide derivatives)

Causality Rationale: To prove that methoxyfenozide directly activates the ecdysone pathway rather than causing non-specific toxicity, we must measure the transcriptional upregulation of the target receptor (EcR) and its heterodimeric partner (USP) prior to the onset of lethal molting[2].

  • Cell Culture: Seed Spodoptera frugiperda (Sf9) cells at a density of 1×105 cells/well in Grace’s Insect Medium.

  • Compound Exposure: Treat cells with the test compound at sub-lethal (LC₃₀) concentrations dissolved in 0.1% DMSO. Maintain a 0.1% DMSO vehicle control.

  • RNA Extraction: After 72 hours of exposure, lyse the cells and extract total RNA using the TRIzol reagent method. Assess RNA purity via A260/A280 ratios.

  • cDNA Synthesis & qPCR: Reverse transcribe RNA to cDNA. Perform quantitative real-time PCR (RT-qPCR) using specific primers for EcRA, USP, and downstream response genes (e.g., E74). Normalize expression against a stable housekeeping gene (e.g., GAPDH).

  • Validation: A statistically significant fold-increase in EcRA and USP mRNA relative to the control confirms direct receptor agonism.

Protocol B: EGFR Tyrosine Kinase Inhibition Assay (For Dihydropyrazole-Benzohydrazides)

Causality Rationale: To validate that the antiproliferative effects observed in A549 cells are driven by EGFR inhibition, a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to directly quantify the suppression of kinase phosphorylation[4].

  • Enzyme Preparation: Incubate 0.5 ng of recombinant human EGFR kinase domain with varying concentrations of the test compound (e.g., Compound H20) in a kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA) for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 μM ATP and 2 μM of a biotinylated poly-Glu-Tyr substrate peptide to initiate the phosphorylation reaction.

  • Signal Generation: After 60 minutes, terminate the reaction by adding EDTA. Introduce a Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).

  • Quantification: Measure the TR-FRET signal using a microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the IC₅₀ based on the ratio of 665/615 nm emissions.

Protocol C: Fungal SDH Inhibition Assay (For Quinazoline-Benzohydrazides)

Causality Rationale: Quinazoline-benzohydrazides induce mycelial death. To prove this is driven by the collapse of mitochondrial respiration, mitochondria must be isolated from the pathogen to measure SDH activity directly, eliminating cell-wall penetration variables[5][6].

  • Mitochondrial Isolation: Culture R. solani mycelia in potato dextrose broth (PDB) for 4 days. Harvest, wash, and homogenize the mycelia in a cold extraction buffer. Isolate the mitochondrial fraction via differential centrifugation (10,000 × g for 30 min at 4°C).

  • Assay Setup: Resuspend the mitochondrial pellet in a reaction buffer containing 50 mM potassium phosphate (pH 7.4) and 1 mM KCN (to block Complex IV).

  • Reaction: Add the test compound (e.g., Compound A6), 20 mM succinate (substrate), and 50 μM 2,6-dichlorophenolindophenol (DCPIP) as the artificial terminal electron acceptor.

  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 5 minutes. The rate of absorbance decrease is directly proportional to SDH activity. Calculate the IC₅₀ by comparing the inhibited rates to a solvent control.

High-Throughput Screening & Validation Workflow

When developing novel benzohydrazide libraries, a structured screening pipeline is essential to filter hits based on target specificity and safety.

Workflow Step1 Library Synthesis (Benzohydrazide Derivatives) Step2A EcR Reporter Assay (Sf9 Cells) Step1->Step2A Step2B Kinase Profiling (EGFR TR-FRET) Step1->Step2B Step2C Mycelial Growth Assay (R. solani) Step1->Step2C Step3A Transcriptomic Validation (qPCR) Step2A->Step3A Step3B Cell Viability (MTT Assay) Step2B->Step3B Step3C SDH Enzyme Inhibition Assay Step2C->Step3C Step4 In Vivo Efficacy & Safety Assessment Step3A->Step4 Step3B->Step4 Step3C->Step4

Benzohydrazide bioactivity screening and validation workflow.

Conclusion

The bioactivity of benzohydrazides is dictated by precise functional group substitutions. While 3-Methoxy-2-methylbenzohydrazide is optimized for extreme selectivity against arthropod ecdysone receptors (making it a premier agrochemical intermediate), the broader benzohydrazide scaffold can be tuned via dihydropyrazole or quinazoline additions to achieve nanomolar potency against human kinases or fungal mitochondrial complexes. Understanding the structure-activity relationships (SAR) and employing rigorous, target-specific validation protocols is paramount for advancing these molecules through the development pipeline.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules (PMC).[Link]

  • Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua. Insects (PMC).[Link]

  • Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP. Scientific Reports (PMC).[Link]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Journal of Agricultural and Food Chemistry (ACS).[Link]

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry (PubMed).[Link]

Sources

Comparative

validation of 3-Methoxy-2-methylbenzohydrazide's mechanism of action

An in-depth technical analysis of 3-Methoxy-2-methylbenzohydrazide requires contextualizing it within its primary application: it serves as the critical pharmacophore and synthetic precursor for the diacylhydrazine class...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Methoxy-2-methylbenzohydrazide requires contextualizing it within its primary application: it serves as the critical pharmacophore and synthetic precursor for the diacylhydrazine class of insect growth regulators (IGRs), most notably Methoxyfenozide [1]. For researchers and agrochemical developers, validating the mechanism of action of this scaffold is foundational for understanding how non-steroidal ecdysone receptor (EcR) agonists—also known as Molting Accelerating Compounds (MACs)—disrupt arthropod development.

This guide provides an objective comparison of the 3-Methoxy-2-methylbenzohydrazide derivative (Methoxyfenozide) against alternative pest control chemistries, alongside field-proven experimental protocols for validating its receptor-level and physiological mechanisms.

Mechanistic Overview: The Ecdysone Receptor (EcR) Pathway

The 3-Methoxy-2-methylbenzohydrazide scaffold is designed to mimic the three-dimensional conformation of 20-hydroxyecdysone (20E) , the endogenous insect molting hormone [2].

Unlike natural 20E, which is rapidly degraded by ecdysone oxidase during the molting cycle, diacylhydrazine derivatives are metabolically stable. The compound binds competitively to the ligand-binding domain of the Ecdysone Receptor (EcR). The EcR then forms an obligate heterodimer with the Ultraspiracle (USP) protein (the insect ortholog of the mammalian Retinoid X Receptor). This EcR/USP complex translocates to the nucleus, binds to Ecdysone Response Elements (EcREs) on the DNA, and triggers the premature transcription of molting genes [3].

The causality of lethality lies in the persistence of the signal. Because the synthetic agonist cannot be cleared, the insect is locked in a state of continuous molting gene expression, leading to a premature, incomplete, and ultimately lethal molt (often characterized by "head capsule slippage").

Pathway A 3-Methoxy-2-methylbenzohydrazide (Diacylhydrazine Scaffold) B EcR / USP Heterodimer Complex A->B Ligand Binding C Ecdysone Response Elements (EcRE) on DNA B->C Translocation & Binding D Premature Gene Transcription (Molting Genes) C->D Activation E Incomplete Lethal Molt (Cellular Apoptosis) D->E Physiological Cascade

Caption: Ecdysone Receptor (EcR) activation pathway by the diacylhydrazine scaffold.

Comparative Performance Analysis

To objectively evaluate the efficacy of the 3-Methoxy-2-methylbenzohydrazide scaffold, we must compare its primary commercial derivative (Methoxyfenozide) against both earlier-generation MACs (Tebufenozide, Halofenozide) and alternative IGR classes (such as Chitin Synthesis Inhibitors like Novaluron) [4].

Table 1: Comparative Efficacy and Target Specificity of IGR Alternatives

Compound / ScaffoldChemical ClassPrimary Target OrderEcR Binding Affinity (Relative)Mechanism of ActionEnvironmental Half-Life (Soil)
Methoxyfenozide (3-Methoxy-2-methylbenzohydrazide derivative)DiacylhydrazineLepidopteraHighest EcR Agonist (MAC)~3-5 Days (Rapid dissipation)
Tebufenozide DiacylhydrazineLepidopteraHighEcR Agonist (MAC)~14-30 Days
Halofenozide DiacylhydrazineColeopteraLow (Lep) / High (Col)EcR Agonist (MAC)~45-60 Days
Novaluron BenzoylureaBroad-SpectrumN/AChitin Synthesis Inhibitor~100+ Days

Key Takeaway: The addition of the methoxy group at the 3-position of the benzoyl ring (the distinguishing feature of the 3-Methoxy-2-methylbenzohydrazide scaffold) significantly increases the binding affinity to the Lepidopteran EcR compared to the unsubstituted Tebufenozide, resulting in higher potency and faster environmental degradation [4].

Experimental Validation Protocols

To rigorously validate the mechanism of action of 3-Methoxy-2-methylbenzohydrazide derivatives, researchers must utilize self-validating experimental systems that confirm both molecular binding and the resulting physiological phenotype.

Protocol A: In Vitro Dual-Luciferase Reporter Gene Assay (Molecular Validation)

This assay isolates the receptor activation event from downstream physiological noise, proving direct agonism at the EcR.

Causality & Self-Validation: Why use a dual-luciferase system? The firefly luciferase measures specific EcRE activation, while the Renilla luciferase, driven by a constitutive actin promoter, serves as an internal control. This ensures that any variations in luminescence are causally linked to receptor agonism, eliminating false negatives caused by compound cytotoxicity or poor transfection efficiency.

Step-by-Step Methodology:

  • Cell Culture: Culture Drosophila melanogaster Kc cells or Bombyx mori Bm12 cells in standard Grace's Insect Medium supplemented with 10% FBS at 27°C.

  • Plasmid Co-Transfection: Transfect cells using a lipofection reagent with three plasmids:

    • An expression vector containing the target insect's EcR gene.

    • An expression vector containing the USP gene.

    • A reporter plasmid containing the EcRE sequence upstream of a firefly luciferase gene.

    • Control: Co-transfect with a minimal amount of Renilla luciferase plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions (0.1 nM to 10 µM) of the 3-Methoxy-2-methylbenzohydrazide derivative dissolved in DMSO (final DMSO concentration <0.1%).

  • Incubation & Lysis: Incubate for 24 hours. Lyse the cells using a passive lysis buffer.

  • Quantification: Read firefly luminescence, quench the signal, and read Renilla luminescence. Normalize the firefly signal against the Renilla signal to determine the EC50 value.

Workflow Step1 Transfect Kc Cells (EcR/USP + Reporter) Step2 Compound Incubation (Scaffold Derivatives) Step1->Step2 Step3 Dual-Luciferase Quantification Step2->Step3 Step4 EC50 Determination & Viability Check Step3->Step4

Caption: In vitro reporter assay workflow for validating EcR agonism.

Protocol B: In Vivo Phenotypic Molting Assay (Physiological Validation)

This protocol links the molecular activation observed in Protocol A to the whole-organism lethal phenotype.

Causality & Self-Validation: Why synchronize 3rd instar larvae? The endogenous 20E titer naturally fluctuates throughout an insect's life. Testing specifically during the early 3rd instar—when endogenous 20E is at a baseline trough—ensures that any observed premature molting (head capsule slippage) is strictly caused by the synthetic diacylhydrazine agonist, eliminating false positives from natural molting cycles.

Step-by-Step Methodology:

  • Diet Preparation: Incorporate the 3-Methoxy-2-methylbenzohydrazide derivative into an agar-based artificial insect diet at varying concentrations (e.g., 0.01, 0.1, 1.0, and 10 ppm).

  • Larval Synchronization: Select newly molted, early 3rd instar Spodoptera frugiperda (fall armyworm) larvae. Starve them for 4 hours to ensure immediate feeding upon transfer.

  • Exposure: Transfer larvae individually into 24-well plates containing the treated diet to prevent cannibalism.

  • Phenotypic Observation: Monitor larvae every 12 hours for 72 hours. Score for:

    • Cessation of feeding (usually occurs within 12-24 hours).

    • Double head-capsule formation (the hallmark of premature ecdysis without shedding the old cuticle).

    • Mortality.

  • Data Analysis: Calculate the LC50 (Lethal Concentration) and compare it against the EC50 derived from the in vitro assay to establish the in vitro-in vivo correlation (IVIVC).

References

  • MDPI. "Advances in Control Strategies against Spodoptera frugiperda. A Review."[Link]

  • PubMed. "Effect of Ecdysone Agonists on Vitellogenesis and the Expression of EcR and USP in Codling Moth (Cydia Pomonella)."[Link]

  • RSC Publishing. "Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes: field dissipation, household washing effects, and dietary risk assessment."[Link]

Validation

structure-activity relationship (SAR) studies of 3-Methoxy-2-methylbenzohydrazide analogs

A Comparative Guide to SAR and Efficacy of 3-Methoxy-2-methylbenzohydrazide Analogs as Ecdysone Receptor Agonists Executive Summary The 3-methoxy-2-methylbenzohydrazide scaffold is a privileged structural motif in the de...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to SAR and Efficacy of 3-Methoxy-2-methylbenzohydrazide Analogs as Ecdysone Receptor Agonists

Executive Summary

The 3-methoxy-2-methylbenzohydrazide scaffold is a privileged structural motif in the design of non-steroidal ecdysone receptor (EcR) agonists[1]. Belonging to the dibenzoylhydrazine (DBH) class, these analogs—most notably the commercial insecticide and gene-switch ligand methoxyfenozide —function by mimicking the endogenous insect molting hormone, 20-hydroxyecdysone (20E). This guide provides an objective, data-driven comparison of 3-methoxy-2-methylbenzohydrazide analogs against alternative DBHs and steroidal agonists, detailing the structure-activity relationship (SAR) causality and providing validated experimental protocols for evaluating new analogs.

Mechanistic Causality and SAR Insights

The biological efficacy of DBH analogs is directly governed by their binding affinity to the EcR/Ultraspiracle (USP) heterodimer complex[2]. The EcR ligand-binding pocket (LBP) is highly adaptable, accommodating both bulky steroidal hormones and synthetic DBHs. However, the thermodynamic drivers for binding differ significantly.

  • The B-Ring (3-Methoxy-2-methylbenzoyl moiety): X-ray crystallographic studies reveal that the 2-methyl group provides essential steric hindrance, forcing the two aromatic rings of the DBH scaffold into an orthogonal conformation required for LBP entry[3]. Furthermore, the 3-methoxy group extends deeply into a hydrophobic sub-pocket delineated by helices H7 and H10. In doing so, it displaces a structured water channel that is normally present when the natural ligand (20E) binds. This displacement is a critical entropic driver for the exceptionally high binding affinity of methoxyfenozide[3].

  • The Hydrazine Linker: The tert-butyl group on the nitrogen atom locks the amide conformation, prevents enzymatic degradation, and enhances the lipophilicity required for cellular penetration[1].

  • The A-Ring: Modifications to the A-ring (e.g., 3,5-dimethylbenzoyl) dictate species selectivity. The specific volume of the A-ring determines whether the analog optimally fits Lepidopteran (moth/butterfly) or Coleopteran (beetle) EcR variants[2][4].

EcR_Pathway Ligand 3-Methoxy-2-methylbenzohydrazide Analog (Ligand) Complex Ligand-EcR-USP Heterodimer Complex Ligand->Complex Binds LBP EcR Ecdysone Receptor (EcR) EcR->Complex Dimerizes USP Ultraspiracle Protein (USP) USP->Complex Dimerizes EcRE Ecdysone Response Element (EcRE) Complex->EcRE Binds DNA Transcription Target Gene Transcription (Molting/Reporter Expression) EcRE->Transcription Activates

Mechanism of EcR activation by 3-methoxy-2-methylbenzohydrazide analogs.

Comparative Performance Analysis

To objectively evaluate the 3-methoxy-2-methylbenzohydrazide scaffold, we compare methoxyfenozide against previous-generation DBHs (tebufenozide, halofenozide) and the endogenous steroidal reference (20-hydroxyecdysone). The inclusion of the 3-methoxy-2-methyl B-ring significantly lowers the dissociation constant ( Kd​ ) and enhances in vivo potency.

Table 1: Quantitative Comparison of EcR Agonists

CompoundStructural ClassKey Scaffold FeatureTarget SpecificityBinding Affinity ( IC50​ / Kd​ )Primary Application
Methoxyfenozide DBH3-methoxy-2-methyl B-ring Lepidopteran EcR~0.5 nMAgrochemical / Gene Switch
Tebufenozide DBHUnsubstituted B-ringLepidopteran EcR~1.2 nMAgrochemical
Halofenozide DBH4-chloro A-ringColeopteran EcR~10.0 nMAgrochemical
20-Hydroxyecdysone SteroidPolyhydroxylated steroidPan-arthropod EcR~1.0 - 10.0 nMEndogenous Hormone / Ref.

Data synthesized from comparative binding assays using Sf9 cell nuclear extracts expressing recombinant EcR/USP[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for researchers conducting SAR studies on novel 3-methoxy-2-methylbenzohydrazide analogs.

Protocol A: EcR Radioligand Competitive Binding Assay

This assay determines the inhibition constant ( Ki​ ) of synthesized analogs by measuring their ability to displace a radiolabeled reference agonist ([³H]Ponasterone A) from the EcR/USP complex.

Materials:

  • Sf9 insect cell nuclear extracts (transfected with plasmids encoding species-specific EcR and USP).

  • [³H]Ponasterone A (Radioligand).

  • Test analogs (dissolved in DMSO).

  • Binding Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 10% glycerol.

Step-by-Step Workflow:

  • Extract Preparation: Homogenize transfected Sf9 cells in binding buffer. Centrifuge at 100,000 x g for 30 minutes at 4°C to isolate the nuclear extract containing the EcR/USP heterodimer.

  • Binding Reaction: In a 96-well plate, combine 50 µL of nuclear extract, 10 µL of [³H]Ponasterone A (final concentration ~2 nM), and 10 µL of the test analog at varying concentrations ( 10−11 to 10−5 M).

  • Incubation: Incubate the mixture at 25°C for 2 hours to reach thermodynamic equilibrium. Self-Validation Control: Include wells with excess unlabeled Ponasterone A (10 µM) to determine non-specific binding (NSB).

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Washing: Wash filters three times with 1 mL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Use non-linear regression to determine the IC50​ , and apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[Radioligand]/Kd​) ) to find the binding affinity.

Binding_Assay Prep Prepare EcR/USP Extracts (Sf9 Cells) Incubate Incubate with [³H]PonA + Unlabeled Analog Prep->Incubate Filter Vacuum Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Unbound Radioligand Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki (Cheng-Prusoff) Count->Analyze

Step-by-step workflow for the EcR radioligand competitive binding assay.

Protocol B: In Vivo Reporter Gene Assay (Gene Switch Validation)

While binding affinity ( Ki​ ) proves target engagement, a reporter assay is required to validate the functional transactivation capability (agonist vs. antagonist behavior) of the analog.

  • Cell Culture & Transfection: Culture mammalian HEK-293 cells. Co-transfect cells with a chimeric receptor plasmid (e.g., GAL4-EcR LBD and VP16-RXR) and a reporter plasmid containing the corresponding response element upstream of a Firefly luciferase gene.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the 3-methoxy-2-methylbenzohydrazide analog. Self-Validation Control: Use a vehicle control (0.1% DMSO) and a positive control (Methoxyfenozide).

  • Luminescence Readout: After 24 hours of exposure, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Normalization: Normalize Firefly luciferase activity against a constitutively expressed Renilla luciferase internal control to account for transfection efficiency variations. Calculate the EC50​ for transactivation.

Conclusion

The integration of the 3-methoxy-2-methylbenzohydrazide scaffold into DBH compounds represents a masterclass in rational drug design. By leveraging steric hindrance to lock the active conformation and strategically utilizing a methoxy group to displace LBP water channels, researchers can achieve sub-nanomolar affinities. Future SAR campaigns should utilize the validated protocols above to explore novel A-ring substitutions while retaining the highly optimized 3-methoxy-2-methyl B-ring.

References

  • Structural Relationships and Analogs: N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide. VulcanChem.
  • QSAR and mode of action studies of insecticidal ecdysone agonists. Taylor & Francis.
  • A Comparative Guide to the Bioactivity of a-Benzoyl-2-methylbenzohydrazide and Other Diacylhydrazine Insecticides. Benchchem.
  • In Silico Identification of Chemicals Capable of Binding to the Ecdysone Receptor. Oxford Academic.
  • Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP. PMC - NIH.

Sources

Comparative

A Comparative Analysis of 3-Methoxy-2-methylbenzohydrazide and Established Antimicrobial Agents: A Guide for Researchers

Introduction: The Quest for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among the vari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among the various heterocyclic compounds investigated, benzohydrazide derivatives have emerged as a promising class, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of a specific benzohydrazide derivative, 3-Methoxy-2-methylbenzohydrazide, against established antimicrobial agents.

Due to the limited publicly available data on the specific antimicrobial activity of 3-Methoxy-2-methylbenzohydrazide, this document will leverage published data on structurally similar benzohydrazide and methoxybenzamide compounds to provide a predictive assessment of its potential efficacy. We will compare this profile to that of two widely-used antimicrobial agents: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Fluconazole , a triazole antifungal agent.

This guide is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental protocols to rigorously evaluate the antimicrobial and cytotoxic profile of 3-Methoxy-2-methylbenzohydrazide, present available comparative data for related compounds, and offer insights into the potential mechanisms of action.

Understanding the Chemical Players

3-Methoxy-2-methylbenzohydrazide: This molecule belongs to the benzohydrazide class, which is characterized by a benzene ring attached to a hydrazide group (-CONHNH2). The substitutions on the benzene ring, in this case, a methoxy (-OCH3) group at the 3-position and a methyl (-CH3) group at the 2-position, are expected to modulate its biological activity. While the precise mechanism of action for this specific derivative is uncharacterized, related compounds have been shown to interfere with various cellular processes in microbes.[2]

Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[3][4] This mechanism leads to rapid bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.

Fluconazole: As a triazole antifungal agent, fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[5] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death or growth inhibition.

Head-to-Head: A Framework for Experimental Comparison

To ascertain the true potential of 3-Methoxy-2-methylbenzohydrazide, a series of standardized in vitro experiments are essential. The following protocols provide a robust framework for a direct and objective comparison against established agents like ciprofloxacin and fluconazole.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This is a fundamental measure of an agent's potency.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Reagents:

    • Prepare a stock solution of 3-Methoxy-2-methylbenzohydrazide, ciprofloxacin, and fluconazole in a suitable solvent (e.g., DMSO).

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Result Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

DOT Language Diagram for MIC Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Compound_Prep Prepare Stock Solutions (Test Compound & Controls) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Broth Media Media_Prep->Serial_Dilution Inoculum_Prep Prepare & Standardize Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35-37°C Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

Experimental Protocol:

  • Perform MIC Assay: Follow the protocol for the MIC assay as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates at the appropriate temperature until colonies are visible in the growth control.

  • Result Determination:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

DOT Language Diagram for MBC/MFC Workflow:

MBC_MFC_Workflow MIC_Assay Perform MIC Assay Subculture Subculture from Wells with No Visible Growth MIC_Assay->Subculture Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates Determine_MBC_MFC Determine MBC/MFC (≥99.9% killing) Incubate_Plates->Determine_MBC_MFC

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.

Time-Kill Kinetics Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[7] It is crucial for understanding the pharmacodynamics of a novel compound.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum as described for the MIC assay.

  • Assay Setup:

    • In sterile tubes or flasks, add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the broth medium.

    • Include a growth control (no compound).

    • Inoculate all tubes (except a sterility control) with the microbial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in a suitable buffer.

    • Plate the dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]

DOT Language Diagram for Time-Kill Kinetics Workflow:

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Prepare_Inoculum Prepare Standardized Inoculum Inoculate_Tubes Inoculate Tubes Prepare_Inoculum->Inoculate_Tubes Add_Compound Add Test Compound at Various MIC Multiples Add_Compound->Inoculate_Tubes Time_Points Withdraw Aliquots at Different Time Points Inoculate_Tubes->Time_Points Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate Incubate Plates Plate->Incubate Count_CFU Count Colonies (CFU) Incubate->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for Time-Kill Kinetics Assay.

Cytotoxicity Assay

A crucial aspect of drug development is to ensure that a new compound is selectively toxic to microbes and not to host cells. Cytotoxicity assays evaluate the toxicity of a compound against mammalian cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate media.

  • Assay Setup:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Comparative Data Analysis (Based on Structurally Related Compounds)

Table 1: In Vitro Antibacterial Activity of Benzohydrazide Derivatives and Ciprofloxacin

Compound/DrugOrganismMIC (µg/mL)Reference
Ciprofloxacin S. aureus0.25 - 2.0[9][10]
E. coli≤0.015 - 0.5[11][12]
Various Benzohydrazide Derivatives S. aureus1 - 8[13][14]
E. coli1000 - >1000[15][16]
Ciprofloxacin Hydrazide Derivative S. aureusWeaker than Ciprofloxacin[3]

Analysis: The available data suggests that while some benzohydrazide derivatives show activity against Gram-positive bacteria like S. aureus, their efficacy against Gram-negative bacteria such as E. coli appears to be limited.[13][15] A direct hydrazide derivative of ciprofloxacin showed reduced activity compared to the parent drug.[3] This indicates that while the benzohydrazide scaffold has antimicrobial potential, the specific substitutions on the benzene ring are critical for potent and broad-spectrum activity. The methoxy and methyl groups on 3-Methoxy-2-methylbenzohydrazide may influence its activity, and direct testing is required to confirm this.

Table 2: In Vitro Antifungal Activity of Azole Derivatives and Fluconazole

Compound/DrugOrganismMIC (µg/mL)Reference
Fluconazole C. albicans0.25 - 1.0[5]
A. fumigatus>64[17]
Various Triazole Analogs of Fluconazole C. albicans<0.01 - 250[5][17]

Analysis: Fluconazole is highly effective against many Candida species but has limited activity against molds like Aspergillus.[5][17] The development of fluconazole analogs has shown that modifications to the core structure can significantly enhance potency and spectrum.[5][17] The potential antifungal activity of 3-Methoxy-2-methylbenzohydrazide is unknown and requires experimental validation.

Table 3: Cytotoxicity of Benzohydrazide Derivatives

Compound ClassCell LineIC50 (µM)Reference
Benzohydrazide Derivatives HeLa, A549 (Cancer)Significant cytotoxicity[18]
NL20 (Non-cancerous)Less cytotoxicity[18]
3-Methoxy carbazole MCF-7 (Breast Cancer)Dose-dependent cytotoxicity[19]

Analysis: Studies on various benzohydrazide and methoxy-substituted compounds have shown cytotoxic effects, particularly against cancer cell lines.[2][18][19] Importantly, some derivatives have demonstrated a degree of selectivity, with lower toxicity towards non-cancerous cells.[18] This highlights the critical need to perform cytotoxicity assays on 3-Methoxy-2-methylbenzohydrazide to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Potential Mechanism of Action: An Educated Hypothesis

Based on the literature for related compounds, the antimicrobial activity of benzohydrazide derivatives could be attributed to several mechanisms:

  • Enzyme Inhibition: Benzohydrazides may act as inhibitors of essential microbial enzymes. For example, some derivatives have been shown to target enzymes involved in cell wall synthesis or nucleic acid replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzene ring combined with the polar hydrazide group could allow these molecules to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.

  • Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions required for microbial enzyme function, thereby inhibiting growth.

DOT Language Diagram for Potential Mechanism of Action:

MoA Compound 3-Methoxy-2-methylbenzohydrazide Target1 Enzyme Inhibition (e.g., Cell Wall Synthesis, DNA Replication) Compound->Target1 Target2 Cell Membrane Disruption Compound->Target2 Target3 Metal Ion Chelation Compound->Target3 Outcome Microbial Cell Death or Growth Inhibition Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Potential mechanisms of antimicrobial action for benzohydrazide derivatives.

Conclusion and Future Directions

While direct experimental data on the antimicrobial properties of 3-Methoxy-2-methylbenzohydrazide is currently lacking, the analysis of structurally related compounds suggests that it holds potential as a novel antimicrobial scaffold, particularly against Gram-positive bacteria. However, its efficacy against Gram-negative bacteria and fungi, as well as its cytotoxicity profile, remain to be determined.

The experimental framework provided in this guide offers a clear and robust pathway for the comprehensive evaluation of 3-Methoxy-2-methylbenzohydrazide. By conducting rigorous head-to-head comparisons with established agents like ciprofloxacin and fluconazole, researchers can accurately determine its spectrum of activity, potency, and therapeutic potential. The insights gained from such studies will be invaluable in the ongoing search for new and effective antimicrobial agents to combat the growing threat of drug-resistant infections.

References

  • Effects of Substitution of Carboxyl with Hydrazide Group on Position 3 of Ciprofloxacin on its Antimicrobial and Antitumor Activity. Science Alert. [Link]

  • Synthesis of some NH-derivatives of ciprofloxacin as antibacterial and antifungal agents. Bangladesh Journal of Pharmacology. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]

  • Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis. Springer. [Link]

  • Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. Journal of Umm Al-Qura University for Applied Sciences. [Link]

  • Shows a comparison between test compounds and ciprofloxacin with the size of the inhibition zone of Bacillus (gram +ve) strain of bacteria. ResearchGate. [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. [Link]

  • 3,7-bis-benzylidene hydrazide ciprofloxacin derivatives as promising antiproliferative dual TOP I & TOP II isomerases inhibitors. PubMed. [Link]

  • Antitumor and Antimicrobial Potential of Manganese(II), Nickel(II) and Copper(II) Complexes of 4-Methoxy Benzohydrazide Derived Schiff Base Ligand. Letters in Applied NanoBioScience. [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PMC. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Some New 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37. PMC. [Link]

  • Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. ResearchGate. [Link]

  • Comparison of the Toxicity of Fluconazole and Other Azole Antifungal Drugs to Murine and Human Granulocyte-Macrophage Progenitor Cells in Vitro. PubMed. [Link]

  • Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. PMC. [Link]

  • A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against. Semantic Scholar. [Link]

  • 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-B Signaling Pathway. Semantic Scholar. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. PMC. [Link]

  • Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus. PLOS One. [Link]

  • Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis. MDPI. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • 3-Methoxy-benzohydrazide. PubMed. [Link]

  • Antimicrobial, Time–Kill Kinetics, and Biofilm Inhibition Properties of Diospyros lycioides Chewing Stick Used in Namibia Against Enterococcus faecalis. PMC. [Link]

  • Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect of CaD23. ResearchGate. [Link]

  • (PDF) Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. ResearchGate. [Link]

  • OBSERVATION OF THE ANTIBACTERIAL ACTIVITY AND TIME-KILL KINETICS OF SOME POLYPORES MACROFUNGI EXTRACTS. Marmara Pharmaceutical Journal. [Link]

  • View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology. [Link]

  • Fighting Microbial Infections from Escherichia coli O157:H7: The Combined Use of Three Essential Oils of the Cymbopogon Genus an. UNICAM. [Link]

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Validation

In-Vitro vs. In-Vivo Efficacy of 3-Methoxy-2-methylbenzohydrazide Derivatives: A Translational Guide

As researchers and drug development professionals evaluate the translational potential of novel chemical entities, bridging the gap between isolated receptor kinetics and whole-organism efficacy is paramount. The benzohy...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals evaluate the translational potential of novel chemical entities, bridging the gap between isolated receptor kinetics and whole-organism efficacy is paramount. The benzohydrazide scaffold is a heavily utilized, "privileged" structure in organic synthesis 1. Specifically, 3-Methoxy-2-methylbenzohydrazide serves as the critical precursor and core structural motif for diacylhydrazine-based insect growth regulators, most notably methoxyfenozide 1, .

These derivatives function as non-steroidal ecdysone receptor (EcR) agonists, fundamentally disrupting the molting process in lepidopteran pests like Spodoptera frugiperda [[2]](). This guide objectively compares the in-vitro target engagement of these derivatives against their in-vivo phenotypic outcomes, providing self-validating experimental frameworks for your own laboratory evaluations.

Mechanistic Causality: The Receptor Dynamics

To understand the efficacy of these derivatives, one must first examine the causality at the receptor level. In insect physiology, normal molting is driven by transient, tightly regulated pulses of the natural steroid hormone 20-hydroxyecdysone (20E) [](). 20E binds to the EcR, which forms a functional heterodimer with the Ultraspiracle protein (USP).

When 3-Methoxy-2-methylbenzohydrazide derivatives are introduced, their highly lipophilic tert-butyl groups and methoxy-substituted aromatic rings allow them to dock into the EcR ligand-binding pocket with superior steric complementarity compared to the natural hormone 3. Because these synthetic diacylhydrazines resist endogenous enzymatic degradation, they induce sustained rather than transient receptor activation [[2]](). This unbroken transcriptional cascade forces the insect into a premature, incomplete molt, resulting in fatal head-capsule slippage and starvation.

EcR_Mechanism cluster_0 Ligands Nat 20-Hydroxyecdysone (Natural Hormone) Receptor EcR / USP Heterodimer Nat->Receptor Transient Syn 3-Methoxy-2-methylbenzohydrazide Derivatives Syn->Receptor Sustained DNA Ecdysone Response Elements (EcRE) Receptor->DNA Activation Trans Gene Transcription DNA->Trans Out1 Normal Molting Trans->Out1 Out2 Premature Lethal Molt Trans->Out2

Fig 1. Mechanism of sustained EcR agonism by 3-Methoxy-2-methylbenzohydrazide derivatives.

In-Vitro Efficacy: Isolating Receptor Kinetics

In-vitro evaluation is critical for decoupling intrinsic receptor affinity from pharmacokinetic variables (e.g., gut degradation or cuticular penetration).

Self-Validating Protocol: Dual-Luciferase EcR Reporter Assay in Sf9 Cells

Causality Rationale : We utilize a dual-luciferase system because relying on a single reporter cannot distinguish between true receptor agonism and generalized cellular proliferation or toxicity.

  • Cell Preparation & Transfection : Seed Spodoptera frugiperda (Sf9) cells in 96-well microtiter plates at 5×104 cells/well. Co-transfect the cells with a reporter plasmid containing the Ecdysone Response Element (EcRE) linked to a Firefly luciferase gene, alongside a constitutively active Renilla luciferase plasmid.

    • Self-Validation Mechanism: The Renilla luciferase acts as an internal control for cell viability and transfection efficiency. If the Renilla luminescence signal varies by >15% across technical replicates, the specific well must be discarded to prevent false-negative toxicity readings.

  • Compound Administration : Treat the transfected cells with serial logarithmic dilutions (0.1 nM to 10 µM) of the 3-Methoxy-2-methylbenzohydrazide derivative.

    • Self-Validation Mechanism: Include 20E as a positive control (to establish the maximum physiological response baseline) and 0.1% DMSO as a vehicle negative control.

  • Quantification : After a 24-hour incubation period, lyse the cells and measure luminescence using a dual-injector plate reader. Calculate the EC50 based on the normalized ratio of Firefly to Renilla luminescence.

In-Vivo Efficacy: Bridging the Translation Gap

While in-vitro assays confirm target engagement, in-vivo assays validate the compound's ability to navigate the organism's physiological barriers, such as metabolic resistance and behavioral feeding deterrence 4.

Self-Validating Protocol: Diet-Incorporation Bioassay for S. frugiperda

Causality Rationale : Diet incorporation is preferred over topical application for diacylhydrazines because these compounds are primarily active via ingestion rather than contact exposure, mirroring real-world agricultural application 4.

  • Diet Preparation : Incorporate the synthesized derivatives into an agar-based artificial diet at logarithmic concentrations (e.g., 0.01 to 10 mg/L) while the diet is liquid (~50°C), ensuring homogenous distribution before solidification.

  • Larval Exposure : Transfer synchronized 3rd-instar S. frugiperda larvae into individual diet cups.

    • Causality Rationale: Larvae must be isolated to prevent cannibalism, which would fatally skew mortality data and invalidate the cohort.

  • Phenotypic Scoring : Assess mortality and molting abnormalities (e.g., double head capsules) at 72 and 120 hours post-exposure.

    • Self-Validation Mechanism: A control group fed an untreated, solvent-matched diet must be monitored simultaneously. If this control group exhibits >5% baseline mortality, the entire experimental batch is invalidated due to underlying pathogenic infection or poor environmental rearing conditions.

Data Presentation: In-Vitro vs. In-Vivo Translation

The addition of the methoxy group at the 3-position of the 2-methylbenzohydrazide core drastically increases the lipophilicity and steric complementarity within the EcR binding pocket 3. The table below synthesizes the performance of the 3-Methoxy-2-methylbenzohydrazide derivative (Methoxyfenozide) against the natural hormone and an earlier-generation analog (Tebufenozide).

Compound / LigandIn-Vitro EC50 (Sf9 Cells)In-Vivo LC50 (S. frugiperda)Translation Efficiency
20-Hydroxyecdysone (20E) ~250 nMN/A (Metabolized rapidly)Poor
Tebufenozide ~2.5 nM1.25 mg/LModerate
3-Methoxy-2-methylbenzohydrazide Derivative ~0.5 nM 0.24 mg/L High

Note: Quantitative synthesis is based on established diacylhydrazine structure-activity relationships [[3]](), [[2]]().

References
  • N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | 163336-50-3 | Benchchem Source: Benchchem URL
  • Methoxyfenozide (T3D3880)
  • Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)
  • Advances in Control Strategies against Spodoptera frugiperda.
  • Toxicity and Residual Effect of Toxic Baits on Adults of Spodoptera frugiperda (Lepidoptera: Noctuidae)

Sources

Comparative

Comparative Spectral Analysis of 3-Methoxy-2-methylbenzohydrazide and Its Agrochemical Derivatives

As a Senior Application Scientist specializing in molecular characterization and agrochemical development, I have designed this technical guide to provide a rigorous, comparative analysis of the spectral data for 3-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular characterization and agrochemical development, I have designed this technical guide to provide a rigorous, comparative analysis of the spectral data for 3-Methoxy-2-methylbenzohydrazide . This compound serves as a foundational building block in the synthesis of diacylhydrazine-based insecticides, most notably [1][2].

To fully understand the structural nuances of this pharmacophore, we must evaluate it not in isolation, but in comparison with its direct downstream derivatives: the sterically hindered N'-tert-butyl-3-methoxy-2-methylbenzohydrazide [3] and the final active agrochemical, Methoxyfenozide [4]. This guide synthesizes empirical spectroscopic data, details self-validating experimental protocols, and explains the causality behind our analytical methodologies.

Comparative Spectroscopic Data Analysis

The structural elucidation of substituted benzohydrazides relies heavily on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)[5]. The presence of the electron-donating methoxy group (-OCH₃) and the mildly electron-donating methyl group (-CH₃) on the aromatic ring significantly influences the electronic environment, shifting both NMR resonances and IR stretching frequencies[6].

Quantitative Spectral Comparison

The following tables summarize the key spectroscopic data points, benchmarking the unsubstituted target compound against its functionalized derivatives.

Table 1: Comparative ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Proton Environment3-Methoxy-2-methylbenzohydrazideN'-tert-butyl DerivativeMethoxyfenozide
Aromatic (Ar-H) δ 6.80 - 7.25 (m, 3H)δ 6.85 - 7.30 (m, 3H)δ 6.90 - 7.50 (m, 6H)
Methoxy (-OCH₃) δ 3.82 (s, 3H)δ 3.84 (s, 3H)δ 3.85 (s, 3H)
Aryl-Methyl (-CH₃) δ 2.18 (s, 3H)δ 2.20 (s, 3H)δ 2.22 (s, 3H), δ 2.30 (s, 6H)
tert-Butyl (-C(CH₃)₃) N/Aδ 1.42 (s, 9H)δ 1.45 (s, 9H)
Hydrazide (N-H) δ 4.50 (br s, 2H), 9.45 (br s, 1H)δ 5.10 (br s, 1H), 9.15 (br s, 1H)δ 9.20 (br s, 1H), δ 10.75 (br s, 1H)

Note: The use of DMSO-d₆ is critical here. If CDCl₃ were used, the exchangeable N-H protons would rapidly exchange with trace moisture or acid, broadening or entirely suppressing their signals[7].

Table 2: Comparative FT-IR and LC-MS Data

Property3-Methoxy-2-methylbenzohydrazideN'-tert-butyl DerivativeMethoxyfenozide
Molecular Weight 180.20 g/mol 236.31 g/mol 368.47 g/mol
LC-MS[M+H]⁺ (m/z) 181.2237.3369.2
IR: N-H Stretch ~3310, 3215 cm⁻¹ (Primary & Sec)~3285 cm⁻¹ (Secondary)~3286 cm⁻¹ (Secondary)
IR: C=O Stretch ~1655 cm⁻¹ (Amide I)~1665 cm⁻¹~1695, 1636 cm⁻¹

Mechanistic & Workflow Visualizations

To contextualize the spectral data, we must map the synthetic progression and the logical pathways used for signal assignment.

Synthesis_Workflow A 3-Methoxy-2-methylbenzoic acid B Chlorination (SOCl2) A->B C Acid Chloride Intermediate B->C D Hydrazinolysis (t-BuNHNH2) C->D E N'-tert-butyl Derivative D->E F Acylation (pH Control) E->F G Methoxyfenozide F->G

Fig 1. Synthetic workflow from benzoic acid to methoxyfenozide via hydrazide intermediates.

NMR_Logic Root 1H NMR Spectral Assignment Arom Aromatic Protons (δ 6.8 - 7.5 ppm) Root->Arom Meth Methoxy Protons (δ 3.8 ppm) Root->Meth Aliph Aliphatic Protons (δ 1.4 - 2.3 ppm) Root->Aliph Arom_Det Multiplets Electronic Deshielding Arom->Arom_Det Meth_Det Singlet (3H) O-CH3 Resonance Meth->Meth_Det Aliph_Det1 Aryl-Methyl Singlet (3H, δ 2.2) Aliph->Aliph_Det1 Aliph_Det2 tert-Butyl Singlet (9H, δ 1.4) Aliph->Aliph_Det2

Fig 2. Logical assignment pathway for 1H NMR signals of the substituted benzohydrazide core.

Experimental Methodologies & Self-Validating Protocols

The reliability of spectral data is entirely dependent on the purity of the synthesized compound. Below is the self-validating protocol for generating and characterizing the N'-tert-butyl-3-methoxy-2-methylbenzohydrazide intermediate[6][8].

Protocol 1: Regioselective Hydrazinolysis

Objective: Synthesize the mono-acylated hydrazide while preventing symmetric diacylation. Causality: The use of tert-butylhydrazine introduces severe steric hindrance at one nitrogen atom. This steric bulk directs the incoming electrophile (3-methoxy-2-methylbenzoyl chloride) exclusively to the less hindered, unsubstituted nitrogen, ensuring regioselectivity[9].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.2 equivalents of tert-butylhydrazine hydrochloride in anhydrous toluene under an argon atmosphere.

  • Base Addition: Add 2.5 equivalents of triethylamine (TEA). Causality: TEA serves a dual purpose—it liberates the free hydrazine base and acts as an acid scavenger for the HCl generated during acylation.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-brine bath. Causality: Lowering the thermal energy suppresses the kinetic formation of diacylated byproducts.

  • Acylation: Dropwise, add a solution of 3-methoxy-2-methylbenzoyl chloride (1.0 eq) in toluene over 30 minutes[10].

  • In-Line Validation (TLC): After 2 hours, spot an aliquot on a silica TLC plate (Eluent: 70:30 Hexane/Ethyl Acetate). Stain with ninhydrin. Validation Check: The disappearance of the UV-active acid chloride spot and the appearance of a lower-Rf, ninhydrin-positive (purple) spot confirms the formation of the hydrazide.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol 2: NMR Sample Preparation and Acquisition

Objective: Acquire high-resolution ¹H and ¹³C NMR spectra without solvent interference.

  • Solvent Selection: Dissolve 15 mg of the purified hydrazide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: As mentioned, DMSO-d₆ prevents the rapid proton exchange of the N-H groups, allowing for the observation of the distinct hydrazide singlets at δ 5.10 and δ 9.15[7][11].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift to exactly δ 0.00.

  • Acquisition Parameters: Run a standard 1D ¹H experiment with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sterically crowded tert-butyl protons, ensuring accurate integration (9H).

Conclusion

The spectral data of 3-Methoxy-2-methylbenzohydrazide and its derivatives provide a clear window into the electronic and steric effects governing diacylhydrazine insecticides. The methoxy group acts as a powerful spectroscopic anchor in both NMR (δ ~3.8 ppm) and MS fragmentation, while the strategic introduction of the tert-butyl group alters the hydrogen-bonding network, visible in the shifting of the IR N-H stretching frequencies[6][12]. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity structural characterization necessary for downstream agrochemical development.

References

  • N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | C13H20N2O2 - PubChem. National Institutes of Health (NIH).[Link]

  • Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. MDPI.[Link]

  • Methoxyfenozide - Substance Information. European Chemicals Agency (ECHA).[Link]

  • Methoxyfenozide (209) - Pesticide Residues in Food. Food and Agriculture Organization (FAO). [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies of 3-Methoxy-2-methylbenzohydrazide-Based Compounds

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to its successful and safe development. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to its successful and safe development. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 3-Methoxy-2-methylbenzohydrazide-based compounds. While this scaffold is a key intermediate in the synthesis of the insecticide methoxyfenozide, its potential exploration for therapeutic applications necessitates a rigorous evaluation of its off-target effects in mammalian systems.

Introduction: The Benzohydrazide Scaffold and the Imperative of Selectivity

Benzohydrazides are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and insecticidal properties.[1] The compound 3-Methoxy-2-methylbenzohydrazide serves as a foundational structure for a class of diacylhydrazine insecticides, most notably methoxyfenozide.[2] These insecticides exhibit high selectivity by acting as agonists of the ecdysone receptor, a nuclear receptor crucial for insect molting and development that is absent in vertebrates.[3][4] This inherent selectivity is a cornerstone of their favorable safety profile in non-target species.[5]

However, when considering any chemical scaffold for therapeutic development in humans, a comprehensive assessment of potential cross-reactivity is a critical step to de-risk a program and ensure patient safety. Off-target interactions can lead to unforeseen toxicities or diminished efficacy. This guide outlines a systematic approach to characterizing the selectivity of novel 3-Methoxy-2-methylbenzohydrazide-based compounds.

Comparative Analysis: Learning from Methoxyfenozide's Toxicological Profile

While specific in-vitro cross-reactivity panel data for 3-Methoxy-2-methylbenzohydrazide derivatives against a broad range of human targets is not extensively published, we can draw valuable insights from the comprehensive mammalian toxicology studies conducted on methoxyfenozide. These studies provide a foundational understanding of the potential liabilities of this chemical class.

Table 1: Summary of Mammalian Toxicology Findings for Methoxyfenozide

SpeciesStudy DurationKey FindingsNo Observed Adverse Effect Level (NOAEL)
RatChronicLiver and thyroid toxicity, hemolytic anemia.[6]10.2 mg/kg bw/day[6]
DogChronicMost sensitive species; target organs were the liver and hematopoietic system.[6]106 mg/kg bw/day (proposed)[6]
MouseLong-termLow toxicity, no substance-related adverse effects at the highest dose.[6]>1,020 mg/kg bw/day[6]

These whole-animal studies indicate a generally low acute toxicity profile for methoxyfenozide. However, the observed effects on the liver, thyroid, and red blood cells at higher doses in chronic studies highlight the need for more granular, molecular-level investigations to identify the specific off-targets that may be responsible for these toxicities.

The Cross-Reactivity Screening Cascade: A Strategic Approach

A tiered approach to cross-reactivity profiling is essential for efficient and cost-effective drug development. The following diagram illustrates a logical workflow for assessing the selectivity of a novel 3-Methoxy-2-methylbenzohydrazide-based compound.

cluster_0 Early Stage Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Primary Target Engagement & Potency Assays B Broad Panel In-Vitro Cross-Reactivity Screening A->B High Potency & Initial Selectivity Confirmed C Secondary & Orthogonal Assays for Hit Validation B->C D Cell-Based Functional Assays C->D E In-Vivo Toxicity & Target Engagement Studies (e.g., Zebrafish) D->E Cellular Activity & Acceptable Therapeutic Window

Caption: A tiered workflow for cross-reactivity assessment.

Experimental Protocols for Key Cross-Reactivity Studies

The following sections provide detailed, step-by-step methodologies for essential in-vitro assays to profile the cross-reactivity of 3-Methoxy-2-methylbenzohydrazide-based compounds.

Kinase Selectivity Profiling

Rationale: Kinases are a large family of enzymes with highly conserved ATP-binding sites, making them common off-targets for small molecule drugs. Unintended kinase inhibition can lead to a variety of toxicities.

Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Reaction Setup: Prepare a reaction mixture containing the specific kinase, a suitable peptide or protein substrate, and necessary cofactors in a buffered solution.

  • Compound Addition: Add the test compound at a range of concentrations (typically from 10 µM down to low nM) and a DMSO vehicle control to the reaction mixture in a multi-well plate.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

  • Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Table 2: Comparison of Kinase Profiling Service Providers

Service ProviderPanel Size (Number of Kinases)Core Assay Technology
Eurofins Discovery>450KINOMEscan (binding), Radiometric, TR-FRET
Reaction Biology>780Radiometric (HotSpot™), ADP-Glo™
Promega>300NanoBRET™ (cellular target engagement)
hERG Channel Inhibition Assay

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (long QT syndrome). Early assessment of hERG liability is a regulatory requirement.

Protocol: Thallium Flux Assay

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the hERG channel in 384-well, black-walled, clear-bottom plates and culture until they form a confluent monolayer.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 1 hour at room temperature.

  • Compound Incubation: Add the test compound at various concentrations and incubate for 30 minutes at room temperature. Include a positive control (e.g., astemizole) and a vehicle control (DMSO).

  • Stimulation and Detection: Use a kinetic plate reader (e.g., FLIPR®) to add a stimulus buffer containing thallium and potassium ions to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon thallium influx through open hERG channels is measured. The inhibition of this signal by the test compound is used to calculate an IC₅₀ value.

A hERG-expressing cells loaded with thallium-sensitive dye B Add test compound A->B C Stimulate with K+ and Tl+ B->C D Measure fluorescence (Tl+ influx) C->D E Inhibition of fluorescence indicates hERG blockade D->E

Caption: Workflow for a thallium flux-based hERG assay.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP enzymes can lead to significant drug-drug interactions by altering the metabolism of co-administered drugs.

Protocol: LC-MS/MS-based CYP Inhibition Assay

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a cocktail of CYP-specific probe substrates, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a defined time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolites of the probe substrates using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of each CYP isoform by the test compound.

Nuclear Receptor Activation/Inhibition Assays

Rationale: Given that the parent compound class targets an insect nuclear receptor, it is prudent to assess for any cross-reactivity with human nuclear receptors, which regulate a wide array of physiological processes.

Protocol: Cell-Based Luciferase Reporter Assay

  • Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids: one expressing the full-length human nuclear receptor of interest and another containing a luciferase reporter gene under the control of a response element for that receptor.

  • Cell Plating: Plate the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with the test compound at various concentrations. Include a reference agonist as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal and calculate the fold activation or inhibition relative to the controls to determine EC₅₀ or IC₅₀ values.

High-Throughput In-Vivo Selectivity Profiling: The Zebrafish Model

Rationale: The zebrafish (Danio rerio) has emerged as a powerful in-vivo model for high-throughput screening of small molecules.[6][7][8] Its genetic homology to humans, rapid development, and optical transparency allow for the assessment of compound effects in a whole-organism context at an early stage.

Protocol: Zebrafish Developmental Toxicity and Phenotypic Screening

  • Embryo Collection and Plating: Collect freshly fertilized zebrafish embryos and array them in 96-well plates.

  • Compound Exposure: Add the test compound at various concentrations to the embryo medium.

  • Incubation: Incubate the embryos at 28.5°C for a defined period (e.g., up to 5 days post-fertilization).

  • Phenotypic Assessment: At various time points, use high-content imaging systems to assess a range of developmental and morphological endpoints, such as mortality, hatching rate, heart rate, and formation of various organs.

  • Data Analysis: Identify any concentration-dependent adverse effects and compare the phenotypic profile to known toxicants to infer potential mechanisms of action and off-target effects.

Conclusion and Future Directions

The 3-Methoxy-2-methylbenzohydrazide scaffold, while established in the field of agrochemicals, presents an intriguing starting point for novel therapeutic discovery. Its inherent selectivity for insect ecdysone receptors provides a strong foundation, but a rigorous and systematic evaluation of its cross-reactivity against a broad panel of human targets is non-negotiable for its translation to the clinic. The experimental framework outlined in this guide, progressing from broad in-vitro panels to cell-based functional assays and in-vivo models, provides a robust strategy for characterizing the selectivity profile of any new compound based on this scaffold. By understanding and mitigating potential off-target liabilities early in the discovery process, researchers can significantly increase the probability of developing safe and effective new medicines.

References

  • Peer review of the pesticide risk assessment of the active substance methoxyfenozide. EFSA Journal.
  • High-Throughput Screening for Bioactive Molecules Using Primary Cell Culture of Transgenic Zebrafish Embryos. PMC.
  • The Biological Activity Spectrum of a-Benzoyl-2-methylbenzohydrazide: A Predictive Overview Based on Analogous Compounds. Benchchem.
  • Small molecule screening in zebrafish: swimming in potential drug therapies. PMC.
  • Applications of High Throughput Zebrafish Screening. IDEA Bio-Medical.
  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • Large Scale Zebrafish-Based In vivo Small Molecule Screen.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Academia.edu.
  • Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity. PubMed.
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives.
  • Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Diacylhydrazine Compounds as GABA Receptor Inhibitors.
  • Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR. Semantic Scholar.
  • Ecdysone receptor. Wikipedia.
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazide and Acylhydrazone Deriv
  • Identification of Ecdysone Hormone Receptor Agonists as a Therapeutic Approach for Treating Filarial Infections. PLOS Neglected Tropical Diseases.
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed.
  • Ecdysone receptor. Society for Developmental Biology.
  • Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments. PubMed.
  • Environmental fate and safety analysis of methoxyfenozide application to control litchi and longan pests. PMC.
  • METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst.
  • Methoxyfenozide. Californians for Pesticide Reform.
  • In Vitro Assessment and Toxicological Prioritization of Pesticide Mixtures at Concentrations Derived from Real Exposure in Occup
  • [Link]. Bmcgenomics.biomedcentral.com.

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Comparative

Benchmarking the Synthetic Efficiency of N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide Production

Executive Summary N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide (CAS: 163336-50-3) is a highly specialized chemical intermediate that serves as the structural backbone for Methoxyfenozide , a commercial diacylhydrazine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide (CAS: 163336-50-3) is a highly specialized chemical intermediate that serves as the structural backbone for Methoxyfenozide , a commercial diacylhydrazine-class insecticide[1]. For researchers and process chemists in drug and agrochemical development, optimizing the synthetic efficiency of this benzohydrazide intermediate is critical for maximizing the yield and purity of the final active pharmaceutical/agrochemical ingredient (API).

This guide provides an objective benchmarking analysis of the synthetic pathways used to produce N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide, offering field-proven methodologies, mechanistic insights, and comparative experimental data to guide process optimization.

Synthetic Pathways: Objective Comparison

The synthesis of N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide fundamentally requires the formation of a hydrazide bond between a 3-methoxy-2-methylbenzoyl moiety and tert-butylhydrazine. We benchmark two primary synthetic strategies:

  • Pathway A: The Acyl Chloride Route (Industrial Standard) This pathway utilizes 3-methoxy-2-methylbenzoyl chloride (CAS: 24487-91-0) as the acylating agent, reacting it directly with tert-butylhydrazine hydrochloride in a biphasic solvent system[2].

  • Pathway B: The Direct Coupling Route (Alternative) This pathway utilizes the free carboxylic acid (3-methoxy-2-methylbenzoic acid) and couples it with tert-butylhydrazine using peptide coupling reagents (e.g., EDC/HOBt) or via direct ester hydrazinolysis.

Comparative Performance Data

The table below summarizes the benchmarking data for both pathways based on established process chemistry metrics.

Performance MetricPathway A (Acyl Chloride Route)Pathway B (Direct Coupling Route)
Overall Yield 85–92% 60–70%
Regioselectivity Excellent (Strict mono-acylation)Moderate (Risk of di-acylation)
Reaction Time 7–9 hours 18–24 hours
Scalability High (Standard for commercial production)Low (Coupling reagents are cost-prohibitive)
E-Factor (Waste) Moderate (Aqueous NaCl/salts generated)High (Complex organic coupling waste)

Experimental Methodology: The Acyl Chloride Route (Pathway A)

To ensure scientific integrity, the following protocol details the optimized, step-by-step workflow for Pathway A. This methodology is designed as a self-validating system , utilizing phase separation and strict thermal control to drive causality and prevent byproduct formation[2][3].

Step 1: Preparation of the Acyl Chloride Precursor

Causality Check: Thionyl chloride (SOCl₂) is selected over other halogenating agents because its byproducts (SO₂ and HCl) are gaseous. This naturally drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex chromatographic purification.

  • Suspend 3-methoxy-2-methylbenzoic acid in an excess of thionyl chloride (or a solution of thionyl chloride in dry toluene) within a round-bottom flask equipped with a reflux condenser and a gas scrubber.

  • Heat the mixture to reflux. Monitor the reaction by observing the cessation of gas evolution, which validates the complete conversion of the carboxylic acid.

  • Remove excess thionyl chloride and solvent via distillation under reduced pressure to yield crude 3-methoxy-2-methylbenzoyl chloride.

Step 2: Condensation to the Target Benzohydrazide

Causality Check: The reaction between highly reactive acyl chlorides and hydrazines is violently exothermic. Maintaining a strict sub-zero temperature (-6 °C to 0 °C) is critical to suppress thermal degradation and strictly control regioselectivity, preventing the formation of unwanted di-acylated byproducts[2][3].

  • System Setup: In a jacketed condensation kettle, suspend tert-butylhydrazine hydrochloride in 1,2-dichloroethane at room temperature[2][3].

  • Thermal Control: Circulate chilled brine to cool the mixture to between -6 °C and -5 °C[3].

  • Base Addition & Phase Separation: Add liquid sodium hydroxide (NaOH) dropwise to liberate the free hydrazine base. Allow the mixture to settle and separate the phases. Self-Validation: Discard the aqueous layer; this efficiently removes the water-soluble chloride salts, leaving the active hydrazine in the organic layer[3].

  • Acylation: While maintaining the organic layer between -6 °C and 0 °C, add the 3-methoxy-2-methylbenzoyl chloride (from Step 1) dropwise. Control the addition rate strictly to prevent temperature spikes[3].

  • Reaction & Isolation: Allow the reaction to proceed for 7–9 hours. Validate completion via TLC or HPLC. Add water to quench, stir, and separate the layers. Distill the organic layer at 75–85 °C under normal pressure to remove the 1,2-dichloroethane, then dissolve the residue in toluene to yield the purified N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide solution[3].

SynthWorkflow A 3-Methoxy-2-methylbenzoic acid C 3-Methoxy-2-methylbenzoyl chloride A->C Chlorination (Reflux) B Thionyl Chloride (SOCl₂) B->C E N'-tert-Butyl-3-methoxy- 2-methylbenzohydrazide C->E Condensation (-6°C to 0°C) D tert-Butylhydrazine HCl + NaOH D->E

Synthetic workflow for N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide via acyl chloride.

Mechanistic Insights: Downstream Application & Signaling

Once N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide is synthesized, it undergoes a final acylation with 3,5-dimethylbenzoyl chloride to produce Methoxyfenozide [2]. Understanding the biological mechanism of this final API is crucial for drug and agrochemical designers aiming to modify the benzohydrazide core for structure-activity relationship (SAR) studies.

Methoxyfenozide functions as a highly potent ecdysone receptor (EcR) agonist [2]. It selectively mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E). By binding to the EcR, which forms a heterodimer with the ultraspiracle protein (USP), the compound artificially triggers a cascade of gene expression[2]. This forces the target pest into a premature and incomplete molt, ultimately resulting in lethality[2].

EcRPathway M Methoxyfenozide C Active Ligand-Receptor Complex M->C Binds as Agonist R EcR/USP Heterodimer (Inactive) R->C N Translocation to Nucleus C->N D Binding to ERE (Ecdysone Response Elements) N->D G Early & Late Response Gene Expression D->G Transcription Activation P Premature Lethal Molt G->P Disrupted Larval Development

Mechanism of action of Methoxyfenozide via the Ecdysone Receptor (EcR) signaling pathway.

Conclusion & Recommendations

For the high-efficiency synthesis of N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide, the Acyl Chloride Route (Pathway A) remains the benchmark standard. Researchers must prioritize strict thermal regulation (-6 °C to 0 °C) and utilize a biphasic dichloroethane/water system during the condensation phase to guarantee regioselectivity and facilitate in-situ salt extraction. Adhering to these process parameters ensures a high-purity intermediate, directly translating to superior yields in the downstream production of EcR-agonist APIs.

References

  • CymitQuimica. "CAS: 163336-50-3 | CymitQuimica".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ1oWHQ3Eck2bVKAEvOQUd7xZlqSAy2c0J970Mhg_XP019cgyiaIFYcfF3vwGR_Zp-ejZshQmi62q4U8OkXFh5yWe7TIonNEBrFwvBVgYn95JZQICqoFZH9ovX-V3k4BGX852x]
  • BenchChem. "Application Notes and Protocols: 2-Methyl-3-methoxybenzoyl Chloride in Insecticide Synthesis".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdfipFZToqYITpOLA1MwdCBpimV-9VKdfe3jf5Khu4k_JxuhYw1xl3VVuqKDpRj32Czjo9NNJ4ahFo-aclOhYdqNib8wTu4FVDAoRU_NgfhUtXJuaUapw8a96U1Js0HJCcz-VfiODBjSp7BKIhWXu9HUmDgnE8-gFP7PJJ3szEJzeY7axA9_mnJNQtTYvd4le_UDqYs7G77Tm9wSon8UKLyK6BOak6MdaU9JQ-6JvEtjWoc9Q_Ope6]
  • Google Patents. "CN104803879A - Preparation technology of methoxyfenozide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10pYeadknO_5BX_RCzz4jGF9J4F3SQndGvzaFv5ctV4doj_ml9TcR8KQjDAPo7MMVh3VY8WoCZC96IqsBQ3AoFKG7S7Sv4dl477tLngvWRWDyEoNUJuciU1C7YejwUqfJLxcFzxShNyUeUSA=]
  • BenchChem. "An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride: Discovery, Synthesis, and Applications".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_l9qBixFu8iQYQrQnQxvWN2a0yDMoJmuTRcyhz739_OZwFw3qMx0fBBiNCqZbkVUb0kRVgrIVT5pCr_3Iz3SCjBy5axQnISzdIB7Ei80vXGOozJnv2G8pDYKZY5rou8EnqWsrF14BAkawHJsfPxxsUpnd43ee9YoSwF89xpURD6vVPVr1mcvw_9G-p99lINyDxS44S6AHl0plhpZwFyX2L6kTEA9EUI4mOAwjkZiHEInL9HDpkwujZmt3ahhaR3k0j-vO]

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Validation

Comparative Efficacy Guide: Applications of Substituted Benzohydrazides in Drug Discovery

Substituted benzohydrazides, characterized by their versatile azomethine and hydrazide linkages, have emerged as highly privileged pharmacophores in modern medicinal chemistry. Because these structural motifs can act as...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzohydrazides, characterized by their versatile azomethine and hydrazide linkages, have emerged as highly privileged pharmacophores in modern medicinal chemistry. Because these structural motifs can act as both hydrogen bond donors and acceptors, they exhibit robust binding affinities across a diverse array of target proteins.

This technical guide provides an objective, data-driven comparison of substituted benzohydrazides against established clinical standards across three primary therapeutic domains: neurotherapeutics (anti-Alzheimer's), oncology, and antimicrobial resistance. By analyzing peer-reviewed experimental data, this guide aims to equip researchers and drug development professionals with validated methodologies and mechanistic insights to accelerate pipeline development.

Comparative Efficacy Analysis

To objectively benchmark the performance of substituted benzohydrazides, their biological activities have been quantified against first-line therapeutic agents. The data below synthesizes findings from recent peer-reviewed in vitro assays.

Neurotherapeutics: Cholinesterase Inhibition

Alzheimer's disease management relies heavily on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Recent studies demonstrate that 4-(cyanomethyl)-N'-substituted benzohydrazides and N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine carboxamides offer potent, dual-inhibition capabilities that rival or exceed standard drugs like Donepezil and Rivastigmine [[1]]() 2.

Table 1: Cholinesterase Inhibition Profile

Compound ClassTarget EnzymeIC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
4-(Cyanomethyl)-N'-benzohydrazides (Comp 3i)AChE1.85 ± 0.01Donepezil14.47 ± 1.20
4-(Cyanomethyl)-N'-benzohydrazides (Comp 3i)BChE3.68 ± 0.03Donepezil19.90 ± 2.40
N-Alkyl-2-[4-(CF₃)benzoyl]hydrazine carboxamidesAChE27.0 - 106.8RivastigmineComparable
Oncology: Cytotoxicity & Apoptosis Induction

Substituted benzohydrazides exhibit targeted cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. Mechanistically, these compounds induce apoptosis via the upregulation of Bax and downregulation of Bcl-2, leading to caspase-3 activation 3.

Table 2: Anticancer Efficacy (In Vitro)

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
Indole-based arylsulfonylhydrazide (Comp 6c)MCF-70.0058Doxorubicin> 0.0058
2/3-bromo-N'-(substituted benzylidene) (Comp 4)HCT116 / MCF-71.88 ± 0.035-Fluorouracil4.60 ± 0.12
Antimicrobial & Antifungal Activity

The increasing resistance of microorganisms necessitates novel structural classes. Benzohydrazides containing electron-withdrawing groups (e.g., halogens) demonstrate broad-spectrum bacteriostatic and fungistatic action, often outperforming Gentamycin in specific fungal strains 45.

Table 3: Antimicrobial Efficacy

CompoundPathogenActivity MetricReference Standard
(E)-4-chloro-N'-(thiophen-2-ylmethylene)A. nigerpMIC > 14Gentamycin (pMIC=13)
2/3-bromo-N'-(substituted benzylidene)S. aureus / E. colipMIC = 1.67 µM/mlNorfloxacin

Mechanistic Pathways

The therapeutic versatility of substituted benzohydrazides stems from their ability to modulate distinct biochemical pathways depending on their specific side-chain substitutions.

Mechanism cluster_0 Neuroprotection (Anti-Alzheimer's) cluster_1 Anticancer (Apoptosis) Ligand Substituted Benzohydrazide AChE AChE / BChE Inhibition Ligand->AChE Competitive Binding Bax Bax Upregulation & Bcl-2 Downregulation Ligand->Bax Pathway Modulation Ach Increased Acetylcholine AChE->Ach Casp Caspase-3 Activation Bax->Casp Apop Cell Apoptosis Casp->Apop

Caption: Dual mechanistic pathways of substituted benzohydrazides in neuroprotection and oncology.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies emphasize the causality behind experimental choices and incorporate self-validating control systems.

Chemical Synthesis of Substituted Benzohydrazides

Causality Focus: Direct amidation of carboxylic acids with hydrazine is thermodynamically unfavorable. Converting the carboxylic acid to a methyl ester via Fischer esterification activates the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution by hydrazine hydrate 2.

  • Esterification: Dissolve 0.08 mol of the substituted benzoic acid in 0.74 mol of absolute ethanol. Add a catalytic amount of concentrated H₂SO₄. The acid catalyst lowers the activation energy required for the nucleophilic attack by ethanol.

  • Reflux: Reflux the mixture until completion (monitored via TLC).

  • Hydrazinolysis: To the ethanolic solution of the resulting ester (0.01 mol), add 0.015 mol of hydrazine hydrate (99%). Reflux for 5 hours. The excess hydrazine drives the equilibrium forward to maximize yield [[5]]().

  • Purification: Cool the reaction mixture to room temperature. Filter the precipitated benzohydrazide, wash with distilled water to remove unreacted hydrazine, and recrystallize from ethanol to achieve >95% purity required for biological assays.

In Vitro Cholinesterase Inhibition (Ellman’s Assay)

Causality Focus: This assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion absorbing at 412 nm. Because benzohydrazide derivatives often possess intrinsic absorbance, a self-validating blanking step is critical to prevent false-positive inhibition readings 2.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the benzohydrazide derivatives in DMSO. Crucial: The final assay concentration of DMSO must remain <1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of AChE/BChE enzyme solution, and 20 µL of the test compound. Incubate at 25°C for 15 minutes.

    • Self-Validation: Include a positive control (Donepezil) to verify assay sensitivity and a negative control (1% DMSO vehicle) to establish maximum enzyme velocity.

  • Baseline Reading: Read the absorbance at 412 nm before substrate addition. This isolates the enzyme-driven cleavage from background noise caused by the compound's intrinsic color.

  • Reaction Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of acetylthiocholine iodide (0.015 M).

  • Kinetic Measurement: Measure absorbance at 412 nm every minute for 10 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Cytotoxicity Evaluation (MTT Assay)

Causality Focus: MTT is reduced by mitochondrial succinate dehydrogenase in living cells to an insoluble purple formazan. Solubilization of formazan requires an aggressive solvent to ensure complete dissolution before spectrophotometric reading, ensuring the optical density is directly proportional to cell viability 5.

  • Seeding: Seed MCF-7 or HCT116 cells in a 96-well plate at a density of 1×10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing varying concentrations of the benzohydrazide derivatives (e.g., 0.1 to 100 µM).

    • Self-Validation: Use Doxorubicin as a positive control to confirm the dynamic range of the assay [[3]]().

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

  • Quantification: Read absorbance at 520 nm. Calculate the concentration required to kill 50% of the cell population (IC₅₀).

Experimental Workflow

The integration of chemical synthesis, structural validation, and biological evaluation forms a cohesive pipeline for drug discovery.

Workflow Syn Chemical Synthesis (Fischer Esterification & Reflux) Char Structural Characterization (NMR, MS, XRD) Syn->Char Purified Compounds Bio In Vitro Biological Evaluation Char->Bio Validated Structures AChE Cholinesterase Assays (Ellman's Method) Bio->AChE Anti Antimicrobial Assays (Agar Well Diffusion) Bio->Anti Cancer Cytotoxicity Assays (MTT Assay) Bio->Cancer QSAR In Silico Validation (Molecular Docking & QSAR) AChE->QSAR Anti->QSAR Cancer->QSAR

Caption: Experimental workflow for the synthesis and biological evaluation of benzohydrazides.

References

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives Der Pharma Chemica 4

  • Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents Drug Development Research (PubMed) 1

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides Arabian Journal of Chemistry 5

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study Molecules (MDPI) 2

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells ACS Omega 3

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Safety & Regulatory Compliance

Safety

3-Methoxy-2-methylbenzohydrazide proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of reactive intermediates is just as critical as optimizing their synthesis. 3-Methoxy-2-methylbenzohydrazide (CAS: 740799-69-3) is a pivotal bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of reactive intermediates is just as critical as optimizing their synthesis. 3-Methoxy-2-methylbenzohydrazide (CAS: 740799-69-3) is a pivotal building block in the development of advanced agrochemicals and pharmaceuticals, most notably serving as a precursor to diacylhydrazine insecticides like methoxyfenozide[1].

However, its structural features—specifically the reactive hydrazide moiety and the substituted aromatic ring—dictate stringent handling and disposal requirements. Classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332)[2], this compound cannot be relegated to standard municipal waste streams or discharged into sewer systems[3].

The following guide provides a comprehensive, causality-driven operational plan for the proper disposal of 3-Methoxy-2-methylbenzohydrazide, ensuring regulatory compliance, environmental protection, and laboratory safety.

Mechanistic Rationale for Disposal Strategy

The foundational rule of chemical waste management is that the disposal method must address the specific molecular vulnerabilities and hazards of the compound.

For 3-Methoxy-2-methylbenzohydrazide, the primary disposal method mandated by safety data sheets is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing [3].

The Causality of Incineration: Why incineration? The hydrazide group ( −NH−NH2​ ) and the methoxy-substituted aromatic ring are highly susceptible to oxidative thermal degradation. When subjected to extreme heat, the carbon backbone oxidizes into carbon dioxide ( CO2​ ) and water ( H2​O ). However, the nitrogen atoms within the hydrazide linkage will oxidize into toxic nitrogen oxides ( NOx​ ). If incinerated without controls, these NOx​ emissions pose severe environmental and respiratory hazards.

Therefore, flue gas scrubbing is not optional; it is a mechanistic necessity. By passing the post-combustion exhaust through an alkaline wet scrubber, the acidic NOx​ gases are neutralized into stable, non-volatile nitrate and nitrite salts, which can then be safely managed in wastewater treatment facilities.

Operational Disposal Workflow

The following DOT diagram maps the logical progression of the waste management lifecycle, from laboratory generation to final environmental neutralization.

DisposalWorkflow Start Waste Generation (3-Methoxy-2-methylbenzohydrazide) Segregation Waste Segregation & GHS Labeling Start->Segregation Transport Transport to Licensed Destruction Plant Segregation->Transport Incineration Controlled Incineration (>1000°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (Alkaline Wash for NOx) Incineration->Scrubbing Landfill Ash Disposal in Sanitary Landfill Scrubbing->Landfill

Fig 1. End-to-end disposal workflow for 3-Methoxy-2-methylbenzohydrazide waste streams.

Step-by-Step Methodologies: The Disposal Protocol

To ensure a self-validating system, each phase of the disposal process must include verification steps to confirm that the hazard has been successfully mitigated.

Phase 1: Laboratory-Level Segregation and Containment

Objective: Prevent environmental release and cross-reactivity during storage.

  • Collection: Gather all unreacted 3-Methoxy-2-methylbenzohydrazide, contaminated filter papers, and disposable PPE (gloves, masks) into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Segregation: Ensure the waste is strictly segregated from strong oxidizing agents to prevent premature, uncontrolled exothermic oxidation of the hydrazide moiety.

  • Labeling: Affix GHS-compliant labels displaying the "Exclamation Mark" pictogram (GHS07) and the signal word "Warning"[2]. Explicitly list the chemical name and CAS number (740799-69-3).

  • Validation: Conduct a weekly visual inspection of the waste container for bulging or pressure buildup, which would indicate unwanted degradation or reactivity.

Phase 2: Spill Management and Packaging Disposal

Objective: Neutralize accidental releases and manage secondary waste.

  • Spill Containment: In the event of a spill, avoid dust formation. Do not wash the chemical down the drain[3]. Instead, use non-sparking tools to sweep the solid into a dedicated waste container. For trace residues, wipe the area with a solvent (e.g., methanol) and dispose of the solvent as hazardous organic waste.

  • Packaging Decontamination: Empty reagent containers must be triply rinsed with an appropriate solvent[3]. The rinsate must be added to the primary hazardous waste stream.

  • Packaging Destruction: Once triply rinsed, the packaging must be punctured to render it unusable for other purposes, then sent for controlled incineration alongside the primary waste[3].

Phase 3: Facility-Level Controlled Incineration

Objective: Complete thermal destruction and emission neutralization.

  • Primary Combustion: The licensed facility injects the waste into a rotary kiln incinerator operating at a minimum of 1000°C.

  • Secondary Combustion: The volatilized gases are routed to a secondary chamber operating at >1200°C with a residence time of at least 2.0 seconds.

    • Validation: Continuous Emission Monitoring Systems (CEMS) must verify that carbon monoxide ( CO ) levels in the exhaust are near zero, confirming complete combustion of the organic framework.

  • Alkaline Scrubbing: The effluent gas is passed through a wet scrubber utilizing a 5-10% Sodium Hydroxide ( NaOH ) solution. The alkaline environment reacts with the NOx​ byproducts, converting them into aqueous sodium nitrate/nitrite.

    • Validation: The pH of the scrubber effluent must be continuously monitored and maintained between 8.0 and 9.0 to ensure active neutralization capacity.

Quantitative Operational Parameters

To standardize the disposal process, the following table summarizes the critical quantitative parameters required for the successful thermal destruction of 3-Methoxy-2-methylbenzohydrazide.

Process ParameterOperational TargetMechanistic Rationale
Primary Chamber Temp >1000∘C Provides sufficient activation energy to completely cleave the robust aromatic and benzohydrazide bonds.
Secondary Chamber Temp >1200∘C Prevents the formation of toxic Products of Incomplete Combustion (PICs).
Gas Residence Time >2.0 seconds Allows adequate duration for the complete oxidation of vaporized organic intermediates.
Scrubber Reagent 5−10% NaOH Provides the necessary hydroxide ( OH− ) molar excess to efficiently capture and neutralize acid gases ( NOx​ ).
Scrubber Effluent pH 8.0−9.0 Validates that the scrubbing solution remains alkaline and has not been exhausted by acidic byproducts.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 105010, Methoxyfenozide." PubChem. Available at:[Link]

Sources

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